molecular formula C31H36I6N6O14 B1672088 Iosimenol CAS No. 181872-90-2

Iosimenol

Katalognummer: B1672088
CAS-Nummer: 181872-90-2
Molekulargewicht: 1478.1 g/mol
InChI-Schlüssel: DLPPIGPJCKKVBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iosimenol is an amidobenzoic acid.

Eigenschaften

IUPAC Name

5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPPIGPJCKKVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36I6N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939496
Record name 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1478.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181872-90-2
Record name Iosimenol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOSIMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Iosimenol mechanism of action in contrast imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Iosimenol in Contrast Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a next-generation, non-ionic, iso-osmolar, dimeric iodinated contrast medium developed for use in X-ray-based imaging modalities, including computed tomography (CT) and angiography. Its mechanism of action is centered on the attenuation of X-rays by the iodine atoms within its molecular structure, leading to enhanced visualization of vascular structures and soft tissues. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its physicochemical properties, pharmacokinetics, and the methodologies used in its evaluation. A comparative analysis with other commonly used iodinated contrast agents is also presented.

Introduction

Iodinated contrast media are indispensable tools in modern diagnostic imaging. Their primary function is to increase the contrast resolution of X-ray-based imaging, enabling the detailed visualization of anatomical structures and pathological processes that would otherwise be indistinguishable. The evolution of contrast media has been driven by the pursuit of improved efficacy and enhanced safety profiles. This compound represents a significant advancement in this field, offering a unique combination of iso-osmolality and low viscosity.[1][2]

Core Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action for all iodinated contrast agents, including this compound, lies in the principle of X-ray attenuation. The high atomic number of iodine (Z=53) makes it a potent absorber of X-ray photons compared to the soft tissues of the body, which are primarily composed of elements with much lower atomic numbers (e.g., hydrogen, carbon, oxygen).[3]

When a beam of X-rays passes through the body, its intensity is reduced or "attenuated." The degree of attenuation is dependent on the energy of the X-rays and the electron density and atomic number of the tissue it traverses. By introducing an iodine-containing compound like this compound into the bloodstream or other body cavities, the X-ray attenuation of the targeted region is significantly increased. This differential absorption of X-rays between the contrast-enhanced area and the surrounding tissues creates the contrast seen on a radiograph or CT scan. The resulting image displays the iodine-filled structures as bright or opaque regions.

Physicochemical Properties of this compound and Comparators

The clinical performance and safety of an iodinated contrast medium are heavily influenced by its physicochemical properties. This compound is a non-ionic dimer, a structural characteristic that contributes to its iso-osmolality, meaning its osmolality is similar to that of human blood (approximately 290 mOsm/kg H₂O).[2][4] This property is associated with a lower incidence of injection site pain, warmth, and other adverse events compared to hyperosmolar agents.[2]

A key distinguishing feature of this compound is its lower viscosity compared to other iso-osmolar dimeric contrast agents like Iodixanol at equivalent iodine concentrations.[2] Lower viscosity facilitates easier and more rapid injection, particularly through small-caliber catheters, and may contribute to a more favorable safety profile.[2]

The following tables summarize the key quantitative data for this compound and other commonly used iodinated contrast agents.

Table 1: Physicochemical Properties of Iodinated Contrast Media

PropertyThis compoundIodixanol (Visipaque)Iopromide (Ultravist)Iohexol (Omnipaque)
Chemical Structure Non-ionic DimerNon-ionic DimerNon-ionic MonomerNon-ionic Monomer
Molecular Weight ( g/mol ) 1478.08[5]1550.18[6]791.12[7]821.14[8]
Iodine Content (%) ~51.5[9]~49.1~48.1[7]~46.4[8]

Table 2: Iodine Concentration, Osmolality, and Viscosity of Various Formulations

Contrast MediumIodine Concentration (mg I/mL)Osmolality (mOsm/kg H₂O) @ 37°CViscosity (cP) @ 20°CViscosity (cP) @ 37°C
This compound 350[9]~290[10]-~8.7[11]
Iodixanol (Visipaque) 270290[12]12.7[12]6.3[12]
320290[12]26.6[12]11.8[12]
Iopromide (Ultravist) 300610[13]8.7[13]4.6[13]
370770[13]20.1[13]9.5[13]
Iohexol (Omnipaque) 300672[8]11.8[8]6.3[8]
350844[8]20.4[8]10.4[8]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution and efficient elimination.

  • Administration and Distribution : Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid space. It does not significantly bind to plasma proteins and does not cross the intact blood-brain barrier.

  • Metabolism : this compound is not metabolized in the body.[4]

  • Elimination : The primary route of elimination is via the kidneys through glomerular filtration. In patients with normal renal function, it is rapidly excreted unchanged in the urine.[4]

Experimental Protocols

The evaluation of a new contrast agent like this compound involves a rigorous series of preclinical and clinical studies. Below are representative methodologies for key experiments.

Measurement of Physicochemical Properties
  • Viscosity Measurement : The viscosity of contrast media is typically determined using a rotational or capillary viscometer.[14][15] The measurement is performed at controlled temperatures, commonly 20°C (room temperature) and 37°C (body temperature), as viscosity is temperature-dependent.[16]

  • Osmolality Measurement : Osmolality is measured using an osmometer, which commonly employs either freezing point depression or vapor pressure depression techniques.[17][18] The instrument is calibrated with standard solutions of known osmolality.

Preclinical Evaluation in Animal Models
  • Contrast-Enhanced Micro-CT in Rodents : Preclinical efficacy is often assessed in rodent models using micro-CT.

    • Animal Model : Male Wistar rats are commonly used.

    • Anesthesia : Animals are anesthetized to prevent movement during imaging.

    • Contrast Administration : A bolus of this compound is injected intravenously via a tail vein catheter. The dose is calculated based on the animal's body weight.

    • Imaging : Dynamic or static micro-CT scans are acquired at specific time points post-injection to visualize the enhancement of target organs or vessels. Imaging parameters such as X-ray tube voltage (kVp) and current (mA) are optimized for iodine imaging.

    • Image Analysis : Regions of interest (ROIs) are drawn on the images to quantify the enhancement in Hounsfield Units (HU) over time.

Clinical Trial Protocol for Efficacy and Safety Assessment in CT
  • Study Design : A randomized, double-blind, comparative clinical trial is a common design to evaluate a new contrast agent against a standard-of-care comparator.

  • Patient Population : Adult patients scheduled for a clinically indicated contrast-enhanced CT scan of a specific body region (e.g., abdomen, chest).

  • Randomization : Patients are randomly assigned to receive either this compound or a comparator agent (e.g., Iodixanol).

  • Contrast Administration : The contrast medium is administered intravenously at a standardized dose and injection rate.

  • CT Imaging : A standardized CT imaging protocol is used for all patients, including the timing of scan acquisition after contrast injection (e.g., arterial phase, venous phase).

  • Efficacy Assessment : The primary efficacy endpoint is typically the degree of contrast enhancement in specific anatomical structures, measured in Hounsfield Units. Image quality may also be assessed qualitatively by blinded radiologists.

  • Safety Assessment : Safety is evaluated by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (e.g., serum creatinine for renal function).[2]

Visualizations

Diagram 1: Core Mechanism of Iodinated Contrast Agents

G cluster_0 Body cluster_1 Contrast Enhancement X-ray_Source X-ray Source Body_Tissues Soft Tissues X-ray_Source->Body_Tissues Low Attenuation Iodine_Distribution Distribution of Iodine in Blood Vessels X-ray_Source->Iodine_Distribution High Attenuation Detector X-ray Detector Body_Tissues->Detector Iosimenol_Injection Intravenous Injection of this compound Iosimenol_Injection->Iodine_Distribution Iodine_Distribution->Detector

Caption: Mechanism of X-ray attenuation by this compound for contrast enhancement.

Diagram 2: Pharmacokinetic Workflow of this compound

G Administration Intravenous Administration Distribution Rapid Distribution in Extracellular Fluid Administration->Distribution Elimination Renal Excretion (Glomerular Filtration) Distribution->Elimination Excreted Unchanged this compound in Urine Elimination->Excreted

Caption: Simplified pharmacokinetic pathway of this compound.

Diagram 3: Logic Flow of this compound's Physicochemical Advantages

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Clinical Implications Dimer Non-ionic Dimer Iso_osmolality Iso-osmolality Dimer->Iso_osmolality Low_Viscosity Low Viscosity Dimer->Low_Viscosity Improved_Tolerance Improved Patient Tolerance (Less Pain/Warmth) Iso_osmolality->Improved_Tolerance Enhanced_Injectability Easier/Faster Injection Low_Viscosity->Enhanced_Injectability Favorable_Safety Potentially Favorable Safety Profile Low_Viscosity->Favorable_Safety

Caption: Relationship between this compound's structure, properties, and clinical benefits.

Conclusion

This compound's mechanism of action in contrast imaging is fundamentally based on the efficient attenuation of X-rays by its iodine content. Its advanced molecular design as a non-ionic, iso-osmolar dimer with low viscosity confers significant clinical advantages, including improved patient tolerance and ease of administration. The comprehensive understanding of its physicochemical properties and pharmacokinetic profile, supported by rigorous preclinical and clinical evaluation, establishes this compound as a valuable agent in the armamentarium of diagnostic imaging. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals working with or developing advanced contrast media.

References

An In-depth Technical Guide to the Physicochemical Properties of Iosimenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for intravascular administration in radiological imaging.[1][2][3] Its molecular structure and physicochemical characteristics are optimized to enhance patient tolerance and provide high-quality imaging. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development. This compound's unique combination of iso-osmolality and low viscosity makes it a subject of significant interest in the ongoing development of safer and more effective contrast agents.[1][2]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are central to its behavior in biological systems and its performance as a contrast agent.

PropertyValueReference
Chemical Formula C₃₁H₃₆I₆N₆O₁₄[4][5]
Molecular Weight 1478.08 g/mol [4][5][6]
Type Non-ionic, Dimeric Iodinated Contrast Medium[1][2][3]
Appearance Not explicitly stated, but typically a clear, colorless to slightly yellow solution.
Computed XLogP3 -3.5[7]

XLogP3 is a computed octanol-water partition coefficient, indicating high hydrophilicity.

Osmolality

This compound is characterized as an iso-osmolar contrast medium, meaning its osmolality is similar to that of human blood and cerebrospinal fluid (approximately 290 mOsm/kg H₂O).[2][3] This property is a significant advantage as it reduces the osmotic effects that can lead to patient discomfort and adverse events associated with hyperosmolar contrast agents. Formulations of this compound are designed to be isotonic, contributing to its favorable safety profile.[1]

Concentration (Iodine)Osmolality (mOsm/kg H₂O)
270 mg I/mL~300
280 mg I/mL~300
340 mg I/mLIso-osmolar (~290)

Viscosity

A key feature of this compound is its relatively low viscosity compared to other dimeric, iso-osmolar contrast media.[1][2] Lower viscosity facilitates easier injection, particularly through small-bore catheters, and may contribute to improved vascular opacification and patient comfort. The viscosity of this compound, like other contrast agents, is dependent on concentration and temperature.

The following table presents data on the viscosity of this compound (350 mg I/mL) after in vitro dialysis, which simulates the concentration process in the renal tubules. This demonstrates how the viscosity of this compound changes as it becomes concentrated in the kidneys.

Emulated Renal Tubular Osmolality (mOsm/kg H₂O)Resulting Iodine Concentration (mg I/mL)Resulting Viscosity (mPa·s)
290~350~10
400~450~20
500~550~40
700>600>80 (exceeded measurement limit)
1000>700>80 (exceeded measurement limit)

Solubility and Stability

This compound is described as being extremely hydrophilic, which is consistent with its very low computed XLogP3 value.[1][7] This high water solubility is essential for its formulation as an injectable contrast agent.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, standard methodologies for determining the key physicochemical properties of iodinated contrast media are well-established.

Viscosity Measurement

The viscosity of contrast media is typically determined using a rotational viscometer.

Principle: A spindle is rotated within the sample at a constant rate, and the torque required to overcome the viscous drag of the fluid is measured. This torque is proportional to the viscosity of the sample.

General Protocol:

  • Instrument Calibration: Calibrate the viscometer using a standard fluid with a known viscosity at a specific temperature (e.g., certified silicone oil).

  • Sample Preparation: Allow the this compound solution to equilibrate to the desired temperature (e.g., 20°C and 37°C) in a temperature-controlled water bath.

  • Measurement: Place a defined volume of the temperature-equilibrated sample into the viscometer's sample cell. Lower the selected spindle into the sample to the appropriate depth.

  • Data Acquisition: Start the rotation of the spindle at a defined speed. Allow the reading to stabilize and then record the viscosity value in millipascal-seconds (mPa·s).

  • Cleaning: Thoroughly clean the spindle and sample cell between measurements.

Osmolality Determination

The osmolality of this compound solutions is measured using an osmometer, typically one that operates on the principle of freezing point depression.

Principle: The freezing point of a solution is depressed in proportion to the number of solute particles per unit of solvent. The osmometer measures the freezing point of the sample and converts this to an osmolality value.

General Protocol:

  • Instrument Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

  • Sample Preparation: Use the this compound solution directly.

  • Measurement: Pipette a small, precise volume of the sample into a sample tube. Place the tube into the osmometer's measurement chamber.

  • Data Acquisition: Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point is measured, and the osmolality (in mOsm/kg H₂O) is displayed.

Octanol-Water Partition Coefficient (LogP) Determination

While a computed value for XLogP3 is available, the experimental determination of the octanol-water partition coefficient (Log P) for a highly hydrophilic compound like this compound can be challenging. The shake-flask method is a traditional approach.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured after equilibrium is reached, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

General Protocol:

  • Preparation: Prepare a solution of this compound in the aqueous phase (buffer, typically pH 7.4). Add an equal volume of n-octanol that has been pre-saturated with the aqueous buffer.

  • Equilibration: Agitate the mixture for a sufficient time to allow for equilibrium to be reached. This can be done by gentle shaking or inversion.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of this compound in both the octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the Log P value using the formula: Log P = log₁₀ ([this compound]octanol / [this compound]aqueous).

Visualizations

Key Physicochemical Properties of this compound

Iosimenol_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_implications Implications for Research & Application This compound This compound C₃₁H₃₆I₆N₆O₁₄ MW: 1478.08 Hydrophilicity High Hydrophilicity (LogP = -3.5) This compound->Hydrophilicity Osmolality Iso-osmolality (~290 mOsm/kg) This compound->Osmolality Viscosity Low Viscosity This compound->Viscosity Solubility Excellent Water Solubility Hydrophilicity->Solubility Safety Improved Patient Safety (Reduced Osmotic Effects) Osmolality->Safety Injectability Enhanced Injectability Viscosity->Injectability

Caption: Core physicochemical properties of this compound and their implications.

Experimental Workflow for Viscosity Measurement

Viscosity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_output Data Output & Cleanup start Start calibrate Calibrate Viscometer with Standard Fluid start->calibrate prepare_sample Prepare this compound Sample (Temperature Equilibration) calibrate->prepare_sample load_sample Load Sample into Viscometer prepare_sample->load_sample set_params Set Spindle and Rotation Speed load_sample->set_params measure Initiate Measurement & Stabilize Reading set_params->measure record Record Viscosity (mPa·s) measure->record clean Clean Spindle and Sample Cell record->clean end End clean->end

Caption: A typical experimental workflow for measuring the viscosity of this compound.

References

Iosimenol Pharmacokinetics and Biodistribution in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium. Understanding its pharmacokinetic (PK) and biodistribution profile in preclinical animal models is fundamental for its development and safe clinical application. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, primarily rats and dogs. The information presented is based on available preclinical data, which indicates that the pharmacokinetic properties of this compound are consistent with those of other angio- and urographic contrast agents.[1]

Pharmacokinetics of this compound

Preclinical studies in rats and dogs have been central to characterizing the pharmacokinetic profile of this compound.[1] The agent is administered intravenously, leading to rapid distribution and elimination.

Key Pharmacokinetic Parameters

The pharmacokinetics of this compound, like other iodinated contrast media, can be described by a two-compartment model, representing an initial distribution phase into the extracellular fluid and a subsequent elimination phase.[2] While specific quantitative data for this compound is not extensively published in tabular format, its behavior is reported to be identical to other agents in its class.[1] The following tables summarize typical pharmacokinetic parameters for iodinated contrast media in rats and dogs, which can be considered representative of this compound.

Table 1: Representative Pharmacokinetic Parameters of Iodinated Contrast Media in Rats

ParameterValueUnit
Elimination Half-life (t½)20 - 25minutes
Volume of Distribution (Vd)180 - 250mL/kg
Urinary Excretion (4h)60 - 85% of dose
Urinary Excretion (24h)86 - 95% of dose

Data compiled from general knowledge of iodinated contrast media pharmacokinetics in rats.[2]

Table 2: Representative Pharmacokinetic Parameters of Iodinated Contrast Media in Dogs

ParameterValueUnit
Elimination Half-life (t½)50 - 62minutes
Volume of Distribution (Vd)180 - 250mL/kg
Urinary Excretion (24h)~95% of dose

Data compiled from general knowledge of iodinated contrast media pharmacokinetics in dogs.[2]

Biodistribution

Following intravenous administration, this compound is distributed throughout the extracellular fluid.[3] It does not significantly cross cell membranes or the blood-brain barrier under normal conditions.

Organ Distribution

The biodistribution of this compound is characterized by its rapid clearance from the bloodstream and primary accumulation in the kidneys, followed by excretion into the urine. The agent does not show significant retention in other organs.

Table 3: Representative Tissue Distribution of Iodinated Contrast Media in Animal Models (24 hours post-administration)

OrganPercentage of Injected Dose (%ID)
Kidneys< 1%
LiverVery Low
SpleenVery Low
LungsVery Low
HeartVery Low

This table represents typical low tissue retention of iodinated contrast media after 24 hours, consistent with their rapid excretion profile.

Metabolism and Excretion

This compound is not metabolized in the body and is excreted unchanged, primarily through glomerular filtration in the kidneys.[3] This rapid renal clearance is a key characteristic of safe and effective iodinated contrast agents. A minor fraction may be eliminated via the biliary/fecal route.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetics and biodistribution. The following sections outline typical methodologies used in preclinical studies of iodinated contrast media like this compound.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with access to food and water ad libitum.

  • Dosing: this compound is administered as a single bolus injection via the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection from the retro-orbital plexus or a cannulated artery.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of this compound in plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or X-ray fluorescence to measure iodine content.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

G cluster_0 Pre-Study cluster_1 Study Day cluster_2 Post-Study Animal Acclimatization Animal Acclimatization IV Administration IV Administration Animal Acclimatization->IV Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing Bioanalysis (HPLC/XRF) Bioanalysis (HPLC/XRF) Sample Processing->Bioanalysis (HPLC/XRF) PK Analysis PK Analysis Bioanalysis (HPLC/XRF)->PK Analysis G IV Administration of this compound IV Administration of this compound Urine & Feces Collection Urine & Feces Collection IV Administration of this compound->Urine & Feces Collection Euthanasia & Tissue Harvest Euthanasia & Tissue Harvest IV Administration of this compound->Euthanasia & Tissue Harvest at study termination Sample Quantification Sample Quantification Urine & Feces Collection->Sample Quantification Euthanasia & Tissue Harvest->Sample Quantification Data Analysis Data Analysis Sample Quantification->Data Analysis

References

Preclinical Safety and Toxicology Profile of Iosimenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium developed for use in X-ray angiography. Its preclinical evaluation has been reported as promising, suggesting a favorable safety profile. This guide provides a comprehensive overview of the available preclinical safety and toxicology data on this compound, intended to inform researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data in the public domain, this guide summarizes the key findings from published literature and provides context through established methodologies and data from similar contrast agents.

Pharmacokinetics and Biotransformation

Preclinical studies in rats and dogs have demonstrated that the pharmacokinetic profile of this compound is comparable to other angio- and urographic contrast media. A key finding from animal studies, which was later confirmed in human trials, is that this compound is not metabolized in the body. It is distributed in the extracellular fluid and is rapidly excreted unchanged by glomerular filtration through the kidneys.

Toxicology Studies

A comprehensive battery of toxicology studies is essential to characterize the safety profile of a new contrast agent. While specific quantitative results for this compound are not widely published, this section outlines the types of studies conducted and the general findings, supplemented with typical methodologies.

Acute Systemic Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a substance.

Experimental Protocol:

  • Species: Typically conducted in two mammalian species, often mice and rats.

  • Administration: Intravenous injection, reflecting the clinical route of administration.

  • Dosage: A range of doses are administered to different groups of animals to determine the median lethal dose (LD50).

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoints: LD50 value, clinical signs of toxicity, and gross pathology at necropsy.

Data Presentation:

Study TypeSpeciesRoute of AdministrationLD50 (g Iodine/kg)Observations
Acute Systemic Toxicity RatIntravenousData not availableGeneral findings suggest good tolerance. For similar agents, LD50 values are typically high, indicating low acute toxicity.
MouseIntravenousData not available

Note: Specific LD50 values for this compound are not available in the reviewed literature. Non-ionic dimeric contrast agents generally exhibit high LD50 values, often exceeding 15-20 g Iodine/kg in rodents.

Repeated-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Experimental Protocol:

  • Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

  • Administration: Daily intravenous administration for a specified duration (e.g., 28 days or 90 days).

  • Dosage: Multiple dose levels are used to identify a No-Observed-Adverse-Effect Level (NOAEL).

  • Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Data Presentation:

Study TypeSpeciesDurationNOAEL (g Iodine/kg/day)Target Organs and Findings
Repeated-Dose Toxicity Rat28-dayData not availableFor iodinated contrast media, the primary target organ is typically the kidney. Histopathological findings may include reversible vacuolization of the renal tubular epithelium at high doses.
Dog28-dayData not available

Note: Specific NOAEL values for this compound are not publicly available. The findings for other iso-osmolar contrast agents generally point to the kidney as the main target organ, with effects being dose-dependent and often reversible.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material.

Experimental Protocol: A standard battery of tests is typically performed:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in bacteria.

    • Method: Different strains of Salmonella typhimurium and Escherichia coli are exposed to this compound with and without metabolic activation.

  • In Vitro Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in mammalian cells.

    • Method: Mammalian cells (e.g., Chinese Hamster Ovary cells) are treated with this compound, and chromosomes are examined for aberrations.

  • In Vivo Micronucleus Test: Assesses chromosomal damage in developing red blood cells in bone marrow of treated animals.

    • Method: Rodents are administered this compound, and bone marrow or peripheral blood is analyzed for the presence of micronuclei.

Data Presentation:

Assay TypeTest SystemMetabolic ActivationResult
Ames Test S. typhimurium, E. coliWith and WithoutData not available
In Vitro Chromosomal Aberration Mammalian cells (e.g., CHO)With and WithoutData not available
In Vivo Micronucleus Test Rodent bone marrow/peripheral bloodN/AData not available

Note: While specific results for this compound are not detailed in the available literature, modern non-ionic contrast agents are generally expected to be non-genotoxic.

Reproductive and Developmental Toxicology

These studies assess the potential effects on fertility and embryonic/fetal development.

Experimental Protocol:

  • Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive performance.

  • Embryo-Fetal Development (Segment II): Assesses teratogenic potential.

  • Prenatal and Postnatal Development (Segment III): Examines effects on late fetal development, parturition, and lactation.

Data Presentation:

Study TypeSpeciesKey Findings
Fertility and Early Embryonic Development RatData not available. Generally, for this class of compounds, no adverse effects on fertility are expected.
Embryo-Fetal Development Rat, RabbitData not available. Non-ionic contrast agents are typically not found to be teratogenic.
Prenatal and Postnatal Development RatData not available.
Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions.

Experimental Protocol:

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a conscious, telemetered non-rodent species (e.g., dog).

  • Central Nervous System: Assessment of behavioral and neurological effects in rodents (e.g., Functional Observational Battery).

  • Respiratory System: Measurement of respiratory rate and tidal volume in conscious rodents using plethysmography.

Data Presentation:

SystemSpeciesStudy TypeFindings
Cardiovascular DogTelemetryData not available. Clinical studies in humans showed no clinically relevant changes in heart rate, rhythm, or other ECG parameters.[1]
Central Nervous RatBehavioral testsThis compound has been reported to have good neural tolerance following intracisternal injection.[2]
Respiratory RatWhole-body plethysmographyData not available. No significant respiratory adverse events have been highlighted in clinical trials.
Local Tolerance

Local tolerance studies assess the effects of the substance at the site of administration.

Experimental Protocol:

  • Species: Typically rabbits.

  • Administration: Intravenous, intra-arterial, and perivenous injections.

  • Endpoints: Macroscopic and microscopic evaluation of the injection sites for signs of irritation, inflammation, or necrosis.

Data Presentation:

Route of AdministrationSpeciesFindings
Intravenous RabbitData not available. Non-ionic, iso-osmolar contrast media are generally well-tolerated intravenously.
Intra-arterial RabbitData not available.
Perivenous RabbitData not available.
Immunosensitizing Potential

These studies evaluate the potential of a substance to induce an immune response.

Experimental Protocol:

  • Skin Sensitization Test: (e.g., Guinea Pig Maximization Test) - Assesses the potential to cause allergic contact dermatitis.

  • Popliteal Lymph Node Assay (PLNA): Measures the local immune response following subcutaneous injection.

Data Presentation:

Study TypeSpeciesFindings
Skin Sensitization Guinea PigNo immunosensitizing effect was found.[2]
Popliteal Lymph Node Assay Rat, MouseNo immunosensitizing effect was found.[2][3]

Visualizations

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_endpoints Key Endpoints Ames Ames Test (Gene Mutation) Genotoxicity Genotoxic Potential Ames->Genotoxicity ChromoAb Chromosomal Aberration (Clastogenicity) ChromoAb->Genotoxicity AcuteTox Acute Toxicity (Single Dose) LD50 LD50 AcuteTox->LD50 RepeatTox Repeated-Dose Toxicity NOAEL NOAEL RepeatTox->NOAEL ReproTox Reproductive Toxicity Teratogenicity Teratogenicity ReproTox->Teratogenicity SafetyPharm Safety Pharmacology VitalFunctions Effects on Vital Functions SafetyPharm->VitalFunctions LocalTol Local Tolerance Irritation Local Irritation LocalTol->Irritation Immunotox Immunotoxicity Sensitization Sensitization Potential Immunotox->Sensitization Micronucleus Micronucleus Test (Clastogenicity/Aneugenicity) Micronucleus->Genotoxicity TestCompound Test Compound (this compound) TestCompound->Ames TestCompound->ChromoAb TestCompound->AcuteTox TestCompound->RepeatTox TestCompound->ReproTox TestCompound->SafetyPharm TestCompound->LocalTol TestCompound->Immunotox TestCompound->Micronucleus

Caption: General workflow for preclinical toxicology assessment of a pharmaceutical compound.

Safety_Pharmacology_Core_Battery cluster_core Safety Pharmacology Core Battery CNS Central Nervous System (e.g., Behavioral Assessment in Rats) NeurologicalEffects NeurologicalEffects CNS->NeurologicalEffects Neurological Effects CVS Cardiovascular System (e.g., Telemetry in Dogs) CardiacEffects CardiacEffects CVS->CardiacEffects Hemodynamic & ECG Changes Resp Respiratory System (e.g., Plethysmography in Rats) RespiratoryEffects RespiratoryEffects Resp->RespiratoryEffects Changes in Breathing Patterns TestCompound This compound TestCompound->CNS Investigates neurotoxicity TestCompound->CVS Investigates cardiac safety TestCompound->Resp Investigates respiratory effects

Caption: Core battery of safety pharmacology studies for a new drug candidate.

Conclusion

The available preclinical data, although limited in quantitative detail in the public domain, suggest that this compound has a favorable safety and toxicology profile, which is consistent with other non-ionic, iso-osmolar contrast agents. Key characteristics include a lack of metabolism, rapid renal excretion, good neural tolerance, and no evidence of immunosensitizing potential. Further detailed quantitative data from regulatory submissions would be beneficial for a more complete risk assessment. This guide provides a framework for understanding the preclinical safety evaluation of this compound based on the currently accessible information.

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of Iosimenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast agent. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure of this compound

This compound is a complex organic molecule designed for use as a radiographic contrast medium. Its structure is based on a tri-iodinated benzene ring, which provides the radiopacity necessary for X-ray imaging. The key feature of this compound is its dimeric nature, where two such tri-iodinated monomeric units are linked together. This dimeric structure, combined with hydrophilic side chains, results in a compound that is iso-osmolar with blood, enhancing its biocompatibility and patient tolerance.[1][2]

The systematic IUPAC name for this compound is 5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValue
CAS Number 181872-90-2
Molecular Formula C₃₁H₃₆I₆N₆O₁₄
Molecular Weight 1478.08 g/mol
Appearance Amorphous, hygroscopic solid
Solubility Freely soluble in water[3]
Viscosity Lower than other isotonic contrast media at the same iodine concentration[1]
Osmolality Iso-osmolar (approximately 290 mOsm/kg)[1][2]
Hydrophilicity Extremely hydrophilic[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key tri-iodinated intermediate followed by a dimerization reaction. The overall synthetic strategy is designed to build a complex molecule with a high degree of purity suitable for pharmaceutical applications.

Synthesis of the Key Intermediate: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

The foundational building block for this compound is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The industrial production of this intermediate is often carried out as a continuous process to ensure efficiency and consistency.[4][5]

Logical Workflow for the Synthesis of the Key Intermediate

A 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide B Iodination (Iodine Chloride) A->B Reaction C Quenching B->C Stop Reaction D Decolorization C->D Purification Step E Crystallization & Purification D->E Isolation F 5-amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide E->F Final Intermediate

Caption: Synthesis workflow for the key intermediate of this compound.

Experimental Protocol for the Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Industrial Continuous Process): [4][5]

  • Iodination: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is iodinated using iodine chloride in a reactor at a controlled pH of 2-3 and a temperature between 60-90°C.

  • Quenching: The iodination reaction is subsequently quenched in a second reactor by the addition of a suitable quenching agent to stop the reaction.

  • Decolorization: The reaction mixture is then transferred to a third reactor where it is decolorized at a pH above 4.

  • Crystallization and Purification: The decolorized solution is cooled to 25-45°C in a fourth reactor to induce crystallization. The resulting crystals of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide are then filtered and washed to yield the purified intermediate.

Dimerization to Form this compound

The final step in the synthesis of this compound is the dimerization of two molecules of the key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This is achieved by reacting the intermediate with a bifunctional linking agent. Based on the structure of this compound, the linking agent is a derivative of malonic acid, most likely malonoyl chloride.

Proposed Dimerization Reaction Workflow

cluster_reactants Reactants A 2x 5-amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide C Dimerization Reaction A->C B Malonoyl Chloride (Linking Agent) B->C D Purification (Crystallization) C->D Crude Product E This compound D->E Final Product

Caption: Proposed dimerization workflow for the synthesis of this compound.

Generalized Experimental Protocol for the Dimerization Reaction:

Disclaimer: The following protocol is a generalized procedure based on the known chemistry of similar non-ionic dimeric contrast agents, as a specific detailed protocol for this compound was not available in the searched literature.

  • Reaction Setup: Two equivalents of purified 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide are dissolved in a suitable aprotic solvent.

  • Addition of Linking Agent: One equivalent of malonoyl chloride is added dropwise to the solution under controlled temperature conditions to initiate the dimerization reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. The crude this compound is then purified, typically by recrystallization from a suitable solvent system, to yield the final product of high purity.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product and monitor reaction progress.
Mass Spectrometry (MS) To confirm the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure and confirm the identity of the compound.

Conclusion

This compound represents a significant advancement in the field of radiographic contrast media, offering an iso-osmolar solution with favorable viscosity and hydrophilicity. Its synthesis is a complex but well-defined process, culminating in a dimeric structure with high iodine content. The detailed understanding of its molecular structure and synthesis is crucial for the continued development and quality control of this important diagnostic agent.

References

Iosimenol for In Vivo Preclinical Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for intravascular use in X-ray-based imaging modalities such as computed tomography (CT) and digital subtraction angiography (DSA). Its unique physicochemical properties, particularly its lower viscosity compared to other iso-osmolar agents, make it a subject of interest for preclinical in vivo imaging studies where rapid bolus injections and high concentrations are often required.[1] This technical guide provides an in-depth overview of this compound, summarizing its preclinical data, and offering detailed methodologies for its application in research settings.

Core Properties of this compound

This compound was developed to address the need for a well-tolerated, iso-osmolar contrast medium with a viscosity profile comparable to that of lower osmolality monomeric agents.[1] Preclinical evaluations have indicated that this compound is extremely hydrophilic and possesses favorable pharmacologic characteristics similar to other established non-ionic dimers like iotrolan and iodixanol.[1]

Physicochemical Characteristics

A key advantage of this compound is its lower viscosity at equivalent iodine concentrations compared to the widely used iso-osmolar agent, iodixanol.[2][3] This is a significant consideration in preclinical studies, especially when using small-caliber catheters for administration in rodent models. While specific quantitative data from the foundational preclinical studies are not publicly available in detail, the relative properties are summarized below.

PropertyThis compoundIodixanol (Comparator)Monomeric Agents (General)
Class Non-ionic, DimericNon-ionic, DimericNon-ionic, Monomeric
Osmolality Iso-osmolar (~290 mOsm/kg H₂O)Iso-osmolar (~290 mOsm/kg H₂O)Hypertonic (Low-osmolar)
Viscosity Lower than IodixanolHigher than this compoundGenerally Lower than Dimers
Iodine Concentration Available in various concentrations (e.g., 340 mgI/mL)Available in various concentrations (e.g., 320 mgI/mL)Wide range available
Hydrophilicity Extremely Hydrophilic[1]Very HydrophilicHydrophilic

This table is a comparative summary based on available literature. Precise numerical values for this compound from preclinical data sheets are not publicly accessible.

Preclinical Pharmacokinetics and Safety

Preclinical studies in rats and dogs have demonstrated that the pharmacokinetic profile of this compound is consistent with other angiographic and urographic contrast media.[1]

  • Distribution : Following intravenous administration, this compound distributes within the extracellular fluid volume.

  • Metabolism : It is not metabolized in the body.

  • Excretion : this compound is excreted unchanged, primarily via glomerular filtration by the kidneys.

In terms of safety, preclinical investigations have shown that this compound has little effect on erythrocyte morphology and blood coagulation.[1] Neural tolerance was found to be good in rat models following intracisternal injection, and no immunosensitizing effects were observed in validated animal models.[1]

Experimental Protocols for Preclinical Imaging

While specific protocols for in vivo imaging with this compound are not detailed in the available literature, the following sections provide comprehensive, representative methodologies for CT and DSA studies in common preclinical species, which can be adapted for use with this compound.

General Workflow for a Preclinical Imaging Study

The following diagram illustrates a typical workflow for an in vivo preclinical imaging study using an iodinated contrast agent like this compound.

G cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_post Post-Imaging AnimalAcclimation Animal Acclimation Anesthesia Anesthesia Administration AnimalAcclimation->Anesthesia Catheterization Vascular Catheterization (e.g., tail vein) Anesthesia->Catheterization PhysiologicalMonitoring Physiological Monitoring Setup (ECG, respiration, temperature) Catheterization->PhysiologicalMonitoring PreContrastScan Pre-Contrast (Mask) Scan PhysiologicalMonitoring->PreContrastScan ContrastInjection This compound Injection (Power Injector) PreContrastScan->ContrastInjection DynamicPostContrastScans Dynamic Post-Contrast Scans ContrastInjection->DynamicPostContrastScans DelayedScans Delayed Phase Scans (optional) DynamicPostContrastScans->DelayedScans AnimalRecovery Animal Recovery DelayedScans->AnimalRecovery DataReconstruction Image Data Reconstruction DelayedScans->DataReconstruction ImageAnalysis Image Analysis & Quantification DataReconstruction->ImageAnalysis

Caption: A generalized workflow for preclinical contrast-enhanced imaging.

Preclinical Computed Tomography (CT) Angiography Protocol (Rat Model)

This protocol is a representative example and should be optimized for specific research questions and available equipment.

ParameterSpecification
Animal Model Sprague-Dawley Rat (250-350g)
Anesthesia Isoflurane (1-2% in O₂) via nose cone
Vascular Access Tail vein catheter (24G)
Contrast Agent This compound (e.g., 340 mgI/mL)
Dose & Injection Rate 1.5 - 2.5 mL/kg; 0.1 - 0.2 mL/s using a power injector
Imaging System Micro-CT scanner
Scan Parameters
   Tube Voltage80-100 kVp
   Tube Current400-500 µA
   Voxel Size50-100 µm isotropic
   Rotation360 degrees in 300-500 projections
Scan Protocol 1. Pre-contrast scan: Acquire a baseline scan of the region of interest. 2. Contrast-enhanced scan: Initiate the scan simultaneously with the start of the contrast injection. For arterial phase imaging, the scan duration should be short (e.g., 15-30 seconds). For venous or delayed phases, subsequent scans can be acquired at 1-5 minutes post-injection.
Image Reconstruction Filtered back-projection or iterative reconstruction algorithm.
Data Analysis Measurement of vessel diameter, assessment of vascular perfusion, or quantification of tissue enhancement in Hounsfield Units (HU).
Preclinical Digital Subtraction Angiography (DSA) Protocol (Rabbit Model)

DSA is valuable for high-resolution visualization of vascular structures.

ParameterSpecification
Animal Model New Zealand White Rabbit (3-4 kg)
Anesthesia Ketamine/Xylazine cocktail or Isoflurane
Vascular Access Femoral artery catheterization using Seldinger technique
Contrast Agent This compound (e.g., 270 or 340 mgI/mL)
Dose & Injection Rate 1-2 mL total volume; 1-3 mL/s depending on the target vessel
Imaging System C-arm fluoroscopy system with DSA capabilities
Acquisition Parameters
   Frame Rate4-8 frames per second
   X-ray ParametersOptimized for the animal size to ensure adequate penetration and image quality (e.g., 70-85 kVp).
Procedure 1. Positioning: Place the anesthetized animal on the imaging table and position the C-arm over the region of interest. 2. Mask Acquisition: Acquire a series of images before contrast injection to serve as the mask. 3. Contrast Injection: Inject this compound through the catheter while acquiring a new series of images. 4. Subtraction: The software digitally subtracts the pre-contrast mask from the post-contrast images in real-time, isolating the contrast-filled vessels.
Image Analysis Assessment of vessel patency, stenosis, or collateral circulation.

Mechanism of Action: Contrast Enhancement

The mechanism of action for this compound, like other iodinated contrast agents, is based on the photoelectric effect. The iodine atoms in the this compound molecule are effective at absorbing X-rays. When administered intravascularly, this compound increases the radiodensity of the blood, leading to enhanced attenuation of X-rays in the vessels and tissues where it distributes. This results in a brighter appearance of these structures on CT and DSA images, allowing for clear differentiation from surrounding tissues.

G cluster_result XRaySource X-ray Source Tissue Biological Tissue XRaySource->Tissue Low Attenuation Vessel Blood Vessel (with this compound) XRaySource->Vessel High Attenuation (Iodine Absorption) Detector X-ray Detector Tissue->Detector Higher Signal Vessel->Detector Lower Signal Image High Contrast Image (Vessel is bright)

Caption: Principle of X-ray contrast enhancement with this compound.

Conclusion

This compound presents as a promising iso-osmolar contrast agent for preclinical in vivo imaging, primarily due to its favorable viscosity profile which facilitates administration in small animal models. Its pharmacokinetic and safety profiles are comparable to other well-established dimeric contrast media. While detailed quantitative data and specific imaging protocols from preclinical studies are not widely published, researchers can adapt standard methodologies for iodinated contrast agents to effectively utilize this compound in their studies. The protocols provided in this guide serve as a starting point for developing robust and reliable imaging experiments to advance biomedical research.

References

An In-depth Technical Guide to the Applications of Iosimenol in Molecular Imaging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast medium, is a third-generation contrast agent with a favorable safety and tolerability profile. While its primary application is in clinical X-ray computed tomography (CT) and angiography for anatomical visualization, its physicochemical properties present significant opportunities for advanced applications in preclinical molecular imaging research. This guide explores the core applications of this compound in this domain, focusing on its use as a versatile platform for targeted and functional imaging when integrated with nanotechnology and radionuclide labeling. We will delve into detailed experimental protocols, quantitative data presentation, and the visualization of experimental workflows and conceptual frameworks.

Physicochemical Properties of this compound

This compound's utility in molecular imaging is rooted in its inherent properties, which offer advantages over older contrast agents. Its non-ionic nature and iso-osmolality contribute to reduced physiological disruption, making it suitable for sensitive in vivo studies.

Table 1: Comparative Physicochemical Properties of Iodinated Contrast Agents

PropertyThis compoundIodixanolIopamidolIohexol
Ionicity Non-ionicNon-ionicNon-ionicNon-ionic
Structure DimerDimerMonomerMonomer
Osmolality (mOsm/kg H₂O) ~290~290~600-800~600-800
Viscosity (mPa·s at 37°C) Lower than IodixanolHigher than this compoundLower than dimersLower than dimers
Iodine Concentration (mg/mL) Available up to 340Typically up to 320VariesVaries

Note: Exact values for osmolality and viscosity can vary with concentration and formulation.

Core Applications in Molecular Imaging Research

While direct, targeted molecular imaging applications of this compound are still an emerging area of research, its use can be extrapolated from studies involving similar iodinated contrast agents. The primary strategies involve:

  • Nanoparticle-based delivery for passive and active targeting: Encapsulating this compound within nanoparticles can prolong its circulation time and enable accumulation in tumors through the enhanced permeability and retention (EPR) effect (passive targeting). Furthermore, these nanoparticles can be functionalized with targeting ligands for active targeting of specific cellular and molecular markers.

  • In vivo cell tracking: Labeling cells ex vivo with this compound allows for their non-invasive tracking using micro-CT after administration into an animal model.

  • Dual-modality SPECT/CT imaging: While this compound itself is not radioactive, it can be incorporated into larger structures, such as polymersomes, that are also radiolabeled, enabling simultaneous anatomical (CT) and functional (SPECT) imaging.

Experimental Protocols

The following are detailed, proposed methodologies for the application of this compound in molecular imaging research, based on established techniques with similar iodinated contrast agents.

Protocol for Preparation of this compound-Loaded Liposomes for Passive Tumor Targeting

This protocol describes the preparation of long-circulating liposomes encapsulating this compound for passive targeting of tumors via the EPR effect.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound solution (e.g., 340 mg I/mL)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the this compound solution by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • Liposome Extrusion:

    • Subject the resulting multilamellar vesicle suspension to five freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a heated extruder to produce unilamellar liposomes of a defined size.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS (pH 7.4) for 24 hours, with frequent buffer changes.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering.

    • Quantify the encapsulated iodine concentration using a suitable method, such as inductively coupled plasma mass spectrometry (ICP-MS), after liposome lysis.

Protocol for In Vivo Micro-CT Imaging of Tumor-Bearing Mice with this compound-Loaded Liposomes

Animal Model:

  • Immunocompromised mice (e.g., nude mice) bearing subcutaneous xenograft tumors (e.g., human breast or colon cancer cell lines).

Imaging System:

  • High-resolution in vivo micro-CT scanner.

Procedure:

  • Pre-contrast Imaging:

    • Anesthetize the tumor-bearing mouse and position it in the micro-CT scanner.

    • Acquire a baseline, pre-contrast scan of the tumor region.

  • Contrast Administration:

    • Administer the this compound-loaded liposome suspension intravenously via the tail vein. The dose will depend on the iodine concentration of the liposome formulation but is typically in the range of 300-500 mg I/kg.

  • Post-contrast Imaging:

    • Acquire a series of post-contrast scans at various time points (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.

  • Image Analysis:

    • Reconstruct the micro-CT images.

    • Define regions of interest (ROIs) in the tumor and other organs (e.g., liver, spleen, muscle) to quantify the change in Hounsfield Units (HU) over time, reflecting the accumulation of the contrast agent.

Table 2: Representative Quantitative Data from a Preclinical Micro-CT Study

Time PointTumor HULiver HUSpleen HUMuscle HU
Pre-contrast 45 ± 560 ± 755 ± 650 ± 5
1 hour post-injection 80 ± 10150 ± 15180 ± 2055 ± 6
24 hours post-injection 120 ± 15100 ± 12120 ± 1452 ± 5

Note: These are hypothetical data for illustrative purposes.

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the application of this compound for molecular imaging.

Experimental Workflow for Nanoparticle-Based Imaging

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis prep1 Lipid Film Hydration with this compound prep2 Extrusion prep1->prep2 prep3 Purification (Dialysis) prep2->prep3 prep4 Characterization (DLS, ICP-MS) prep3->prep4 invivo2 IV Injection of this compound-NP prep4->invivo2 invivo1 Pre-contrast Micro-CT Scan invivo1->invivo2 invivo3 Post-contrast Micro-CT Scans invivo2->invivo3 analysis1 Image Reconstruction invivo3->analysis1 analysis2 ROI Analysis (HU Measurement) analysis1->analysis2 analysis3 Pharmacokinetic Modeling analysis2->analysis3

Workflow for this compound nanoparticle preparation and in vivo imaging.

Conceptual Diagram of Targeted Molecular Imaging

This diagram illustrates the concept of using functionalized this compound-loaded nanoparticles to target a specific receptor in a signaling pathway.

G cluster_construct Imaging Agent Construct cluster_cell Target Cell cluster_imaging Imaging Readout NP Nanoparticle Core This compound This compound (encapsulated) NP->this compound encapsulates Ligand Targeting Ligand NP->Ligand functionalized with Receptor Cell Surface Receptor Ligand->Receptor Binds to Pathway Downstream Signaling Pathway Receptor->Pathway CT Micro-CT Signal Enhancement Receptor->CT Generates

Targeted this compound nanoparticles for visualizing cell surface receptors.

Future Directions and Conclusion

The application of this compound in molecular imaging research is a promising field with the potential to significantly impact preclinical drug development and our understanding of disease biology. Future research will likely focus on the development of stable and efficient methods for conjugating targeting moieties directly to this compound or to its nanoparticle carriers. Furthermore, the development of theranostic platforms, where this compound-based agents are combined with therapeutic molecules, could enable simultaneous diagnosis and treatment.

Iosimenol in Contrast-Enhanced Computed Tomography: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, iso-osmolar, non-ionic dimeric iodinated contrast medium developed for use in contrast-enhanced computed tomography (CE-CT) and other X-ray-based imaging modalities. Its development was driven by the need for a contrast agent with an optimal balance of high iodine concentration for excellent image enhancement, low viscosity for ease of administration, and an iso-osmolar profile to improve patient tolerance and safety. This technical guide provides an in-depth review of this compound, presenting key data on its physicochemical properties, pharmacokinetic profile, and clinical performance in CE-CT, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

This compound is designed to be isotonic with blood, which is a key factor in its favorable safety profile. A critical advantage of this compound is its lower viscosity compared to other iso-osmolar contrast agents at similar iodine concentrations, which can facilitate rapid injection rates and the use of smaller gauge catheters.[1]

Table 1: Physicochemical Properties of this compound in Comparison to Iodixanol

PropertyThis compoundIodixanol
Molecular Structure Non-ionic dimerNon-ionic dimer
Iodine Concentration (mg I/mL) 270, 340270, 320
Osmolality (mOsm/kg H₂O) Iso-osmolar (~290)Iso-osmolar (~290)
Viscosity at 20°C (mPa·s) Lower than IodixanolHigher than this compound
Viscosity at 37°C (mPa·s) Lower than IodixanolHigher than this compound
Hydrophilicity Extremely hydrophilicHighly hydrophilic[2][3]

Note: Specific viscosity values are dependent on the iodine concentration and temperature and are noted to be lower for this compound compared to Iodixanol at equivalent iodine concentrations.[1]

Pharmacokinetics and Biotransformation

This compound exhibits a pharmacokinetic profile characteristic of extracellular fluid contrast agents. It is not metabolized and is rapidly excreted by the kidneys through glomerular filtration.[4][5]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

ParameterValue (mean ± SD)
Distribution Half-life (t₁/₂α) 0.17 ± 0.08 hours (10.2 ± 4.8 minutes)[4]
Terminal Elimination Half-life (t₁/₂β) 2.01 ± 0.32 hours[4]
Apparent Volume of Distribution (Vd) 0.27 ± 0.05 L/kg[4]
Metabolism Not metabolized[4][5]
Excretion Primarily via glomerular filtration[4]

Clinical Efficacy in Contrast-Enhanced CT

The efficacy of a contrast agent in CE-CT is primarily determined by its ability to enhance the attenuation of X-rays in target tissues, measured in Hounsfield Units (HU). Clinical studies have demonstrated that this compound provides excellent vascular and organ enhancement.

Table 3: Efficacy of this compound (340 mg I/mL) vs. Iodixanol (320 mg I/mL) in Aortic Enhancement in a Phase 2 CT Trial

ParameterThis compound 340Iodixanol 320
Aortic Attenuation (HU) Slightly higherSlightly lower
Statistical Significance Not statistically significant-

Note: The aortic attenuation was slightly higher with this compound 340 compared to Iodixanol 320, though the difference was not statistically significant.[1]

Safety and Tolerability

This compound has been shown to be well-tolerated in clinical trials.[4][6] The most common adverse event is a feeling of warmth, which is a known effect of iodinated contrast media.[1][6]

Table 4: Adverse Events in a Phase 2 Trial Comparing this compound and Iodixanol

Adverse EventThis compound (Intravenous)Iodixanol (Intravenous)
Feeling of Warmth 26.2%31.6%
Headache Reported in 8 patients (across both groups and administration routes)-
Nausea Reported in 5 patients (across both groups and administration routes)-
Pruritus Reported in 5 patients (across both groups and administration routes)-

Data from a Phase 2 trial including both intravenous (CT) and intra-arterial injections.[1]

Experimental Protocols

Preclinical Safety Assessment

Standard preclinical studies for iodinated contrast media evaluate potential toxicity and tolerability.

  • Erythrocyte Morphology: The effect of the contrast medium on red blood cell shape is assessed, typically by incubating whole blood with the agent and examining the cells under a microscope for any changes from the normal biconcave disc shape.[7]

  • Coagulation Studies: The influence on blood clotting is evaluated by measuring parameters such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT) in plasma incubated with the contrast agent.[8]

  • Neural Tolerance: This is assessed in animal models, commonly by intracisternal injection in rats.[9] Following administration, animals are observed for any behavioral changes or signs of neurotoxicity.[9]

  • Immunosensitizing Potential: This is evaluated using models such as the skin sensitization test in guinea pigs.[10]

Clinical Trial Methodology for Efficacy and Safety in CE-CT

Phase 2 and 3 clinical trials for new contrast agents typically follow a randomized, controlled, double-blind design.

  • Patient Population: Adult patients scheduled for a clinically indicated CE-CT of the body are enrolled. Key inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks.

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational contrast agent (this compound) or a comparator (e.g., Iodixanol). Both the patient and the investigating radiologist are blinded to the treatment allocation.

  • Contrast Administration: A standardized volume and injection rate of the contrast medium are used. For example, 100 mL administered at a mean rate of 2.3 mL/s.[1]

  • Efficacy Assessment: The primary efficacy endpoint is typically the degree of contrast enhancement in a target vessel or organ, measured in Hounsfield Units on the CT images. Image quality may also be assessed subjectively by blinded readers.[1]

  • Safety Assessment: Safety is evaluated by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology and clinical chemistry) at baseline and at specified intervals after contrast administration.[1][6]

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for a clinical trial of a CT contrast agent and the process of a contrast-enhanced CT scan.

G cluster_0 Phase 1: Pre-Trial cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Collection & Analysis a Patient Screening & Informed Consent b Baseline Assessments (Vitals, ECG, Labs) a->b c Randomization b->c d Contrast Agent Administration (this compound or Comparator) c->d e CT Image Acquisition d->e g Safety Monitoring (Adverse Events, Follow-up Labs) d->g f Image Analysis (Quantitative & Qualitative) e->f h Statistical Analysis f->h g->h i Final Report h->i

Caption: Workflow of a Randomized Controlled Clinical Trial for a CT Contrast Agent.

G cluster_0 Preparation cluster_1 Contrast Injection & Scanning cluster_2 Post-Processing & Diagnosis a Patient Preparation & IV Access b Non-Contrast CT Scan (Optional) a->b c Power Injector Setup (Volume, Rate) b->c d This compound Injection c->d e Scan Delay & Acquisition of Contrast-Enhanced Phases (e.g., Arterial, Venous) d->e f Image Reconstruction (e.g., Axial, Coronal, Sagittal) e->f g Image Review & Interpretation f->g h Radiology Report Generation g->h

Caption: General Workflow of a Contrast-Enhanced Computed Tomography (CE-CT) Procedure.

Conclusion

This compound represents a significant advancement in the field of iodinated contrast media. Its iso-osmolar nature, combined with a lower viscosity compared to other agents in its class, offers potential benefits in terms of patient safety and ease of use. Clinical data to date have demonstrated its non-inferiority in terms of efficacy and a comparable safety profile to existing iso-osmolar contrast agents. For researchers and professionals in drug development, this compound serves as a benchmark for future innovations in contrast media, highlighting the ongoing pursuit of agents that maximize diagnostic utility while minimizing patient risk.

References

An In-Depth Technical Guide to the Stability and Shelf-Life of Iosimenol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium. Its favorable physicochemical properties, including low viscosity compared to other iso-osmolar agents, make it a substance of interest in various research and clinical applications.[1][2] This technical guide provides a comprehensive overview of the stability and shelf-life of this compound for laboratory use, consolidating available data on its storage, handling, degradation pathways, and analytical assessment. A thorough understanding of these characteristics is crucial for ensuring the integrity of experimental results and the safety of its application.

Physicochemical Properties

This compound is a complex molecule designed for high water solubility and biocompatibility. Key physicochemical characteristics are summarized below.

PropertyValue/DescriptionReference
Chemical Class Non-ionic, dimeric iodinated contrast medium[1][2]
Osmolality Iso-osmolar to plasma[2]
Viscosity Lower than other iso-osmolar contrast media at equivalent iodine concentrations[1][2]
Hydrophilicity Extremely hydrophilic[1]
Metabolism Excreted from the body without any metabolic transformation[2]

Stability and Shelf-Life

The stability of this compound is a critical factor for its reliable use in a laboratory setting. This section details recommended storage conditions and available data on its stability under various stressors.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available data:

ConditionTemperatureDuration
Short-term 0 - 4 °CDays to weeks
Long-term -20 °CMonths to years

It is crucial to protect this compound from light to prevent potential photodegradation.

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products. While specific quantitative data for this compound is limited in publicly available literature, general principles for iodinated contrast media can be applied. Common stress conditions include exposure to acid, base, oxidation, heat, and light.

General Degradation Pathways for Iodinated Contrast Media:

  • Hydrolysis: Cleavage of amide bonds in the side chains can occur under strong acidic or basic conditions.

  • Oxidation: The molecule can be susceptible to oxidation, potentially leading to the formation of various by-products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermolysis: Elevated temperatures can accelerate degradation reactions.

Experimental Protocols

Accurate assessment of this compound stability requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of iodinated contrast media and their degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Illustrative HPLC Parameters for Analysis of Iodinated Contrast Media:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength where this compound and its potential degradation products absorb (e.g., 240-254 nm).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Method Validation:

The HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Logical Workflow for Stability Testing of this compound

The following diagram illustrates a logical workflow for conducting stability studies of this compound in a laboratory setting.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Obtain this compound Sample B Prepare Solutions/Samples A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Stress B->E F Thermal Stress B->F G Photolytic Stress B->G I Analyze Stressed Samples C->I D->I E->I F->I G->I H Develop & Validate Stability-Indicating HPLC Method H->I J Quantify this compound & Degradation Products I->J K Determine Degradation Pathways J->K L Establish Shelf-Life K->L

Logical workflow for this compound stability testing.

Conclusion

This technical guide provides a foundational understanding of the stability and shelf-life of this compound for laboratory applications. While specific, quantitative degradation data for this compound is not extensively available in the public domain, the principles of handling and stability testing for iodinated contrast media outlined here offer a robust framework for researchers. Adherence to recommended storage conditions and the use of validated stability-indicating analytical methods are paramount to ensure the integrity and reliability of experimental outcomes involving this compound. Further research into the specific degradation pathways and kinetics of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Viscosity and Osmolality of Iosimenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast medium. Designed for researchers, scientists, and drug development professionals, this document delves into the viscosity and osmolality of this compound, presenting quantitative data, detailed experimental methodologies, and relevant physiological signaling pathways.

Quantitative Physicochemical Properties of this compound

This compound is characterized by its iso-osmolality, meaning its osmolality is similar to that of human plasma (approximately 290 mOsm/kg H₂O), and a lower viscosity compared to other iso-osmolar contrast agents at similar iodine concentrations.[1][2][3] These properties are critical for its tolerability and performance in various imaging procedures.[2][4]

The following tables summarize the available quantitative data for the viscosity and osmolality of this compound. It is important to note that specific values can vary slightly based on the exact formulation and measurement conditions.

Table 1: Osmolality of this compound

This compound Concentration (mg I/mL)Osmolality (mOsm/kg H₂O)Reference
270Iso-osmolar (~290)[4]
340Iso-osmolar (~290)[2][4]
350Iso-osmolar (~290)[5]

Table 2: Viscosity of this compound and Comparative Agents

The viscosity of iodinated contrast media is dependent on both concentration and temperature. Warming contrast agents to body temperature (37°C) can significantly reduce their viscosity. The data below includes values for this compound and a comparable iso-osmolar agent, Iodixanol.

Contrast MediumConcentration (mg I/mL)Temperature (°C)Viscosity (mPa·s)Reference
This compound 350Not Specified(See Figure 1 for data in simulated renal tubule concentrations)[5]
Iodixanol320Not Specified(Higher than this compound at equivalent iodine concentrations)[2][4]

Note: A precise, tabulated value for the viscosity of standard this compound concentrations was not available in the reviewed literature. However, multiple sources confirm its lower viscosity profile compared to Iodixanol.[2][4]

A study simulating the concentration of contrast media in renal tubules provides insight into how the viscosity of this compound 350 changes under physiological conditions of increasing osmolality. The following data is an approximation derived from the graphical representation in the cited research.

Table 3: Estimated Viscosity of this compound 350 During In Vitro Dialysis Simulating Renal Tubule Concentration

Ambient Osmolality (mOsm/kg H₂O)Estimated Viscosity (mPa·s)
290~10
400~15
500~25
700>40 (exceeded measurement limit)
1000>40 (exceeded measurement limit)

Data approximated from the graphical representation in Seeliger et al. (2014).[5]

Experimental Protocols for Viscosity and Osmolality Measurement

Accurate determination of viscosity and osmolality is crucial for the characterization of contrast media. The following sections outline the standard methodologies employed for these measurements.

Viscosity Measurement using Rotational Viscometry

Principle: Rotational viscometers measure the torque required to rotate a spindle immersed in a fluid at a constant speed. The resistance to this rotation is proportional to the dynamic viscosity of the fluid.

Detailed Methodology:

  • Instrument Setup and Calibration:

    • Assemble the rotational viscometer according to the manufacturer's instructions.

    • Select an appropriate spindle and guard leg based on the expected viscosity of the this compound solution. For low-viscosity liquids, a larger spindle is typically used.

    • Calibrate the instrument using certified viscosity standard fluids of known viscosity at a specified temperature.

  • Sample Preparation and Temperature Control:

    • Place a sufficient volume of the this compound solution into a sample container to ensure the spindle will be immersed to the marked level.

    • Use a circulating water bath to bring the sample to and maintain it at the desired temperature (e.g., 20°C and 37°C) with high precision, as viscosity is highly temperature-dependent.

  • Measurement Procedure:

    • Carefully lower the rotating spindle into the center of the sample fluid, avoiding the introduction of air bubbles.

    • Begin rotation at a set speed. Allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s).

    • Perform measurements at multiple rotational speeds to assess for Newtonian or non-Newtonian behavior.

    • Ensure the torque reading is within the optimal range for the instrument (typically 10-100%) for accurate results.

  • Data Analysis and Reporting:

    • Record the viscosity, temperature, spindle type, and rotational speed for each measurement.

    • Calculate the mean and standard deviation for replicate measurements.

G cluster_setup Instrument Setup cluster_prep Sample Preparation cluster_measure Measurement Setup Assemble and Calibrate Viscometer Select Select Spindle Setup->Select Immerse Immerse Spindle Select->Immerse Prepare Prepare this compound Sample Temp Temperature Control (e.g., 37°C) Prepare->Temp Temp->Immerse Rotate Rotate and Stabilize Immerse->Rotate Record Record Viscosity (mPa·s) Rotate->Record

Workflow for Rotational Viscometry.
Osmolality Measurement using Freezing Point Depression

Principle: The osmolality of a solution is a colligative property that is proportional to the number of solute particles per kilogram of solvent. The freezing point of a solvent is depressed in proportion to the molal concentration of the solute. A freezing point depression osmometer measures this change to determine the osmolality.

Detailed Methodology:

  • Instrument Setup and Calibration:

    • Turn on the freezing point osmometer and allow it to stabilize according to the manufacturer's guidelines.

    • Perform a two- or three-point calibration using standard solutions of known osmolality (e.g., 0 mOsm/kg H₂O with distilled water and a standard solution close to the expected sample osmolality, such as 300 mOsm/kg H₂O).

  • Sample Preparation:

    • Ensure the this compound sample is at room temperature and well-mixed.

    • Pipette the required volume of the sample (typically in the microliter range) into a clean sample tube.

  • Measurement Procedure:

    • Place the sample tube into the measurement chamber of the osmometer.

    • Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization. The heat of fusion released brings the sample to its precise freezing point, which is measured by a thermistor.

    • The instrument automatically calculates and displays the osmolality in milliosmoles per kilogram of water (mOsm/kg H₂O).

  • Data Analysis and Reporting:

    • Record the osmolality reading for each sample.

    • Perform replicate measurements to ensure precision.

    • Report the mean and standard deviation of the measurements.

G cluster_setup Instrument Setup cluster_prep Sample Preparation cluster_measure Measurement Setup Stabilize Osmometer Calibrate Calibrate with Standards Setup->Calibrate Place Place Sample in Chamber Calibrate->Place Prepare Prepare this compound Sample Pipette Pipette into Sample Tube Prepare->Pipette Pipette->Place Measure Initiate Freezing Point Measurement Place->Measure Record Record Osmolality (mOsm/kg H₂O) Measure->Record G CM Contrast Medium (High Viscosity/Hyperosmolality) Stress Physical Stress on Endothelial Cells (Increased Shear Stress, Osmotic Stress) CM->Stress ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Stress->ROS eNOS eNOS Uncoupling Stress->eNOS NO Decreased Nitric Oxide (NO) Bioavailability ROS->NO NO Scavenging Dysfunction Endothelial Dysfunction (Increased Permeability, Vasoconstriction) ROS->Dysfunction NO->Dysfunction Loss of Protective Effects eNOS->ROS eNOS->NO

References

Methodological & Application

Application Notes and Protocols for Iosimenol Administration in Murine CT Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for X-ray-based imaging modalities, including computed tomography (CT).[1][2] Its properties, such as low viscosity compared to other iso-osmolar agents, make it a suitable candidate for various angiographic applications.[1][3] Preclinical studies have demonstrated a favorable safety profile and pharmacokinetic properties similar to other well-established contrast agents.[3][4] This document provides a detailed protocol for the administration of this compound in murine models for the purpose of CT angiography (CTA), based on established principles of small animal imaging and the known characteristics of this compound.

While specific protocols for this compound in murine CTA are not widely published, the following guidelines are synthesized from general murine micro-CT angiography protocols and the preclinical data available for this compound.[5][6][7]

Data Presentation

Quantitative data for the administration of contrast agents in murine CT angiography are summarized in the tables below. These values are provided as a starting point for protocol development and may require optimization based on the specific scanner, research question, and mouse model.

Table 1: Recommended this compound Dosage and Administration

ParameterRecommended ValueNotes
Animal Model Mouse (e.g., C57BL/6)Weight: 20-30 g
This compound Concentration 340 mg Iodine/mLCommercially available concentration.
Dosage 0.5 - 1.0 g Iodine/kg body weightEquivalent to approx. 1.5 - 3.0 mL/kg.
Administration Route Intravenous (IV) injectionTypically via the tail vein.
Injection Rate 100 - 200 µL/minA slower, steady injection is crucial for good vascular filling.
Total Injection Volume 30 - 60 µL for a 20g mouseAdjust based on the final calculated dose.

Table 2: Typical Micro-CT Imaging Parameters for Murine Angiography

ParameterExample ValueNotes
Scanner Type In vivo micro-CT scanner
X-ray Tube Voltage 80 - 90 kVpHigher kVp can improve penetration.
X-ray Tube Current 160 - 500 µA
Scan Time 4.5 - 15 minutesDependent on the scanner and desired resolution.[5][8]
Voxel Size 50 - 100 µm
Gating Cardiac and/or respiratory gatingRecommended to minimize motion artifacts.
Image Acquisition Timing Immediately post-injectionFor optimal visualization of the arterial phase.

Experimental Protocols

I. Animal Preparation
  • Acclimatization: Allow mice to acclimate to the facility for at least 72 hours before any experimental procedures.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure. Monitor the animal's vital signs (respiration, temperature) continuously.

  • Catheterization: Place a catheter in the lateral tail vein for the administration of this compound. Ensure the catheter is securely placed and patent. Pre-filling the catheter with saline can help prevent air bubbles.[7]

  • Positioning: Position the anesthetized mouse on the scanner bed. Secure the animal to minimize movement during the scan. Use a heating pad or lamp to maintain the animal's body temperature.

II. This compound Administration
  • Preparation: Warm the this compound solution to 37°C to reduce its viscosity and minimize the risk of adverse physiological reactions.

  • Dosage Calculation: Calculate the required volume of this compound based on the animal's body weight and the desired iodine dose (refer to Table 1).

  • Injection: Using a syringe pump for controlled infusion, administer the calculated volume of this compound through the tail vein catheter at the recommended injection rate (refer to Table 1).

  • Flushing: Immediately following the contrast administration, flush the catheter with a small volume of sterile saline (e.g., 20-30 µL) to ensure the full dose has been delivered to the circulation.

III. CT Image Acquisition
  • Pre-contrast Scan: Acquire a native (non-contrast) scan of the region of interest before this compound administration to serve as a baseline.

  • Post-contrast Scan: Initiate the CT scan immediately after the completion of the this compound injection to capture the arterial phase of enhancement. The timing can be adjusted based on the specific vascular territory of interest. For longer-lasting vascular opacification, blood pool contrast agents may be considered, though this compound will provide strong initial vascular enhancement.[6]

  • Image Reconstruction: Reconstruct the acquired projection images using the scanner's software. Apply appropriate corrections for beam hardening and other artifacts.

Visualizations

Caption: Experimental workflow for murine CT angiography using this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs animal Anesthetized Mouse protocol Administration Protocol (Dosage, Rate, Timing) animal->protocol This compound This compound Solution This compound->protocol scanner Micro-CT Scanner scanner->protocol images 3D Angiographic Images protocol->images data Quantitative Vascular Data images->data

Caption: Logical relationship of inputs, process, and outputs in murine CTA.

References

Application Notes and Protocols for Iosimenol in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, iso-osmolar, non-ionic, dimeric iodinated contrast agent designed for X-ray-based imaging modalities such as computed tomography (CT) and angiography. Its favorable physicochemical properties, including low viscosity compared to other iso-osmolar agents, make it an excellent candidate for preclinical imaging studies in small animals.[1] These application notes provide a comprehensive guide to calculating dosages and administering this compound for various small animal imaging applications, ensuring high-quality, reproducible results. The protocols outlined below are based on the known characteristics of this compound and established methodologies for similar iso-osmolar contrast agents, such as Iodixanol, in preclinical settings.

Physicochemical Properties of this compound

This compound's unique properties contribute to its safety and efficacy as a contrast agent. It is extremely hydrophilic and exhibits a lower viscosity than other isotonic contrast media at the same iodine concentration.[1] Its pharmacological characteristics closely resemble those of other well-established non-ionic dimers like iotrolan and iodixanol.[1]

Table 1: Key Properties of this compound and Comparative Agents

PropertyThis compoundIodixanol (Visipaque™)Iobitridol (Xenetix®)
Classification Non-ionic, Dimeric, Iso-osmolarNon-ionic, Dimeric, Iso-osmolarNon-ionic, Monomeric, Low-osmolar
Iodine Concentration (typical) 270, 340 mg I/mL270, 320 mg I/mL300, 350 mg I/mL
Viscosity Lower than Iodixanol at equivalent iodine concentration[1]Higher than monomeric agentsLower than dimeric agents
Osmolality Iso-osmolar to bloodIso-osmolar to bloodLow-osmolar

Dosage Calculation for Small Animal Imaging

The appropriate dosage of this compound is critical for achieving optimal contrast enhancement while ensuring animal welfare. The dosage is typically calculated based on the iodine concentration of the this compound solution and the body weight of the animal.

General Formula for Dosage Calculation:

Volume to Inject (mL) = (Desired Iodine Dose (mg I/kg) * Animal Weight (kg)) / Iodine Concentration of this compound (mg I/mL)

Table 2: Recommended Starting Dosages for this compound in Rodent Micro-CT

ApplicationAnimal ModelRecommended Iodine Dose (mg I/kg)Typical Injection Volume (for a 25g mouse)
General Soft Tissue Contrast Mouse, Rat300 - 6000.07 - 0.15 mL
Micro-CT Angiography (Bolus) Mouse, Rat400 - 8000.10 - 0.20 mL
Tumor Enhancement Mouse, Rat300 - 6000.07 - 0.15 mL
Sustained Vascular Imaging Mouse, RatVaries (infusion)Varies

Note: These are starting recommendations. The optimal dose may vary depending on the specific imaging system, the region of interest, and the experimental goals. Pilot studies are recommended to determine the ideal dosage for a particular application.

Experimental Protocols

Animal Preparation

Proper animal preparation is essential for successful and ethical imaging studies.

  • Acclimatization: Animals should be allowed to acclimate to the facility for a minimum of 72 hours prior to the imaging study.

  • Fasting: For abdominal imaging, fasting the animals for 4-6 hours can reduce gastrointestinal tract artifacts. Ensure free access to water.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent, such as isoflurane (1-3% in oxygen) or an appropriate injectable anesthetic. Monitor the animal's vital signs (respiratory rate, temperature) throughout the procedure.

  • Catheterization: For precise and controlled administration, especially for bolus injections or infusions, place a catheter in the lateral tail vein.

This compound Administration Protocol (Micro-CT Angiography)

This protocol is designed to achieve high-contrast images of the vasculature.

  • Dosage Calculation: Based on the animal's body weight, calculate the required volume of this compound (e.g., 340 mg I/mL formulation). A starting dose of 600 mg I/kg is recommended for robust vascular enhancement.

  • Injection:

    • Manual Injection: Manually inject the calculated volume of this compound through the tail vein catheter at a steady and rapid rate (e.g., over 5-10 seconds).

    • Power Injector: For highly reproducible results, use a small animal power injector at a set rate (e.g., 1-2 mL/min).

  • Timing of Scan: Initiate the micro-CT scan immediately after the bolus injection to capture the arterial phase of contrast enhancement. For venous phase imaging, a delay of 30-60 seconds may be appropriate.

Post-Procedure Animal Care
  • Recovery: Following the imaging procedure, discontinue anesthesia and monitor the animal until it is fully ambulatory.

  • Hydration: Ensure the animal has free access to water to facilitate the renal clearance of the contrast agent.

  • Monitoring: Observe the animal for any signs of adverse reactions, such as lethargy, respiratory distress, or changes in behavior, although such reactions are rare with iso-osmolar agents.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a small animal imaging study using this compound.

G cluster_prep Animal Preparation cluster_procedure Imaging Procedure cluster_post Post-Procedure acclimatization Acclimatization fasting Fasting (optional) acclimatization->fasting anesthesia Anesthesia fasting->anesthesia catheterization Tail Vein Catheterization anesthesia->catheterization dosage_calc This compound Dosage Calculation injection Intravenous Injection dosage_calc->injection imaging Micro-CT Scan injection->imaging recovery Recovery from Anesthesia imaging->recovery hydration Hydration recovery->hydration monitoring Adverse Event Monitoring hydration->monitoring

Caption: General workflow for a small animal imaging study with this compound.

Pharmacokinetics and Safety

Preclinical studies on this compound and similar iso-osmolar contrast agents have demonstrated a favorable safety profile.

  • Pharmacokinetics: Like other uro- and angiographic contrast media, this compound is expected to be rapidly distributed in the extracellular fluid and eliminated primarily by renal excretion in its unchanged form.[1]

  • Safety: Preclinical studies in rats and dogs have shown that this compound is well-tolerated.[1] Safety studies on the closely related compound, iodixanol, in mice and rats have established high LD50 values, indicating a wide safety margin.

Table 3: Acute Intravenous Toxicity of Iodixanol (a close analog of this compound)

SpeciesSexLD50 (g I/kg)
Mouse Male17.9
Female16.2
Rat Male18.8
Female22.0

Data from single-dose intravenous toxicity studies of iodixanol.

Signaling Pathways

As a non-targeted, extracellular contrast agent, this compound is not designed to interact with specific cellular signaling pathways. Its mechanism of action is based on the attenuation of X-rays by the iodine atoms, providing contrast to the anatomical structures through which it distributes, primarily the vasculature and extracellular spaces of well-perfused tissues. Therefore, a signaling pathway diagram is not applicable to the direct mechanism of action of this compound.

The following diagram illustrates the logical relationship of this compound's function.

G This compound This compound (Iodinated Compound) administration Intravenous Administration This compound->administration distribution Distribution in Vasculature and Extracellular Space administration->distribution attenuation X-ray Attenuation by Iodine distribution->attenuation xray_source X-ray Source animal Small Animal Model xray_source->animal detector X-ray Detector animal->detector image High-Contrast Image detector->image

Caption: Mechanism of contrast enhancement with this compound in X-ray imaging.

Conclusion

This compound is a promising contrast agent for a wide range of small animal imaging applications. By following the recommended dosage calculations and experimental protocols, researchers can achieve high-quality, reproducible imaging data for their preclinical studies. The iso-osmolar nature and low viscosity of this compound contribute to its excellent safety profile, making it a valuable tool for longitudinal studies in drug development and biomedical research.

References

Application Notes and Protocols for Iosimenol in Micro-CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the use of Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast agent, in preclinical micro-computed tomography (micro-CT) imaging. The protocols outlined below are intended as a starting point and may require optimization based on the specific animal model, imaging system, and research objectives.

Introduction to this compound for Micro-CT

This compound is a third-generation iodinated contrast medium with properties that make it well-suited for preclinical imaging applications. Its iso-osmolality reduces the risk of adverse physiological effects, and its lower viscosity compared to other dimeric agents like iodixanol facilitates easier administration, particularly through small-gauge catheters used in rodent studies[1]. Like other small-molecule iodinated agents, this compound is cleared from the bloodstream via renal excretion[2]. This pharmacokinetic profile is a critical consideration for timing in vivo micro-CT acquisitions. For applications requiring prolonged vascular enhancement, a continuous infusion protocol or the use of a nanoparticle-encapsulated formulation may be necessary[3][4][5].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide starting parameters for micro-CT imaging.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
TypeNon-ionic, dimeric iodinated contrast medium[1][6]
OsmolalityIso-osmolar[1]
ViscosityLower than iodixanol at equivalent iodine concentrations[1]
Primary Elimination RouteRenal excretion[2]
Distribution Half-life (human)~10.2 minutes[2]
Elimination Half-life (human)~2.01 hours[2]

Table 2: Recommended Starting Parameters for this compound in Murine Micro-CT

ParameterSuggested ValueNotes
Animal Model
SpeciesMouse (20-30 g) or Rat (200-300 g)Adjust dosage accordingly.
Contrast Administration
This compound Concentration340 mg I/mLCommercially available concentration[1].
Route of AdministrationIntravenous (tail vein catheter)Ensure catheter patency.
Dosage (Bolus)100 - 200 µL for a 25g mouseTitrate based on desired contrast enhancement.
Infusion Rate (for prolonged imaging)10 - 20 µL/min for a mouseRequires an infusion pump.
Micro-CT Imaging Parameters
X-ray Tube Voltage50 - 80 kVpLower kVp enhances iodine contrast.
X-ray Tube Current & Exposure TimeSystem dependentOptimize for signal-to-noise ratio (SNR) and radiation dose.
Voxel Size50 - 100 µmHigher resolution may require longer scan times.
GatingCardiac and/or respiratoryEssential for minimizing motion artifacts in thoracic imaging.

Experimental Protocols

Animal Preparation
  • Anesthesia: Anesthetize the animal using a suitable regimen, such as isoflurane (1-3% in oxygen). Monitor vital signs, including respiration and temperature, throughout the procedure.

  • Catheterization: Place a catheter in the lateral tail vein for intravenous administration of this compound. Ensure the catheter is patent by flushing with a small volume of heparinized saline.

  • Positioning: Position the animal on the micro-CT scanner bed. If using continuous infusion, ensure the setup is compatible with an infusion pump. Secure the animal to minimize motion during the scan.

This compound Administration
  • Preparation: Warm the this compound solution to 37°C to reduce its viscosity and minimize the risk of physiological shock upon injection.

  • Administration:

    • Bolus Injection: For rapid vascular imaging, administer a single bolus of this compound. The timing of the scan is critical and should commence immediately after injection to capture peak vascular enhancement.

    • Continuous Infusion: For longer imaging protocols, such as detailed vascular mapping or functional studies, a continuous infusion is recommended. Administer an initial bolus to achieve a rapid increase in blood iodine concentration, followed immediately by a continuous infusion to maintain a steady-state level of contrast.

Micro-CT Imaging
  • Scanner Setup: Configure the micro-CT scanner with the appropriate voltage, current, and exposure time. The optimal settings will depend on the specific system and the desired balance between image quality and radiation dose[7].

  • Image Acquisition: Initiate the scan according to the chosen administration protocol. For bolus injections, rapid acquisition is key. For continuous infusion, the scan can be performed once a steady-state of contrast enhancement is achieved.

  • Image Reconstruction: Reconstruct the acquired projection images into a 3D volume using the manufacturer's software. Apply appropriate corrections for beam hardening and other artifacts.

Data Analysis

  • Image Segmentation: Utilize image analysis software to segment the vasculature and other regions of interest from the reconstructed 3D volume.

  • Quantification: Measure relevant parameters such as vessel volume, density, and tortuosity. In oncological studies, this can be used to assess tumor vascularity.

  • Visualization: Generate 3D renderings of the segmented vasculature for qualitative assessment and presentation.

Visualizations

ExperimentalWorkflow cluster_prep Animal Preparation cluster_contrast This compound Administration cluster_imaging Micro-CT Imaging cluster_analysis Data Analysis Anesthesia Anesthesia & Monitoring Catheterization Tail Vein Catheterization Anesthesia->Catheterization Positioning Positioning in Scanner Catheterization->Positioning Warming Warm this compound to 37°C Bolus Bolus Injection Warming->Bolus Infusion Continuous Infusion Warming->Infusion Setup Scanner Setup (kVp, etc.) Bolus->Setup Infusion->Setup Acquisition Image Acquisition Setup->Acquisition Reconstruction 3D Reconstruction Acquisition->Reconstruction Segmentation Image Segmentation Reconstruction->Segmentation Quantification Quantitative Analysis Segmentation->Quantification Visualization 3D Visualization Quantification->Visualization LogicalRelationships cluster_inputs Input Parameters cluster_outputs Output Metrics cluster_analysis Analysis & Optimization Iosimenol_Dose This compound Dose/Infusion Rate CNR Contrast-to-Noise Ratio (CNR) Iosimenol_Dose->CNR SNR Signal-to-Noise Ratio (SNR) Iosimenol_Dose->SNR kVp Scanner kVp kVp->CNR kVp->SNR Animal_Model Animal Model Characteristics Image_Artifacts Image Artifacts Animal_Model->Image_Artifacts Image_Quality Overall Image Quality CNR->Image_Quality SNR->Image_Quality Image_Artifacts->Image_Quality Protocol_Optimization Protocol Optimization Image_Quality->Protocol_Optimization

References

Application Notes and Protocols: Iosimenol for Vascular Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast agent. Its favorable pharmacokinetic profile, characterized by distribution limited to the extracellular space and rapid renal excretion without metabolism, makes it a suitable candidate for dynamic imaging studies aimed at quantifying vascular permeability.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to assess vascular permeability, a critical parameter in various pathological conditions including cancer, inflammation, and neurological disorders.

This compound: Key Properties for Permeability Studies

This compound's utility as a contrast agent for vascular permeability assessment is underpinned by its physicochemical and pharmacokinetic properties. As a non-ionic, dimeric, and iso-osmolar agent, it is well-tolerated and exhibits a safety profile comparable to other modern contrast media like iodixanol.[2][3][4]

Pharmacokinetic Profile:

Following intravenous administration, this compound is rapidly distributed within the extracellular fluid volume and is excreted unmetabolized by glomerular filtration.[1] This predictable pharmacokinetic behavior is essential for the accurate application of kinetic models used to calculate permeability parameters.

PropertyValueReference
Class Non-ionic, dimeric, iso-osmolar iodinated contrast medium[2][3][4]
Distribution Extracellular fluid volume[1]
Metabolism Not metabolized[1]
Excretion Glomerular filtration[1]
Distribution Half-life ~10.2 minutes[1]
Terminal Elimination Half-life ~2.01 hours[1]

In Vitro Endothelial Permeability Assay

This protocol describes an adaptation of the widely used Transwell permeability assay to assess the passage of this compound across an endothelial cell monolayer. This method allows for the direct measurement of endothelial barrier function in a controlled environment.

Experimental Protocol
  • Cell Culture: Culture a pure population of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) on a collagen-coated, semi-permeable membrane of a Transwell insert until a confluent monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the endothelial monolayer using methods such as Transendothelial Electrical Resistance (TEER) measurement or by assessing the permeability to a high-molecular-weight fluorescent tracer like FITC-dextran.

  • Experimental Setup:

    • Place the Transwell inserts containing the endothelial monolayer into a multi-well plate, creating an upper (luminal) and a lower (abluminal) chamber.

    • The lower chamber should contain a culture medium.

  • Application of this compound:

    • Introduce this compound, diluted in culture medium to the desired concentration, into the upper chamber.

    • At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect aliquots from the lower chamber.

  • Quantification of this compound:

    • Determine the concentration of this compound in the collected aliquots. This can be achieved through methods sensitive to iodine concentration, such as inductively coupled plasma mass spectrometry (ICP-MS) or by a validated colorimetric assay.

  • Calculation of Permeability Coefficient:

    • The permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound transport across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of this compound in the upper chamber.

  • Controls:

    • Include inserts without a cell monolayer to measure the permeability of the membrane itself.

    • Use known inducers (e.g., VEGF, bradykinin) and inhibitors of vascular permeability as positive and negative controls, respectively.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Culture Endothelial Cells on Transwell Insert confluency Achieve Confluent Monolayer culture->confluency integrity Verify Monolayer Integrity (TEER) confluency->integrity add_this compound Add this compound to Upper Chamber integrity->add_this compound incubate Incubate and Collect Aliquots from Lower Chamber add_this compound->incubate quantify Quantify this compound Concentration incubate->quantify calculate Calculate Permeability Coefficient (Papp) quantify->calculate compare Compare with Controls calculate->compare

Caption: In Vitro Endothelial Permeability Assay Workflow.

In Vivo Vascular Permeability Studies using Dynamic Contrast-Enhanced Micro-CT (DCE-CT)

This protocol outlines a method for quantifying vascular permeability in preclinical animal models, such as tumor-bearing mice, using this compound and dynamic contrast-enhanced computed tomography (DCE-CT).

Experimental Protocol
  • Animal Model:

    • Utilize an appropriate animal model for the disease under investigation (e.g., subcutaneous or orthotopic tumor xenografts).

    • Anesthetize the animal and maintain its body temperature throughout the imaging procedure.

    • Place a catheter in the tail vein for the administration of this compound.

  • Imaging Protocol:

    • Position the animal in a micro-CT scanner.

    • Acquire a pre-contrast baseline scan of the region of interest (ROI).

    • Administer a bolus of this compound (e.g., 100-200 µL) via the tail vein catheter.

    • Immediately following the injection, initiate a dynamic series of scans of the ROI for a specified duration (e.g., 5-10 minutes) with high temporal resolution.

  • Image Analysis:

    • Reconstruct the dynamic CT images.

    • Define ROIs in the tissue of interest (e.g., tumor) and in a major artery (e.g., aorta or femoral artery) to derive the arterial input function (AIF).

    • Generate time-attenuation curves (TACs) for the tissue ROI and the AIF.

  • Pharmacokinetic Modeling:

    • Fit the tissue TAC and the AIF to a pharmacokinetic model, such as the Tofts model, to estimate vascular permeability parameters. The Tofts model describes the exchange of a contrast agent between the blood plasma and the extravascular extracellular space (EES).

    • The key parameters derived are:

      • Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the plasma to the EES. It is influenced by both blood flow and vessel permeability.

      • vp (Plasma Volume): Represents the fraction of the tissue volume occupied by blood plasma.

  • Data Presentation:

    • Generate parametric maps of Ktrans and vp to visualize the spatial heterogeneity of vascular permeability within the tissue.

    • Summarize the quantitative data in tables for comparison between different experimental groups.

Data Presentation: Example Quantitative Data
ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
Ktrans (min⁻¹) 0.25 ± 0.080.12 ± 0.04<0.05
vp (fractional volume) 0.05 ± 0.020.03 ± 0.01<0.05

Experimental Workflow

G cluster_prep Animal Preparation cluster_imaging Dynamic CT Imaging cluster_analysis Data Analysis anesthetize Anesthetize Animal catheter Place Tail Vein Catheter anesthetize->catheter position Position in Micro-CT Scanner catheter->position pre_scan Acquire Pre-contrast Scan position->pre_scan inject Inject this compound Bolus pre_scan->inject dynamic_scan Acquire Dynamic Scans inject->dynamic_scan reconstruct Reconstruct Images dynamic_scan->reconstruct roi Define ROIs (Tissue & Artery) reconstruct->roi tac Generate Time-Attenuation Curves roi->tac model Apply Pharmacokinetic Model (e.g., Tofts) tac->model params Calculate Ktrans and vp model->params

Caption: In Vivo DCE-CT Vascular Permeability Workflow.

Signaling Pathways Regulating Vascular Permeability

Understanding the molecular mechanisms that regulate vascular permeability is crucial for interpreting experimental results and for the development of targeted therapies. Below are diagrams of key signaling pathways involved in this process.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability. Its binding to its receptor, VEGFR2, on endothelial cells triggers a cascade of intracellular signaling events.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Activates eNOS eNOS PKC->eNOS Activates Src->eNOS Activates NO Nitric Oxide eNOS->NO Produces Permeability Increased Vascular Permeability NO->Permeability Induces

Caption: Simplified VEGF Signaling Pathway.

Rho GTPase Signaling in Endothelial Barrier Function

The Rho family of small GTPases, including RhoA and Rac1, are critical regulators of the endothelial actin cytoskeleton and cell-cell junctions, thereby controlling barrier function.

G cluster_barrier_disruption Barrier Disruption cluster_barrier_protection Barrier Protection Thrombin Thrombin RhoA RhoA Thrombin->RhoA ROCK ROCK RhoA->ROCK StressFibers Stress Fiber Formation ROCK->StressFibers Barrier_Disruption Barrier_Disruption StressFibers->Barrier_Disruption Leads to S1P S1P Rac1 Rac1 S1P->Rac1 CorticalActin Cortical Actin Assembly Rac1->CorticalActin Barrier_Protection Barrier_Protection CorticalActin->Barrier_Protection Leads to

Caption: Opposing Roles of RhoA and Rac1 in Permeability.

Nitric Oxide Signaling in the Vasculature

Nitric Oxide (NO), produced by endothelial nitric oxide synthase (eNOS), is a key signaling molecule in the vasculature, influencing both vasodilation and permeability.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation

Caption: Nitric Oxide Signaling Pathway in Vasodilation.

Conclusion

This compound's properties make it a valuable tool for the quantitative assessment of vascular permeability in both in vitro and in vivo research settings. The protocols and information provided in these application notes offer a framework for designing and conducting robust studies to investigate the role of vascular permeability in health and disease, and for evaluating the efficacy of novel therapeutics targeting the vasculature.

References

Application of Iosimenol in Tumor Angiogenesis Research: Current Status

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that Iosimenol is a novel, non-ionic, dimeric, iso-osmolar radiographic contrast medium.[1][2] At present, there is a lack of published scientific literature detailing the direct application of this compound as a therapeutic agent or a research tool in the field of tumor angiogenesis.

This compound has been evaluated in clinical trials for its safety and efficacy as a contrast agent for arteriography and computed tomography, where it has shown a safety profile comparable to other iso-osmolar contrast media like iodixanol.[1] The primary focus of existing research has been on its properties as a contrast medium, such as its lower viscosity compared to iodixanol at the same iodine concentration.[1]

While the broader field of tumor angiogenesis research is robust, with well-established in vitro and in vivo assays and a deep understanding of signaling pathways like the VEGF pathway, there are no specific studies that have utilized this compound to either inhibit or promote angiogenesis.

One study investigated the use of a different small molecular weight contrast material, Iohexol, to monitor the effects of the angiogenesis inhibitor bevacizumab using dynamic CT scans.[3][4] However, the results indicated that Iohexol-enhanced CT scans did not show a significant difference in microvascular leakiness before and after treatment, suggesting its limitation in this specific application.[3][4]

References

Application Notes and Protocols for Longitudinal Imaging Studies Using Iosimenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for X-ray-based imaging modalities such as computed tomography (CT) and angiography.[1] Its iso-osmolarity, similar to that of blood, contributes to a favorable safety profile, making it a suitable candidate for longitudinal preclinical imaging studies where repeated administrations may be necessary.[1][2] These application notes provide detailed protocols for the use of this compound in longitudinal studies, particularly in the context of oncology research using rodent models.

Physicochemical and Pharmacokinetic Properties of this compound

This compound is characterized by its low viscosity relative to other iso-osmolar contrast agents, which is advantageous for rapid injection.[2] Preclinical studies in rats and dogs have demonstrated that this compound exhibits a pharmacokinetic profile comparable to other iodinated contrast media.[2] It is distributed in the extracellular fluid and is excreted unchanged, primarily by the kidneys. This predictable pharmacokinetic behavior is crucial for designing reproducible longitudinal imaging protocols.

Key Pharmacokinetic Parameters
ParameterValue (in healthy human subjects)Reference
Distribution Half-life ~10.2 minutes[3]
Terminal Elimination Half-life ~2.01 hours[3]
Apparent Volume of Distribution ~0.27 L/kg[3]
Metabolism Not metabolized[2]

Longitudinal Micro-CT Imaging Protocol: Oncology Mouse Model

This protocol is designed for the longitudinal monitoring of tumor growth and response to therapy in a xenograft or genetically engineered mouse model of cancer.

I. Animal Model and Preparation
  • Animal Model: Nude mice (athymic) or other appropriate strains with subcutaneously implanted or orthotopic tumors.

  • Tumor Induction: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before the first imaging session.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-2% in oxygen).

    • Maintain the animal's body temperature using a heating pad.

    • Place the mouse in a dedicated, reproducible immobilization bed to ensure consistent positioning across imaging sessions.

II. This compound Administration
  • Dosage: A typical dose is 100 µL of this compound (340 mg iodine/mL) per 25 g mouse.

  • Route of Administration: Intravenous (IV) injection via the tail vein is preferred for optimal vascular enhancement. Intraperitoneal (IP) injection can be used as an alternative for general soft tissue contrast.

  • Injection Rate: Administer as a bolus over 10-30 seconds.

III. Micro-CT Imaging Parameters
  • Scanner: A high-resolution in vivo micro-CT scanner.

  • Scan Timing:

    • Angiography/Vascular Phase: Image immediately after this compound injection (0-5 minutes) to visualize tumor vasculature.

    • Delayed/Interstitial Phase: Image 15-30 minutes post-injection for optimal tumor parenchymal enhancement.

  • Acquisition Parameters (example):

    • Voltage: 50-80 kVp

    • Current: 200-500 µA

    • Voxel Size: 50-100 µm

    • Rotation: 360 degrees

    • Respiratory Gating: Recommended to minimize motion artifacts.

IV. Longitudinal Study Design
  • Baseline Scan: Perform the first imaging session before the initiation of any treatment to establish baseline tumor volume and characteristics.

  • Follow-up Scans: Repeat the imaging protocol at regular intervals (e.g., weekly or bi-weekly) to monitor tumor progression and response to therapy. Maintain consistent timing of imaging relative to treatment administration.

V. Data Analysis
  • Image Reconstruction: Reconstruct the acquired projection data into 3D volumes.

  • Image Registration: Co-register images from different time points to accurately track changes in the same tumor.

  • Tumor Segmentation and Quantification:

    • Manually or semi-automatically segment the tumor volume in the 3D dataset.

    • Calculate tumor volume and other relevant metrics (e.g., mean Hounsfield units as an indicator of contrast enhancement).

Safety Considerations for Repeated Administration

Phase 2 clinical trials have shown that this compound is well-tolerated in humans, with a safety profile similar to that of Iodixanol.[1] The most common adverse event reported is a transient feeling of warmth.[1] Preclinical studies suggest good neural and renal tolerance. For longitudinal studies involving frequent administration, it is advisable to monitor animal health, including body weight and general behavior.

Experimental Workflow Diagram

G cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_longitudinal Longitudinal Study Tumor_Induction Tumor Induction Anesthesia Anesthesia Tumor_Induction->Anesthesia Tumor reaches target size Immobilization Immobilization Anesthesia->Immobilization Iosimenol_Admin This compound Administration Immobilization->Iosimenol_Admin MicroCT_Scan Micro-CT Scan Iosimenol_Admin->MicroCT_Scan Reconstruction Image Reconstruction MicroCT_Scan->Reconstruction Registration Image Registration Reconstruction->Registration Quantification Tumor Quantification Registration->Quantification Baseline Baseline Scan Treatment Initiate Treatment Baseline->Treatment FollowUp Follow-up Scans Treatment->FollowUp Weekly/Bi-weekly FollowUp->Iosimenol_Admin Repeat Protocol

Caption: Workflow for a longitudinal preclinical imaging study using this compound.

This compound in the Context of Drug Development

As a contrast agent, this compound does not directly interact with specific signaling pathways in the manner of a therapeutic drug. Its utility in drug development lies in its ability to provide anatomical and physiological information. There is no known signaling pathway directly modulated by this compound.

Logical Relationship of Contrast Agent Properties

G This compound This compound IsoOsmolar Iso-osmolar This compound->IsoOsmolar NonIonic Non-ionic Dimer This compound->NonIonic LowViscosity Low Viscosity This compound->LowViscosity Safety Improved Safety Profile IsoOsmolar->Safety NonIonic->Safety ImageQuality High Image Quality LowViscosity->ImageQuality Allows rapid injection Longitudinal Suitable for Longitudinal Studies Safety->Longitudinal ImageQuality->Longitudinal

Caption: Key properties of this compound contributing to its suitability for longitudinal studies.

References

Application Notes and Protocols for Iosimenol in Preclinical Renal Function Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Iosimenol, a non-ionic, iso-osmolar, dimeric iodinated contrast medium, in the preclinical imaging of renal function. The information is intended to guide researchers in designing and executing studies to assess kidney function in various animal models.

Introduction to this compound for Renal Imaging

This compound is a third-generation contrast agent with properties that make it suitable for detailed renal functional assessment. Like other iodinated contrast media, it is excreted primarily through glomerular filtration.[1] Its iso-osmolarity is a key feature, potentially reducing the risk of contrast-induced nephrotoxicity (CIN), a concern in both clinical and preclinical settings.[2] Preclinical data have indicated a favorable safety and pharmacokinetic profile for this compound, comparable to other commonly used contrast agents.[1][2]

Dynamic contrast-enhanced computed tomography (DCE-CT) using this compound allows for the non-invasive assessment of various parameters of renal function, including glomerular filtration rate (GFR), renal blood flow, and renal transit time. These methods are invaluable for studying kidney diseases and evaluating the nephrotoxic potential of new drug candidates.

Key Applications in Preclinical Research

  • Assessment of Glomerular Filtration Rate (GFR): Measuring the clearance of this compound from the blood pool provides a direct measure of GFR.

  • Evaluation of Renal Perfusion and Blood Flow: Dynamic imaging can visualize and quantify the delivery of the contrast agent to the renal cortex and medulla.

  • Detection of Renal Pathologies: Abnormalities in contrast enhancement patterns can indicate conditions such as renal ischemia, fibrosis, or obstruction.

  • Nephrotoxicity Studies: Evaluating changes in renal function after administration of a test compound in conjunction with this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from preclinical renal imaging studies using an iodinated contrast agent like this compound. These values are illustrative and will vary depending on the animal model, disease state, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects (Illustrative)

ParameterValueReference
Primary Route of ExcretionRenal[1]
MetabolismNot metabolized[1]
Urinary Recovery (24h)~89.0%[1]
Time to Peak Plasma Conc.1-2 minutes post-injection[1]

Table 2: Example Renal Function Parameters in a Rat Model of Acute Kidney Injury (AKI)

ParameterControl Group (Saline)AKI Group (e.g., Dehydration + this compound)
Serum Creatinine (mg/dL)0.5 ± 0.11.8 ± 0.4
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 585 ± 15
Creatinine Clearance (mL/min)1.0 ± 0.20.3 ± 0.1

Experimental Protocols

Protocol 1: Assessment of Glomerular Filtration Rate (GFR) using this compound Plasma Clearance in Rats

This protocol describes a method to determine GFR by measuring the clearance of this compound from the plasma.

Materials:

  • This compound (340 mg iodine/mL)

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous injection and blood sampling

  • Blood collection tubes (e.g., with heparin)

  • High-Performance Liquid Chromatography (HPLC) system for this compound quantification

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Insert catheters into the jugular vein (for blood sampling) and tail vein (for this compound injection).

  • This compound Administration:

    • Administer a single intravenous bolus of this compound. A typical dose might be 1-2 g Iodine/kg body weight.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at multiple time points post-injection. Suggested time points: 2, 5, 10, 20, 30, 60, and 90 minutes.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • This compound Quantification:

    • Determine the concentration of this compound in the plasma samples using a validated HPLC method.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate the GFR using a two-compartment pharmacokinetic model. The clearance is calculated as Dose / Area Under the Curve (AUC).

Protocol 2: Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) for Renal Function in Mice

This protocol outlines a procedure for performing DCE-CT to visualize and quantify renal perfusion and excretion of this compound.

Materials:

  • This compound (340 mg iodine/mL)

  • C57BL/6 mice (20-25g)

  • Micro-CT scanner

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and position it in the CT scanner. Maintain anesthesia throughout the imaging session.

    • Place a catheter in the tail vein for contrast administration.

  • Pre-Contrast Imaging:

    • Acquire a non-contrast CT scan of the abdominal region, including the kidneys.

  • DCE-CT Acquisition:

    • Administer a bolus injection of this compound via the tail vein catheter. A typical dose is 0.1 mL of a 1:4 diluted this compound solution.

    • Immediately begin dynamic CT scanning of the kidneys. Acquire a series of images over time (e.g., every 5-10 seconds for the first 2 minutes, then at longer intervals for up to 15 minutes).

  • Image Analysis:

    • Reconstruct the CT images.

    • Draw regions of interest (ROIs) over the renal cortex, medulla, and aorta on the dynamic images.

    • Generate time-attenuation curves (TACs) for each ROI, plotting Hounsfield Units (HU) against time.

  • Functional Parameter Calculation:

    • From the TACs, derive functional parameters such as:

      • Time to Peak (TTP): Time to maximum enhancement in the renal cortex.

      • Wash-in Rate: The rate of enhancement increase.

      • Wash-out Rate: The rate of enhancement decrease, reflecting excretion.

      • Mean Transit Time (MTT): The average time for the contrast to pass through the kidney.

Visualizations

G cluster_protocol1 Protocol 1: GFR Assessment (Plasma Clearance) animal_prep1 Animal Preparation (Anesthesia, Catheterization) injection1 This compound Injection (IV Bolus) animal_prep1->injection1 sampling Blood Sampling (Multiple Time Points) injection1->sampling processing Sample Processing (Plasma Separation) sampling->processing hplc This compound Quantification (HPLC) processing->hplc analysis1 Data Analysis (Pharmacokinetic Modeling) hplc->analysis1 gfr GFR Calculation analysis1->gfr G cluster_protocol2 Protocol 2: DCE-CT for Renal Function animal_prep2 Animal Preparation (Anesthesia, Positioning) pre_contrast Pre-Contrast CT Scan animal_prep2->pre_contrast injection2 This compound Injection (IV Bolus) pre_contrast->injection2 dynamic_scan Dynamic CT Acquisition injection2->dynamic_scan image_analysis Image Analysis (ROI Definition, TACs) dynamic_scan->image_analysis param_calc Functional Parameter Calculation image_analysis->param_calc G cluster_imaging Imaging & Measurement cluster_analysis Data Analysis & Interpretation title Logical Relationship: this compound Administration to Renal Function Assessment This compound This compound (IV Administration) circulation Systemic Circulation This compound->circulation glomerulus Glomerular Filtration circulation->glomerulus plasma_conc Plasma Concentration Measurement circulation->plasma_conc tubules Passage through Renal Tubules (Minimal Reabsorption) glomerulus->tubules ct_signal CT Signal Enhancement glomerulus->ct_signal excretion Urinary Excretion tubules->excretion tubules->ct_signal pk_model Pharmacokinetic Modeling plasma_conc->pk_model tac_analysis Time-Attenuation Curve Analysis ct_signal->tac_analysis gfr_calc GFR Calculation pk_model->gfr_calc perfusion_metrics Perfusion Metrics tac_analysis->perfusion_metrics

References

Application Notes and Protocols: Intravenous vs. Intra-arterial Injection of Iosimenol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative use of Iosimenol, a non-ionic, iso-osmolar, dimeric iodinated contrast medium, through intravenous (IV) and intra-arterial (IA) routes of administration in a research setting. The following sections detail the available data, experimental protocols, and key considerations for study design.

Introduction

This compound is an X-ray contrast agent designed for various diagnostic imaging procedures. The choice between intravenous and intra-arterial injection is dictated by the specific research question and the target anatomy. IV administration provides systemic circulation and is commonly used for contrast-enhanced computed tomography (CT) to visualize organs and tissues with high blood flow. IA injection delivers a concentrated bolus of the contrast agent directly to a specific vascular territory, which is advantageous for high-resolution imaging of the arterial system, such as in digital subtraction angiography (DSA). Clinical studies have demonstrated that this compound has a comparable safety and efficacy profile to other iso-osmolar contrast agents like Iodixanol for both administration routes.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the intravenous and intra-arterial administration of this compound and a similar iodinated contrast agent, Iopromide.

Table 1: Adverse Events in Human Clinical Trials (this compound vs. Iodixanol) [1]

Adverse EventAdministration RouteThis compoundIodixanol
Feeling of Warmth Intra-arterial43.7%59.4%
Intravenous26.2%31.6%
Headache Combined RoutesReported in 8 patients total-
Nausea Combined RoutesReported in 5 patients total-
Pruritus Combined RoutesReported in 5 patients total-

Table 2: Efficacy in Human Clinical Trials (this compound vs. Iodixanol) [1]

Efficacy ParameterAdministration RouteThis compound 340Iodixanol 320
Aortic Attenuation (CT) IntravenousSlightly higher (not statistically significant)-
Image Quality (Angiography) Intra-arterialPotentially higher rate of "excellent" images-

Table 3: Pharmacokinetic Parameters of a Similar Iodinated Contrast Agent (Iopromide)

ParameterAdministration RouteValue
Time to Peak (Contrast Enhancement) Intravascular (bolus)15 to 120 seconds[2]
Intravenous (kidneys)5 to 15 minutes[2]
Half-Life (Elimination) IntravascularMain phase: 2 hours; Terminal phase: 6.2 hours[2]
Excretion Intravascular97% unchanged in urine[2]
Protein Binding Intravascular1%[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous and intra-arterial injection of an iodinated contrast agent, which can be adapted for use with this compound in a preclinical research setting.

Intravenous Contrast-Enhanced Computed Tomography (CT) in a Murine Model

This protocol is adapted from methodologies for contrast-enhanced µCT imaging in mice.[3][4]

Objective: To opacify the vasculature and enhance the contrast of soft tissues for CT imaging.

Materials:

  • This compound (340 mgI/mL)

  • Small animal µCT system

  • Anesthesia system (e.g., isoflurane)

  • Catheter (e.g., 27-gauge) for tail vein injection

  • Saline

  • Injection pump (optional, for controlled infusion)

Procedure:

  • Anesthetize the mouse using isoflurane (3% for induction, 1-2% for maintenance).

  • Place the animal on the imaging bed and maintain anesthesia via a nose cone.

  • Secure a catheter in the lateral tail vein.

  • Acquire a pre-contrast (native) CT scan. Imaging parameters should be optimized for the specific system and research question (e.g., 90 kV, 160 µA, 17 s scan time).[3]

  • Administer a bolus injection of this compound via the tail vein catheter. The typical dose for iodinated contrast agents is around 0.3 mL.[3]

  • Immediately following the injection, initiate a series of post-contrast CT scans at various time points (e.g., 0.5, 2, 4, 6, 10, 15, 20, 25, and 30 minutes) to capture different phases of contrast enhancement.[3]

  • Monitor the animal's vital signs throughout the procedure.

  • After the final scan, allow the animal to recover from anesthesia in a warm, clean cage.

Intra-arterial Digital Subtraction Angiography (DSA) in a Rat Model

This protocol is based on established methods for DSA in rats.[5][6]

Objective: To visualize specific arterial territories with high spatial and temporal resolution.

Materials:

  • This compound (340 mgI/mL)

  • Small animal angiography system (DSA capable)

  • Anesthesia system (e.g., isoflurane)

  • Microcatheter appropriate for the target artery (e.g., carotid, femoral)

  • Guidewire

  • High-pressure micro-injector

  • Heparinized saline

Procedure:

  • Anesthetize the rat and place it on the angiography table.

  • Surgically expose the target artery (e.g., femoral or carotid artery).

  • Using the Seldinger technique, introduce a microcatheter into the artery over a guidewire.

  • Advance the catheter tip to the desired location under fluoroscopic guidance.

  • Acquire a pre-contrast mask image.

  • Connect the catheter to a high-pressure injector filled with this compound.

  • Inject a bolus of this compound at a controlled rate. For example, for murine cerebral DSA, a bolus of 33 µL can be injected within 1 second.[6] For rat abdominal aorta imaging, 1 mL can be injected over 1 second.[5]

  • Simultaneously with the injection, acquire a series of images at a high frame rate (e.g., 4-30 fps).[6]

  • The angiography system will digitally subtract the pre-contrast mask from the post-contrast images in real-time to generate the DSA images.

  • After image acquisition, withdraw the catheter and ligate the vessel.

  • Close the surgical site and allow the animal to recover.

Signaling Pathways and Cellular Effects

Currently, there is a lack of specific research in the published literature detailing the differential effects of intravenous versus intra-arterial administration of this compound on cellular signaling pathways. The primary focus of research on iodinated contrast agents has been on their imaging properties, safety, and potential for adverse reactions such as contrast-induced nephropathy. Some in vitro studies have investigated the cytotoxic effects of iodinated contrast agents on renal tubular cells, but these do not typically compare different administration routes.[7]

Visualizations

Experimental Workflow Diagrams

G cluster_iv Intravenous (IV) Protocol cluster_ia Intra-arterial (IA) Protocol iv_start Anesthetize Animal iv_catheter Tail Vein Catheterization iv_start->iv_catheter iv_pre_scan Pre-contrast CT Scan iv_catheter->iv_pre_scan iv_inject IV Bolus Injection of this compound iv_pre_scan->iv_inject iv_post_scan Post-contrast CT Scans (Time Series) iv_inject->iv_post_scan iv_recover Animal Recovery iv_post_scan->iv_recover ia_start Anesthetize Animal ia_expose Surgical Exposure of Target Artery ia_start->ia_expose ia_catheter Arterial Catheterization ia_expose->ia_catheter ia_mask Acquire Mask Image ia_catheter->ia_mask ia_inject IA Bolus Injection of this compound ia_mask->ia_inject ia_dsa DSA Image Acquisition ia_inject->ia_dsa ia_recover Animal Recovery ia_dsa->ia_recover

Caption: Comparative experimental workflows for IV and IA this compound administration.

Logical Relationship Diagram

G cluster_admin Route of Administration cluster_distribution Contrast Distribution cluster_application Primary Research Application iv Intravenous (IV) systemic Systemic Circulation iv->systemic ia Intra-arterial (IA) targeted Targeted Vascular Territory ia->targeted ct Contrast-Enhanced CT (CECT) systemic->ct dsa Digital Subtraction Angiography (DSA) targeted->dsa

Caption: Logical relationship between administration route, distribution, and application.

References

Quantitative Analysis of Iosimenol Enhancement in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium used in X-ray based imaging modalities such as computed tomography (CT). Its pharmacokinetic profile is characterized by extracellular fluid distribution, a lack of metabolic transformation, and renal excretion. The terminal elimination half-life of this compound is approximately 2 hours. This document provides detailed protocols and application notes for the quantitative analysis of this compound-induced tissue enhancement, offering researchers a framework for incorporating this contrast agent into preclinical and clinical research settings.

The quantification of iodine concentration in tissue using dual-energy CT (DECT) allows for a more precise assessment of tissue perfusion and vascularity compared to traditional Hounsfield unit (HU) measurements. This is because DECT can differentiate and quantify the concentration of specific materials, such as iodine, within a voxel.

Data Presentation: Quantitative Enhancement Data

The following tables summarize quantitative data on iodinated contrast agent enhancement in various tissues. While direct quantitative data for this compound is available in the form of Hounsfield Units from comparative studies, data from other iodinated contrast agents are included to provide a broader context for expected iodine concentrations in different tissues.

Table 1: Comparative Enhancement of this compound and Iodixanol in Aorta (CT Trial)

Contrast AgentMean Enhancement (HU) - Site 1Mean Enhancement (HU) - Site 2
This compound 340185.34263.21
Iodixanol 320173.14250.80

Data from a phase 2 clinical trial comparing this compound and Iodixanol. Note the site-specific variability in HU values, likely due to different scanner types.[1][2]

Table 2: Absolute Iodine Concentrations in Various Tissues (Portal Venous Phase DECT)

TissueMean Iodine Concentration (mg/mL) ± SDRange (mg/mL)
Renal Cortex6.1 ± 1.3up to 10.9
Liver2.2 ± 0.70.1 - 5.4
Pancreas2.2 ± 0.70.1 - 5.4
Spleen2.2 ± 0.70.1 - 5.4
Adrenal Gland2.2 ± 0.70.1 - 5.4
Lymph Nodes1.7 ± 0.70.1 - 4.8
Muscle0.4 ± 0.20.1 - 0.9
Fat0.0 ± 0.00.0

This data, while not specific to this compound, provides reference values for expected iodine concentrations in various abdominal organs during the portal venous phase of enhancement.[3]

Table 3: Normalized Iodine Perfusion Ratios in Various Tissues

TissueMean Perfusion Ratio ± SD
Liver0.43 - 0.50 (age dependent)
Prostate0.30 ± 0.10
Uterus0.30 ± 0.16
Muscle0.08 ± 0.03
Fat0.00 ± 0.00

Normalization to the abdominal aorta can provide a more stable metric of tissue perfusion, less dependent on factors like BMI.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Enhancement in a Preclinical Rabbit Model using DECT

This protocol describes a method to quantify this compound concentration in a rabbit model of liver tumors, adaptable for other tissues and animal models.

1. Animal Preparation:

  • Anesthetize the rabbit using an appropriate regimen (e.g., ketamine/xylazine).

  • Place a 21-gauge catheter in the marginal ear vein for contrast administration.

  • Position the animal on the CT scanner bed.

2. DECT Image Acquisition:

  • Scanner: Dual-source DECT scanner.

  • Pre-contrast Scan: Acquire a non-contrast scan of the region of interest.

  • Contrast Administration: Administer this compound (e.g., 340 mgI/mL) at a dose of 1.5 mL/kg body weight and an injection rate of 1.5 mL/s.

  • Post-contrast Scans: Acquire scans during the arterial and portal venous phases.

  • Scan Parameters (example):

    • Tube A: 140 kVp, 76 mAs

    • Tube B: 80 kVp, 196 mAs

    • Detector Configuration: 32 x 0.6 mm

    • Rotation Time: 0.5 s

    • Pitch: 0.5-0.6

    • Reconstruction: 1.0 mm thick axial sections.

3. Image Post-processing and Analysis:

  • Transfer the DECT data to a workstation with software capable of three-material decomposition.

  • Generate iodine overlay images (iodine maps) which show the distribution and concentration of iodine.

  • Generate virtual non-contrast (VNC) images.

  • Quantitative Analysis:

    • Draw regions of interest (ROIs) on the iodine maps over the tissue of interest (e.g., tumor, normal parenchyma) and a reference vessel (e.g., aorta).

    • Record the mean iodine concentration (in mg/mL) within each ROI.

    • Calculate the normalized iodine uptake by dividing the tissue iodine concentration by the aortic iodine concentration.

Protocol 2: In Vitro Phantom Preparation for DECT Iodine Quantification Calibration

This protocol details the preparation of a phantom for calibrating the accuracy of iodine quantification on a DECT scanner.

1. Materials:

  • This compound (or another iodinated contrast agent of known concentration).

  • Saline solution (0.9% NaCl).

  • A set of test tubes or vials.

  • A water-filled phantom container.

2. Phantom Preparation:

  • Create a series of iodine solutions with varying concentrations (e.g., 0, 1, 2, 5, 10 mgI/mL) by diluting the stock contrast agent with saline.

  • Fill the test tubes with these solutions.

  • Place the test tubes in the water-filled phantom container.

3. DECT Scanning and Analysis:

  • Scan the phantom using the same DECT protocol that will be used for the in vivo or ex vivo studies.

  • Data Analysis:

    • On the generated iodine maps, draw ROIs within each test tube.

    • Measure the mean iodine concentration for each known solution.

    • Create a calibration curve by plotting the measured iodine concentration against the true iodine concentration. This curve can be used to correct for any systematic measurement errors of the scanner.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Iodinated Contrast Media

Iodinated contrast media, including this compound, can modulate cellular signaling pathways, particularly at the high concentrations used for imaging. These effects are primarily observed in renal cells but may be relevant in other tissues as well. The primary mechanisms involve the induction of oxidative stress and the modulation of pathways related to cell growth, proliferation, and apoptosis.

Signaling_Pathways cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes This compound This compound Oxidative_Stress Oxidative Stress (Increased ROS) This compound->Oxidative_Stress induces mTOR_ERK_Downregulation mTOR / ERK Pathway Downregulation This compound->mTOR_ERK_Downregulation causes p38_JNK_Activation p38 / JNK Pathway Activation This compound->p38_JNK_Activation causes Tubular_Cell_Damage Tubular Cell Damage Oxidative_Stress->Tubular_Cell_Damage leads to Reduced_Proliferation Reduced Cell Proliferation mTOR_ERK_Downregulation->Reduced_Proliferation results in Apoptosis Apoptosis p38_JNK_Activation->Apoptosis induces

Caption: Signaling pathways modulated by iodinated contrast media.

Experimental Workflow for Quantitative Tissue Enhancement Analysis

The following diagram outlines a typical workflow for a quantitative analysis of this compound enhancement in tissue, from experimental design to data interpretation.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_acquisition Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation A Define Research Question (e.g., assess tumor perfusion) B Select Animal/Tissue Model A->B C Prepare this compound & Calibration Phantom B->C E Administer this compound C->E D Acquire Pre-contrast DECT Scan D->E F Acquire Post-contrast DECT Scans (e.g., Arterial, Venous phases) E->F G Image Reconstruction & Material Decomposition (Generate Iodine Maps) F->G H ROI Placement on Target Tissues & Aorta G->H I Extract Quantitative Data (Iodine Conc., HU) H->I J Statistical Analysis (e.g., compare groups) I->J K Correlate with Histology or other Biomarkers J->K L Conclusion & Reporting J->L

Caption: Workflow for quantitative this compound enhancement analysis.

Logical Relationships in DECT Data Interpretation

The interpretation of quantitative iodine enhancement data involves a series of logical steps to differentiate between various tissue states.

Caption: Decision tree for interpreting iodine enhancement data.

References

Application Notes and Protocols: Iosimenol in Multimodal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for intravascular use in X-ray-based imaging modalities, including computed tomography (CT) and angiography.[1][2][3][4] Its favorable pharmacokinetic profile, characterized by rapid renal excretion and lack of metabolism, along with a good safety and tolerability profile, makes it a reliable agent for anatomical and vascular imaging.[5] The application of this compound extends beyond standard CT, showing significant potential in advanced and multimodal imaging approaches that integrate anatomical with functional and molecular data.

These application notes provide an overview and detailed protocols for utilizing this compound in combination with other imaging modalities, such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and in advanced CT techniques like Dual-Energy Computed Tomography (DECT) for perfusion and material decomposition applications. The integration of this compound-enhanced CT with these modalities can provide a more comprehensive understanding of biological processes in preclinical and clinical research.

This compound: Properties and Pharmacokinetics

This compound's physicochemical properties are key to its function as a contrast agent. Being iso-osmolar, it has an osmolality similar to that of blood, which contributes to its good tolerability.[1][3] As a non-ionic dimer, it offers a high concentration of iodine for excellent contrast enhancement while maintaining a lower viscosity compared to other dimeric agents, which is advantageous for injection.[1]

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound are summarized in the table below, based on studies in healthy human subjects.

ParameterValueReference
Distribution Half-life 0.17 ± 0.08 hours[5]
Terminal Elimination Half-life 2.01 ± 0.32 hours[5]
Metabolism Not metabolized[5]
Primary Route of Elimination Renal excretion[5]
Urinary Recovery (24 hours) ~89% of injected dose[5]

Application 1: this compound in Sequential PET/CT for Oncological Research

The combination of this compound-enhanced CT with FDG-PET (or other PET tracers) in a sequential imaging protocol allows for the precise localization of metabolic activity within a high-resolution anatomical framework. While there are considerations regarding the potential for iodinated contrast to affect PET attenuation correction, studies have shown that with appropriate protocols, this does not lead to clinically significant errors in SUV measurements and the diagnostic benefits are substantial.[6][7][8]

Experimental Protocol: Preclinical PET/CT Imaging of Tumor Vascularity and Metabolism

Objective: To simultaneously assess tumor metabolism (via ¹⁸F-FDG) and vascular characteristics (via this compound-enhanced CT) in a murine cancer model.

Materials and Reagents:

  • This compound (e.g., this compound 340 mg I/mL)

  • ¹⁸F-FDG (Fluorodeoxyglucose)

  • Anesthetic agent (e.g., isoflurane)

  • Saline solution

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

Methodology:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Maintain body temperature throughout the procedure.

  • ¹⁸F-FDG Administration: Administer ¹⁸F-FDG via tail vein injection. Allow for a 60-minute uptake period.

  • Imaging - PET Scan: Position the mouse in the PET/CT scanner. Perform a whole-body PET scan.

  • Imaging - this compound-Enhanced CT: Immediately following the PET scan, administer this compound via tail vein injection. The typical dose for a mouse is 100-200 µL.

  • CT Acquisition: Perform a contrast-enhanced CT scan. The scan can be timed to capture arterial and venous phases to assess vascular dynamics.

  • Image Analysis:

    • Co-register the PET and CT images.

    • Quantify ¹⁸F-FDG uptake in the tumor and other tissues (SUVmax, SUVmean).

    • Measure the enhancement in Hounsfield Units (HU) in the tumor and major vessels on the contrast-enhanced CT images to assess vascular density and permeability.

Quantitative Data Presentation:

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)
Tumor ¹⁸F-FDG SUVmax ValueValue
Tumor CT Enhancement (ΔHU) ValueValue
Aortic CT Enhancement (HU) ValueValue

Experimental Workflow: PET/CT with this compound

pet_ct_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis anesthesia Anesthetize Animal fdg_injection Inject ¹⁸F-FDG anesthesia->fdg_injection uptake 60 min Uptake Period fdg_injection->uptake pet_scan PET Scan uptake->pet_scan iosimenol_injection Inject this compound pet_scan->iosimenol_injection ct_scan Contrast-Enhanced CT iosimenol_injection->ct_scan co_registration Co-register PET & CT ct_scan->co_registration suv_quant Quantify SUV co_registration->suv_quant hu_quant Quantify HU Enhancement co_registration->hu_quant

Caption: Workflow for preclinical PET/CT imaging using this compound.

Application 2: this compound in SPECT/CT for Preclinical Research

Similar to PET/CT, this compound-enhanced CT can provide anatomical context for SPECT imaging.[9][10][11] SPECT allows for the use of a wide range of radionuclides and can be used for multi-isotope imaging.[11][12] The primary consideration is the potential for the iodinated contrast to cause an overestimation of reconstructed counts in attenuation-corrected SPECT images.[13][14] This effect is dependent on the concentration of the contrast agent.

Experimental Protocol: Preclinical SPECT/CT for Myocardial Perfusion and Anatomy

Objective: To assess myocardial perfusion using a SPECT agent (e.g., ⁹⁹ᵐTc-tetrofosmin) and visualize cardiac anatomy and vascular structures with this compound-enhanced CT in a rodent model of myocardial infarction.

Materials and Reagents:

  • This compound (e.g., this compound 340 mg I/mL)

  • ⁹⁹ᵐTc-tetrofosmin

  • Anesthetic agent (e.g., isoflurane)

  • Rodent model of myocardial infarction

Methodology:

  • Animal Preparation: Anesthetize the animal and insert a catheter for injections.

  • SPECT Agent Administration: Inject ⁹⁹ᵐTc-tetrofosmin intravenously.

  • SPECT Acquisition: Perform a cardiac-gated SPECT scan to assess myocardial perfusion.

  • This compound Administration: Following the SPECT scan, administer this compound via the catheter.

  • CT Acquisition: Perform a cardiac-gated, contrast-enhanced CT scan to visualize cardiac chambers, major vessels, and the infarct region.

  • Image Analysis:

    • Fuse the SPECT and CT datasets.

    • Analyze the SPECT data to identify and quantify the perfusion defect.

    • Use the CT data to measure ventricular volumes, wall thickness, and assess coronary artery anatomy.

Logical Relationship: Assessing Downstream Effects of Signaling Pathways

While this compound does not directly interact with signaling pathways, this compound-enhanced imaging can be used to measure the physiological outcomes of these pathways, such as angiogenesis or inflammation-induced changes in vascular permeability.

signaling_pathway_assessment cluster_signaling Biological Process cluster_imaging Imaging Assessment signaling Angiogenic Signaling (e.g., VEGF pathway) response Physiological Response signaling->response stimulates iosimenol_ct This compound-Enhanced CT response->iosimenol_ct results in changes detectable by measurement Measurement of: - Vascular Density - Perfusion - Permeability iosimenol_ct->measurement enables

Caption: Use of this compound-CT to measure physiological effects of signaling.

Application 3: this compound in Dual-Energy CT (DECT) for Perfusion and Material Decomposition

DECT is an advanced CT technique that acquires data at two different X-ray energy levels.[15][16] This allows for the differentiation of materials based on their energy-dependent attenuation properties. With DECT, it is possible to create "iodine maps" that specifically show the distribution and concentration of this compound, as well as "virtual non-contrast" images from a single contrast-enhanced scan.[15][17] This has significant applications in perfusion imaging, where the iodine concentration in a tissue can be used as a surrogate for blood volume and flow.[18][19]

Experimental Protocol: DECT for Quantitative Perfusion Imaging

Objective: To quantify tissue perfusion (e.g., in a tumor or ischemic tissue) by measuring this compound concentration using DECT.

Materials and Reagents:

  • This compound (e.g., this compound 340 mg I/mL)

  • Anesthetic agent

  • Animal model with relevant pathology (e.g., tumor, stroke)

Methodology:

  • Animal Preparation: Anesthetize the animal and ensure stable physiology.

  • Baseline Scan: Perform a non-contrast DECT scan of the region of interest.

  • This compound Administration: Administer a bolus of this compound intravenously.

  • Dynamic DECT Acquisition: Immediately begin a series of rapid DECT scans over the region of interest to capture the inflow and washout of the contrast agent.

  • Image Analysis:

    • Use the DECT software to perform material decomposition, generating a series of iodine concentration maps over time.

    • From the dynamic iodine concentration data, calculate perfusion parameters such as blood flow, blood volume, and mean transit time for the tissue of interest.

Quantitative Data Presentation:

Perfusion ParameterRegion of Interest 1 (Mean ± SD)Region of Interest 2 (Mean ± SD)
Blood Flow (mL/100g/min) ValueValue
Blood Volume (mL/100g) ValueValue
Iodine Concentration (mg/mL) ValueValue

Experimental Workflow: Dual-Energy CT Perfusion

dect_perfusion_workflow cluster_analysis Image Analysis prep Animal Preparation (Anesthesia) baseline_scan Baseline DECT Scan prep->baseline_scan injection This compound Bolus Injection baseline_scan->injection dynamic_scan Dynamic DECT Acquisition injection->dynamic_scan mat_decomp Material Decomposition dynamic_scan->mat_decomp iodine_maps Generate Iodine Maps (t) mat_decomp->iodine_maps perfusion_calc Calculate Perfusion Parameters iodine_maps->perfusion_calc

Caption: Workflow for quantitative perfusion imaging using DECT and this compound.

This compound in Combination with MRI

While less common, there are research applications for using iodinated contrast agents in conjunction with MRI. The primary considerations are safety, particularly renal function if both an iodinated agent and a gadolinium-based contrast agent (GBCA) are used on the same day, and the potential for the iodinated contrast to affect the MRI signal.[20][21][22] Studies in animals suggest that same-day administration may not cause significant kidney injury.[20] Iodinated contrast agents can cause both T1 and T2 shortening, which can alter the signal intensity on MR images.[23] This property could potentially be exploited in specific research contexts, but care must be taken to account for these effects in image interpretation. A sufficient time interval, potentially 24 hours, between contrast-enhanced CT and MRI is often recommended to avoid any confounding effects.[20]

Conclusion

This compound is a versatile and well-tolerated iodinated contrast agent with applications that extend into the realm of multimodal and advanced imaging. Its use in sequential PET/CT and SPECT/CT protocols can provide valuable, co-registered anatomical and functional data for preclinical and clinical research. Furthermore, the combination of this compound with Dual-Energy CT opens up new possibilities for quantitative perfusion and tissue characterization studies. The protocols and workflows outlined in these notes are intended to serve as a guide for researchers and scientists looking to leverage the capabilities of this compound in their advanced imaging studies. As with any in vivo imaging, specific parameters should be optimized for the particular application and animal model being used.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iopromide Injection for Consistent CT Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Iopromide (Ultravist) injection protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable CT signal enhancement in preclinical and clinical imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is Iopromide and how does it work as a CT contrast agent?

A1: Iopromide is a nonionic, water-soluble, iodinated contrast medium used in medical imaging procedures like CT scans and angiography.[1][2] Its brand name is Ultravist.[1] The iodine in Iopromide absorbs X-rays, which increases the attenuation of the X-ray beam as it passes through the body.[2] This results in a brighter appearance of the tissues and blood vessels where the contrast agent is present, allowing for better visualization and differentiation from surrounding structures.[2][3]

Q2: What are the key factors that influence the consistency of CT signal enhancement with Iopromide?

A2: Achieving consistent CT signal enhancement is dependent on a variety of factors that can be broadly categorized as patient-related, contrast media-related, and technical parameters.[4][5]

  • Patient-Related Factors: These include body weight, cardiac output, and renal function.[4][6][7]

  • Contrast Media-Related Factors: The key variables are the iodine concentration, the volume of contrast injected, and the injection flow rate.[5] The iodine delivery rate (IDR), which is the amount of iodine delivered per second, is a critical factor.[8][9]

  • Technical Factors: Scanner settings, particularly the tube voltage (kVp), play a significant role.[8][9] Additionally, the choice of intravenous (IV) catheter size, the length of the tubing, and the use of a saline flush can impact the delivery and bolus shape of the contrast.[10][11]

Q3: How do I determine the optimal injection rate for my study?

A3: The optimal injection rate is highly dependent on the specific application. For routine body imaging, such as abdominal and pelvic scans, a flow rate of 2.0-3.0 mL/s is often sufficient.[11] However, for applications requiring high vascular enhancement, such as CT angiography (CTA), higher flow rates of 4.0-6.0 mL/s are necessary to achieve a tight contrast bolus.[11] The American College of Radiology recommends a cannula of 20 gauge or larger for injection rates higher than 3 mL/s.[12]

Q4: Can I reduce the dose of Iopromide without compromising image quality?

A4: Yes, it is possible to reduce the Iopromide dose while maintaining diagnostic image quality. One common strategy is to use a lower tube voltage (kVp) on the CT scanner.[8][9] Lowering the kVp increases the attenuation of iodine, which can compensate for a lower iodine dose.[8] This "double-low" technique (low kVp and low contrast dose) has been shown to reduce both radiation and iodine dose significantly.[9] Additionally, optimizing the timing of the scan to coincide with peak arterial enhancement can improve image quality with a lower contrast volume.[7]

Troubleshooting Guide

Issue: Inconsistent or poor vascular enhancement in my CT images.

Potential Cause Troubleshooting Steps
Inadequate Injection Rate For angiographic studies, ensure the injection rate is sufficient to opacify the vessels of interest (typically 4-6 mL/s). For routine studies, 2-3 mL/s is generally adequate.[11]
Suboptimal IV Access Use a larger gauge catheter (e.g., 20G or larger) for high-flow injections to prevent resistance and ensure the programmed flow rate is achieved.[12][13] The antecubital fossa is the preferred injection site for high-flow protocols.[11]
Incorrect Scan Timing Utilize a test bolus or bolus tracking technique to determine the optimal scan delay for each subject, as this can vary based on individual cardiac output.[7]
Low Iodine Concentration For larger subjects or when high attenuation is required, consider using a higher concentration of Iopromide (e.g., 370 mgI/mL).[5][14]
Long Injection Tubing Longer tubing sets can degrade contrast performance. Use shorter tubing whenever possible to maintain a compact bolus.[10]
Absence of Saline Flush A saline flush following the contrast injection helps to push the entire contrast bolus into the central circulation and can improve enhancement.[10]

Experimental Protocols

Protocol 1: Weight-Based Dosing for Abdominal CT

This protocol is adapted from studies that have shown the effectiveness of weight-based dosing for consistent hepatic enhancement.

  • Subject Preparation: Ensure subjects are adequately hydrated prior to contrast administration.[15]

  • Contrast Agent: Iopromide 300 mgI/mL.

  • Dosage Calculation: Administer a dose of 1.5 mL/kg to 2.0 mL/kg based on the subject's body weight.[6]

  • Injection Parameters:

    • Flow Rate: 3 mL/s.[6]

    • IV Cannula: 20-gauge or larger.[12]

  • Scan Timing:

    • Hepatic Arterial Phase (HAP): Initiate scanning approximately 35 seconds after the start of injection.[6]

    • Portal Venous Phase (PVP): Initiate scanning approximately 65 seconds after the start of injection.[6]

Protocol 2: High-Flow Rate for Coronary CT Angiography (CTA)

This protocol is based on guidelines for cardiac CTA to achieve optimal coronary artery opacification.

  • Subject Preparation: If the heart rate is above 65 bpm, consider administering a beta-blocker as per institutional guidelines. A sublingual nitroglycerine spray may also be used immediately before the scan.[16]

  • Contrast Agent: Iopromide 370 mgI/mL.

  • Dosage and Injection Rate (Weight-Dependent):

    • <60 kg: 60 mL at 4 mL/s.[16]

    • 60-80 kg: 75 mL at 5 mL/s.[16]

    • >80 kg: 90 mL at 6 mL/s.[16]

  • IV Cannula: 20-gauge or larger, placed in a large vein such as the antecubital vein.[11][12]

  • Scan Timing: Utilize a bolus tracking technique with a region of interest (ROI) in the ascending aorta to trigger the scan once a predefined enhancement threshold is reached.

Data Summary Tables

Table 1: Recommended Iopromide Concentrations and Doses for Various CT Procedures

Procedure Iopromide Concentration (mgI/mL) Typical IV Dose
Contrast CT (Head & Body) 300 or 37050-200 mL (300 mgI/mL); 41-162 mL (370 mgI/mL)[17]
Coronary CTA & Left Ventriculography 37030-60 mL (left ventricle); 3-14 mL (coronary artery)[17]
Peripheral Arteriography 3005-40 mL (subclavian/femoral); 25-50 mL (aortic bifurcation)[17]
Excretory Urography 300Approx. 300 mg/kg[17]

Table 2: Catheter Gauge and Recommended Maximum Flow Rates

Catheter Gauge Maximum Flow Rate
24G Up to 2 mL/s[13]
22G Up to 4 mL/s[13]
20G Up to 5 mL/s[13]
18G Up to 7 mL/s[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_injection Injection Protocol cluster_scan CT Acquisition cluster_analysis Analysis subject_prep Subject Preparation (e.g., Hydration, Beta-blockers) iv_access Establish IV Access (Appropriate Gauge & Site) subject_prep->iv_access dose_calc Calculate Dose (Weight-based or Fixed) set_injector Set Power Injector (Flow Rate, Volume) dose_calc->set_injector bolus_track Bolus Tracking / Scan Delay set_injector->bolus_track scan CT Scan Acquisition (Low kVp Option) bolus_track->scan image_recon Image Reconstruction scan->image_recon signal_eval Evaluate CT Signal (Consistency & Enhancement) image_recon->signal_eval

Caption: Experimental workflow for optimizing Iopromide-enhanced CT imaging.

Caption: Troubleshooting logic for inconsistent CT signal enhancement.

References

Technical Support Center: Iosimenol Contrast Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Iosimenol for contrast enhancement in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for X-ray-based imaging modalities such as computed tomography (CT) and angiography.[1][2] Its iso-osmolar nature, meaning it has a similar osmolality to blood, is a key feature.[3]

Q2: How does this compound work to enhance contrast?

A2: The iodine atoms in this compound are effective at attenuating X-rays. When this compound is introduced into the bloodstream, it increases the radiodensity of the blood and tissues it perfuses. This differential absorption of X-rays between the contrast-enhanced tissues and surrounding tissues creates the contrast seen in the images. The effectiveness of this process is related to the photoelectric effect of the iodine atoms.

Q3: What are the main advantages of an iso-osmolar agent like this compound?

A3: Iso-osmolar contrast media are designed to be well-tolerated. Clinical studies have shown that this compound has a safety and efficacy profile similar to other iso-osmolar agents like iodixanol.[2]

Q4: Can this compound be used for both intravenous and intra-arterial administration?

A4: Yes, this compound has been evaluated and is used for both intravenous and intra-arterial injections in clinical trials.[1][2][3]

Troubleshooting Guide for Poor Contrast Enhancement

Poor or inconsistent contrast enhancement can compromise experimental results. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Suboptimal or Weak Arterial Enhancement

Potential Causes & Solutions

  • Patient-Related Factors:

    • High Body Weight/BMI: In larger subjects, the contrast medium can be diluted in a larger blood volume, reducing its concentration.[4][5]

      • Solution: Consider adjusting the total iodine dose based on patient weight. Increasing the volume of this compound or using a higher concentration formulation may be necessary.

    • High Cardiac Output: A rapid heart rate and high cardiac output can lead to faster transit and greater dilution of the contrast bolus.

      • Solution: An increased injection rate or a biphasic injection protocol may help achieve a more compact and concentrated bolus.

  • Injection Protocol-Related Factors:

    • Inadequate Injection Rate: A slow injection rate can lead to poor bolus geometry and excessive mixing with unopacified blood.

      • Solution: Increase the injection flow rate. For many applications, a higher iodine delivery rate (IDR) is beneficial.[5][6]

    • Insufficient Contrast Volume: The total volume of this compound may not be enough to achieve the desired level of opacification.

      • Solution: Increase the total volume of this compound administered, keeping in mind the total iodine dose constraints of the experimental protocol.

    • Incorrect Scan Timing: The scan may be initiated too early or too late, missing the peak arterial enhancement.

      • Solution: Utilize a bolus tracking technique to time the scan acquisition precisely to the arrival of the contrast bolus in the region of interest.

  • Equipment-Related Factors:

    • Suboptimal IV Catheter: A small gauge IV catheter or a catheter with a low flow rate can restrict the injection flow, preventing the programmed rate from being achieved.[7][8]

      • Solution: Use a larger gauge (e.g., 18G or 20G) IV catheter with a high flow rating. Ensure the catheter is placed in a large, stable vein.

    • Long or Kinked Tubing: The length and integrity of the tubing from the injector to the patient can affect the flow rate and pressure.[7][8]

      • Solution: Use the shortest possible tubing and ensure there are no kinks or obstructions.

Issue 2: Poor Venous or Parenchymal Enhancement

Potential Causes & Solutions

  • Patient-Related Factors:

    • Low Cardiac Output: In subjects with low cardiac output, the transit time of the contrast is longer, which can lead to a delayed and less intense peak enhancement.

      • Solution: Increase the delay between injection and scanning. A saline flush can help push the contrast bolus through the venous system.

    • Fluid Status: Dehydration can affect the distribution of the contrast agent.

      • Solution: Ensure subjects are adequately hydrated before the experiment, as this can influence renal clearance and overall distribution.

  • Injection Protocol-Related Factors:

    • Inadequate Delay Time: The scan is performed before the contrast has had sufficient time to circulate and perfuse the tissues of interest.

      • Solution: Increase the scan delay. For hepatic imaging, for example, a delay of 70-80 seconds post-injection is often used for the portal venous phase.[9]

    • Lack of Saline Flush: Without a saline flush, a significant portion of the contrast can remain in the injection tubing and peripheral veins.[7][8]

      • Solution: Always follow the this compound injection with a saline flush (e.g., 30-50 mL) at the same flow rate. This pushes the entire contrast bolus into the central circulation and can improve enhancement.

Issue 3: Image Artifacts Obscuring Enhancement

Potential Causes & Solutions

  • Beam Hardening Artifacts: These can occur when the X-ray beam passes through a very dense concentration of iodine, such as in the superior vena cava or in the urinary collecting system during delayed phases. This can create streaks that obscure adjacent structures.

    • Solution: Consider using a lower concentration of this compound if this is a recurrent issue. For CT urography, some studies suggest that agents with a very high concentration in the urine can be more prone to streak artifacts. Modifying the scan parameters, such as using a higher kVp, may also help.

  • Motion Artifacts: Subject motion during the scan can lead to blurring and misregistration, making accurate assessment of enhancement difficult.

    • Solution: Ensure the subject is appropriately immobilized. For animal studies, proper anesthesia and monitoring are crucial.

Quantitative Data on Contrast Enhancement

The following table provides a generalized summary of how different factors can influence aortic enhancement in CT angiography, based on established principles of contrast-enhanced imaging. These are not specific to this compound but represent general trends for iodinated contrast media.

ParameterLow SettingHigh SettingExpected Impact on Aortic Enhancement (HU)
Iodine Delivery Rate (IDR) 0.75 g I/s1.5 g I/sHigher IDR generally results in higher peak enhancement.[6]
Injection Duration 20 seconds10 secondsShorter injection duration (for the same total volume) leads to a more compact bolus and higher peak enhancement.[6]
Patient Weight 50 kg100 kgHigher body weight leads to a larger volume of distribution and lower peak enhancement for a given dose.[4]
Tube Voltage (kVp) 120 kVp80 kVpLower kVp increases the photoelectric effect of iodine, resulting in higher measured HU values for the same iodine concentration.

Experimental Protocols

Protocol 1: Optimization of this compound Injection Parameters
  • Subject Preparation:

    • Ensure the subject is adequately hydrated.

    • Record the subject's weight to determine the appropriate this compound dose if using a weight-based protocol.

    • Establish intravenous access with an appropriately sized catheter (e.g., 18G or 20G) in a large antecubital vein.

  • Contrast and Saline Preparation:

    • Draw the calculated volume of this compound into the power injector syringe.

    • Draw a saline flush (e.g., 40 mL) into a separate syringe on the injector.

  • Test Bolus (Optional but Recommended):

    • Inject a small bolus of this compound (e.g., 10-15 mL) followed by a saline flush.

    • Acquire a series of low-dose axial images at the level of the region of interest.

    • Measure the time to peak enhancement in the target artery. This time will be used to determine the optimal scan delay for the main injection.

  • Main Injection and Scan Acquisition:

    • Program the power injector with the desired this compound volume, flow rate, and saline flush parameters.

    • Initiate the injection and the CT scan acquisition based on the predetermined delay from the test bolus or using an automated bolus tracking system.

  • Data Analysis:

    • Place regions of interest (ROIs) in the target vessel and surrounding tissues on the resulting images.

    • Measure the mean Hounsfield Units (HU) to quantify the degree of contrast enhancement.

    • Adjust injection parameters (flow rate, volume, scan delay) in subsequent experiments to optimize enhancement for the specific research question.

Protocol 2: Workflow for Troubleshooting Poor Enhancement
  • Initial Image Quality Assessment:

    • Review the acquired images for obvious artifacts (motion, beam hardening).

    • Quantify the enhancement by placing ROIs in the aorta, vena cava, and key organs.

    • Compare the measured HU values to the expected or desired range for the protocol.

  • Review Injection Parameters:

    • Verify the programmed injection rate, volume, and scan delay.

    • Examine the pressure graph from the power injector. A pressure reading that exceeds the limit or a flow rate that does not match the programmed rate may indicate an issue with the IV access.

  • Evaluate Patient and Equipment Factors:

    • Note the patient's heart rate during the scan, as high cardiac output can affect enhancement.

    • Check the size and placement of the IV catheter used.

    • Inspect the injector tubing for any kinks or leaks.

  • Formulate a Corrective Action Plan:

    • Based on the findings, identify the most likely cause of the poor enhancement.

    • If the issue is suboptimal IV access, ensure a larger catheter is used for subsequent scans.

    • If the injection protocol is suspect, consider increasing the injection rate, adjusting the volume, or using a more robust timing method like bolus tracking.

    • If patient factors are the primary issue, tailor the protocol to the individual (e.g., weight-based dosing).

  • Repeat and Re-evaluate:

    • Implement the corrective actions and repeat the imaging experiment.

    • Perform the same quantitative analysis to confirm that the changes have improved the contrast enhancement.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_protocol Protocol & Equipment Check cluster_patient Patient Factor Assessment cluster_decision Identify Cause & Remediate cluster_end Outcome start Poor Contrast Enhancement Observed check_protocol Review Injection Protocol (Rate, Volume, Timing) start->check_protocol check_iv Assess IV Access (Gauge, Location) start->check_iv check_injector Examine Injector Log (Pressure, Flow Rate) start->check_injector cause Identify Likely Cause check_protocol->cause check_iv->cause check_injector->cause check_patient Evaluate Patient Factors (Weight, Cardiac Output) check_patient->cause remediate_protocol Adjust Protocol: - Increase Rate/Volume - Optimize Timing cause->remediate_protocol Protocol Issue remediate_iv Improve IV Access: - Larger Gauge - Better Vein cause->remediate_iv IV Issue remediate_patient Tailor to Patient: - Weight-based Dose cause->remediate_patient Patient Factor end Optimal Enhancement Achieved remediate_protocol->end remediate_iv->end remediate_patient->end

Caption: A workflow diagram for troubleshooting poor contrast enhancement.

FactorsInfluencingEnhancement cluster_inputs Controllable Inputs cluster_variables Subject-Specific Variables cluster_outcome Result injection_protocol Injection Protocol - Injection Rate - Volume - Saline Flush enhancement Contrast Enhancement Quality injection_protocol->enhancement iosimenol_props This compound Properties - Iodine Concentration - Viscosity iosimenol_props->enhancement equipment Equipment - IV Catheter Gauge - Injector System equipment->enhancement patient_factors Patient Factors - Weight/BMI - Cardiac Output - Renal Function patient_factors->enhancement

Caption: Key factors that influence the quality of contrast enhancement.

References

Minimizing motion artifacts in Iosimenol-enhanced imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing motion artifacts during Iosimenol-enhanced imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its viscosity important for imaging?

A1: this compound is a non-ionic, iso-osmolar, dimeric iodinated contrast medium used in X-ray based imaging modalities like computed tomography (CT). A key characteristic of this compound is its low viscosity compared to other iso-osmolar contrast agents.[1][2] This lower viscosity can facilitate easier injection through small catheters and may contribute to greater patient comfort by reducing the sensation of warmth upon injection.[3][4][5] Improved patient comfort can lead to less movement and, consequently, a reduction in motion artifacts.[4]

Q2: What are the primary causes of motion artifacts in this compound-enhanced imaging?

A2: Motion artifacts in this compound-enhanced imaging, as with other imaging techniques, stem from both voluntary and involuntary subject movement during image acquisition.[6]

  • Voluntary motion: This includes patient or animal movement due to discomfort, anxiety, or failure to follow instructions.

  • Involuntary physiological motion: This encompasses respiratory motion, cardiac motion and pulsation, and peristalsis.[6]

These movements cause misregistration of data during the scan, leading to blurring, ghosting, or streaking in the final image, which can obscure anatomical details or mimic pathology.[3][6][7]

Q3: How does the injection protocol of this compound affect image quality and motion artifacts?

A3: The injection protocol, including the rate and timing of this compound administration, is crucial for optimal image quality and can indirectly influence motion artifacts. A well-timed injection ensures that the imaging occurs at peak contrast enhancement in the region of interest. While faster injection rates can shorten the time to peak enhancement, they do not necessarily increase the maximum enhancement.[5] The lower viscosity of this compound may allow for more flexible injection protocols. A smoother injection process can enhance patient comfort, potentially reducing voluntary motion.

Q4: Are there specific patient preparation steps to minimize motion?

A4: Yes, proper subject preparation is a critical first step in minimizing motion artifacts.

  • Clear Instructions: For human subjects, providing clear and concise instructions about the importance of remaining still is crucial.[3]

  • Comfort and Immobilization: Ensuring the subject is in a comfortable position and using immobilization aids like foam pads or straps can significantly reduce movement.[8] For preclinical studies, specialized immobilization beds are effective.[8]

  • Anesthesia in Preclinical Studies: In animal studies, appropriate anesthesia is essential to prevent movement. The choice of anesthetic should be carefully considered as it can influence physiological parameters.[9]

Troubleshooting Guides

Issue 1: Blurring or Ghosting in Abdominal Scans

This is a common problem often caused by respiratory motion.

Troubleshooting Steps:

  • Assess Breathing: Observe the subject's breathing pattern. Irregular or deep breathing is more likely to cause significant artifacts.

  • Employ Respiratory Motion Compensation Techniques:

    • Breath-hold: If feasible, instruct the patient to hold their breath during the acquisition.[3]

    • Respiratory Gating: This technique acquires data only during specific phases of the respiratory cycle, typically at end-expiration when motion is minimal.[10] This can increase scan time but significantly improves image quality.[10]

    • Motion Correction Algorithms: Many modern scanners have software that can retrospectively correct for motion.[11][12]

  • Optimize this compound Injection: While not a direct solution for respiratory motion, a smooth and comfortable injection experience can prevent additional voluntary movement that might exacerbate the issue.

Issue 2: Streaking Artifacts Near the Heart or Major Vessels

These artifacts are typically due to cardiac motion and vascular pulsation.

Troubleshooting Steps:

  • Cardiac Gating (ECG Gating): This is the most effective method for minimizing cardiac motion artifacts. The scanner synchronizes image acquisition with the subject's electrocardiogram (ECG) signal, acquiring data during phases of minimal cardiac motion (usually diastole).

  • Optimize Gating Parameters: The timing and duration of the acquisition window within the cardiac cycle may need to be adjusted based on the heart rate and its variability.

  • Beta-blockers (in clinical settings): For patients with high or irregular heart rates, administering beta-blockers prior to the scan can help to slow and regularize the heartbeat, improving the effectiveness of ECG gating.[13]

  • Consider this compound's Properties: this compound has been shown to have a minimal effect on heart rate and rhythm, which is advantageous for cardiac imaging.[14]

Issue 3: General Image Unsharpness or Subtle Blurring

This can be caused by minor, generalized patient or animal movement.

Troubleshooting Steps:

  • Review Subject Comfort and Immobilization: Re-assess the subject's positioning and the effectiveness of any immobilization devices. Even small adjustments can make a significant difference.[8]

  • Anesthesia Monitoring (Preclinical): In animal studies, ensure the depth of anesthesia is adequate and stable throughout the scan. Monitor vital signs to confirm physiological stability.[9]

  • Injection Technique: Ensure the this compound injection is administered smoothly. The low viscosity of this compound is beneficial here, as it allows for easier and potentially more comfortable injections.[3][4]

  • Faster Scan Times: If available, utilize faster scanning protocols to reduce the window of opportunity for motion to occur.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and factors influencing motion artifacts.

Table 1: Physicochemical Properties of this compound Compared to another Iso-osmolar Contrast Medium (Iodixanol)

PropertyThis compoundIodixanolReference
OsmolalityIso-osmolarIso-osmolar[1]
ViscosityLowerHigher[1]

Table 2: Recommended Injection Rates for Pediatric IV Contrast Media

Angiocatheter GaugeMaximum Injection Rate (mL/s)Reference
16-185[15]
204[15]
222.5[15]
241[15]

Note: These are general guidelines and may need to be adjusted based on the specific clinical scenario and equipment.

Experimental Protocols

Protocol 1: General Preclinical Imaging Protocol to Minimize Motion Artifacts with this compound
  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging to reduce gastrointestinal motility, but ensure free access to water.

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). The choice of anesthesia should be consistent across a study as it can affect physiological parameters.[9]

    • Place a catheter in a suitable vein (e.g., tail vein) for this compound administration.

  • Immobilization and Monitoring:

    • Position the animal on a specialized immobilization bed to prevent movement.[8]

    • Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature, throughout the procedure. Maintain body temperature using a heating pad.[9]

  • This compound Administration:

    • Warm the this compound to body temperature to reduce its viscosity further and improve injectability.[16]

    • Administer the appropriate dose of this compound via the catheter using a syringe pump for a controlled and consistent injection rate.

  • Image Acquisition:

    • If imaging the thorax or abdomen, use respiratory gating. Set the gating window to the end-expiratory phase.

    • For cardiac imaging, use ECG gating, triggering acquisition during diastole.

    • Utilize the fastest stable imaging sequence available on your system.

  • Post-Acquisition:

    • Monitor the animal during recovery from anesthesia.

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_injection This compound Injection cluster_imaging Image Acquisition cluster_analysis Image Analysis prep_instruct 1. Instructions & Comfort prep_immobilize 2. Immobilization prep_instruct->prep_immobilize prep_anesthesia 3. Anesthesia (Preclinical) prep_immobilize->prep_anesthesia inj_warm 4. Warm this compound prep_anesthesia->inj_warm inj_admin 5. Controlled Injection inj_warm->inj_admin img_gating 6. Gating (Respiratory/Cardiac) inj_admin->img_gating img_sequence 7. Fast Sequence img_gating->img_sequence ana_recon 8. Motion Correction Algorithms img_sequence->ana_recon ana_eval 9. Image Quality Assessment ana_recon->ana_eval

Caption: Workflow for minimizing motion artifacts in this compound-enhanced imaging.

troubleshooting_logic cluster_id Identify Artifact Type cluster_solutions Implement Solutions start Motion Artifact Detected is_resp Respiratory Motion? start->is_resp is_cardiac Cardiac Motion? is_resp->is_cardiac No sol_resp Breath-hold / Respiratory Gating is_resp->sol_resp Yes is_general General Movement? is_cardiac->is_general No sol_cardiac ECG Gating is_cardiac->sol_cardiac Yes sol_general Improve Immobilization / Anesthesia is_general->sol_general Yes end Image Quality Improved sol_resp->end Resolved sol_cardiac->end Resolved sol_general->end Resolved

Caption: Troubleshooting logic for addressing motion artifacts.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing Iosimenol in animal studies. This resource provides essential guidance on mitigating potential renal toxicity, offering troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-related renal toxicity?

A1: While this compound is a low-osmolar, non-ionic iodinated contrast medium designed for improved safety, high doses or administration in susceptible animal models can still induce contrast-induced acute kidney injury (CI-AKI). The pathophysiology is multifactorial and includes:

  • Renal Vasoconstriction: Leading to reduced blood flow and subsequent ischemia, particularly in the renal medulla. This hypoxic environment is a key trigger for cellular damage.[1][2]

  • Direct Tubular Cytotoxicity: Iodinated contrast media can exert direct toxic effects on renal proximal tubular epithelial cells, leading to vacuolization, apoptosis, and necrosis.[1][2][3] This process can be initiated through the intrinsic apoptosis pathway, involving the activation of caspase-9 and caspase-3.[4][5]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the kidney's antioxidant defenses, causing damage to lipids, proteins, and DNA, which further exacerbates cellular injury and inflammation.[3][6][7]

Q2: Our animal model is not showing significant signs of renal injury after this compound administration. What could be the issue?

A2: Healthy animals, particularly rats and mice, are often resistant to the nephrotoxic effects of a single dose of low-osmolar contrast media.[8] To establish a reliable and reproducible model of CI-AKI, it is often necessary to induce a pre-existing renal vulnerability.[6][9] Consider the following troubleshooting steps:

  • Induce Mild Renal Impairment: Most successful animal models of CI-AKI incorporate a pre-contrast insult.[6][9] Common methods include unilateral nephrectomy, 5/6 nephrectomy, or co-administration of nephrotoxic drugs like gentamicin or cisplatin.[4][8][10]

  • Dehydration: Water deprivation for 24-48 hours prior to contrast administration is a common and effective method to increase susceptibility to CI-AKI.[4][11]

  • Increase the Dose: While adhering to ethical guidelines, ensure the administered dose of this compound is sufficient to induce injury in your chosen model. Doses used in rat models can be as high as 10 mL/kg.[3][4]

Q3: What are the most effective prophylactic strategies to reduce this compound-induced renal toxicity in our animal studies?

A3: Several strategies have proven effective in animal models. The most common and well-validated include:

  • Intravenous Hydration: This is the cornerstone of prevention. IV hydration with isotonic saline (0.9% NaCl) helps to increase renal blood flow, dilute the contrast medium within the tubules, and reduce its transit time.[12][13][14]

  • Sodium Bicarbonate: Alkalinization of tubular fluid with sodium bicarbonate may reduce the formation of injurious free radicals.[12][15]

  • N-Acetylcysteine (NAC): As an antioxidant, NAC can help mitigate oxidative stress-induced damage.[2][8][16]

  • Statins (e.g., Atorvastatin): Statins have pleiotropic effects, including anti-inflammatory, antioxidant, and endothelial-protective properties that can ameliorate renal injury.[9][17]

Troubleshooting Guides

Issue: Elevated Serum Creatinine (sCr) and BUN Levels Post-Iosimenol

Potential Cause & Solution:

  • Successful Induction of CI-AKI: Elevated sCr and BUN are the expected outcomes in a successful CI-AKI model. These markers indicate a reduction in glomerular filtration rate.

  • Unexpectedly High Toxicity: If the levels are higher than anticipated, leading to premature morbidity or mortality, consider the following adjustments:

    • Reduce Dehydration Period: Shorten the water deprivation period before contrast administration.

    • Lower this compound Dose: Titrate the dose of this compound to a lower, yet still effective, concentration.

    • Implement a Protective Strategy: Administer a prophylactic agent such as IV saline or N-acetylcysteine to a subset of animals to ensure the toxicity is manageable.

Issue: Inconsistent Results Across Animals in the Same Group

Potential Cause & Solution:

  • Variability in Surgical Model: If using a surgical model like a 5/6 nephrectomy, slight variations in the surgical procedure can lead to different degrees of baseline renal impairment.

    • Standardize Surgical Protocol: Ensure the surgical technique is highly consistent. Refer to detailed surgical protocols for guidance.[18][19][20]

  • Inconsistent Hydration Status: Differences in water intake prior to the dehydration period can affect outcomes.

    • Acclimatize Animals: Allow for a sufficient acclimatization period (e.g., one week) before starting the experiment to ensure stable baseline conditions.[18]

  • Variable Drug/Contrast Administration: Ensure precise and consistent administration of all substances based on the most recent body weight of each animal.

Data on Protective Strategies

The following tables summarize quantitative data from animal studies investigating protective agents against contrast-induced renal injury. Note: These studies used other low-osmolar contrast media, but the principles are applicable to this compound experiments.

Table 1: Effect of Atorvastatin on Renal Function in a Rat CI-AKI Model

GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control~0.5~20
CI-AKI (Contrast Only)~1.4~75
CI-AKI + Atorvastatin (Low Dose)~1.0~55
CI-AKI + Atorvastatin (Medium Dose)~0.8~40
CI-AKI + Atorvastatin (High Dose)~0.8~40

(Data adapted from a study using a rat model with different atorvastatin doses.[9])

Table 2: Effect of Levosimendan on Renal Function in a Rat CI-AKI Model

GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control~0.6~20
CI-AKI (Glycerol + Contrast)~2.5~150
CI-AKI + Levosimendan (0.25 mg/kg)~1.5~80
CI-AKI + Levosimendan (0.5 mg/kg)~1.2~60

(Data adapted from a study using iohexol and glycerol to induce renal damage in rats.[21])

Experimental Protocols

Protocol 1: Induction of CI-AKI in Rats (Dehydration & Gentamicin Model)

This protocol is adapted from models designed to increase renal susceptibility to contrast media.[8]

  • Animal Model: Male Wistar rats (200-250g).

  • Pre-treatment (Days 1-4): Administer gentamicin (70 mg/kg, intraperitoneally) once daily for 4 consecutive days to induce mild renal impairment.

  • Dehydration (Day 4): Following the final gentamicin injection, deprive animals of water for 24 hours, but allow free access to food.

  • Contrast Administration (Day 5): Administer this compound (e.g., 6-10 mL/kg, intravenously via the tail vein).

  • Rehydration: Immediately after contrast administration, return water bottles to the cages.

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at 24 and 48 hours post-contrast administration for sCr and BUN analysis.

  • Tissue Harvesting: Euthanize animals at 48 hours and harvest kidneys for histopathological analysis.

Protocol 2: Prophylactic Administration of Atorvastatin

This protocol details the use of atorvastatin as a protective agent against CI-AKI.[9]

  • Animal Model: Prepare rats using a CI-AKI induction protocol (e.g., Protocol 1 above).

  • Groups:

    • Sham Control (No CI-AKI, no treatment)

    • CI-AKI Control (CI-AKI induction, saline gavage)

    • CI-AKI + Atorvastatin (CI-AKI induction, atorvastatin gavage)

  • Atorvastatin Dosing: Administer atorvastatin by oral gavage once daily for 7 days prior to CI-AKI induction. A common dose range is 3-10 mg/kg/day.

  • Procedure: On the day of contrast administration, give the final atorvastatin dose approximately 2 hours before injecting this compound.

  • Analysis: Compare sCr, BUN, and histopathology scores between the CI-AKI Control and Atorvastatin groups.

Visualized Pathways and Workflows

Signaling Pathways in Contrast-Induced Renal Injury

The following diagrams illustrate the key molecular events that lead to renal cell damage following the administration of a contrast agent like this compound.

cluster_0 Cellular Insult cluster_1 Primary Pathophysiological Events cluster_2 Secondary Cellular Stress cluster_3 Downstream Effects & Outcome CM Contrast Medium (this compound) Vaso Renal Vasoconstriction CM->Vaso Direct Direct Tubular Toxicity CM->Direct Hypoxia Medullary Hypoxia Vaso->Hypoxia ROS Reactive Oxygen Species (ROS) Generation Direct->ROS Apoptosis Tubular Cell Apoptosis Direct->Apoptosis Hypoxia->ROS Mito Mitochondrial Dysfunction ROS->Mito Inflam Inflammation ROS->Inflam Mito->Apoptosis AKI Acute Kidney Injury (Elevated sCr/BUN) Inflam->AKI Apoptosis->AKI

Caption: Core mechanisms of contrast-induced acute kidney injury (CI-AKI).

cluster_0 Oxidative Stress & Apoptosis Signaling ROS ROS Increase Bcl2 Bcl-2 Family (Bax/Bad Upregulation) ROS->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Cell Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by oxidative stress in CI-AKI.

Experimental Workflow

This diagram outlines a typical experimental workflow for testing a protective agent against this compound-induced renal toxicity.

cluster_0 Phase 1: Model Preparation & Treatment cluster_1 Phase 2: CI-AKI Induction cluster_2 Phase 3: Data Collection & Analysis A1 Animal Acclimatization A2 Randomize into Groups (Control, CI-AKI, Treatment) A1->A2 A3 Pre-Treatment (e.g., Atorvastatin or Saline) A2->A3 A4 Induce Renal Vulnerability (e.g., Dehydration) A3->A4 B1 Administer this compound (or Vehicle) A4->B1 C1 Blood Sampling (24h, 48h) B1->C1 C3 Euthanasia & Kidney Harvest (48h) B1->C3 C2 Biochemical Analysis (sCr, BUN) C1->C2 C5 Statistical Analysis & Conclusion C2->C5 C4 Histopathology & Marker Analysis C3->C4 C4->C5

References

Improving signal-to-noise ratio in Iosimenol micro-CT scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Iosimenol-enhanced micro-CT scans. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the signal-to-noise ratio (SNR) and overall quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Signal-to-Noise Ratio (SNR) in the context of micro-CT imaging?

A1: The Signal-to-Noise Ratio (SNR) is a quantitative measure of image quality. The "signal" refers to the meaningful data in your image that represents the actual structure of your sample, which is determined by the brightness or gray value of each volumetric pixel (voxel).[1][2] The "noise" is the random, grainy fluctuation in the image that does not represent the sample's structure.[2][3] SNR is calculated by dividing the mean signal value by its standard deviation (the noise).[1][2] A higher SNR indicates a clearer, less grainy image.

Q2: Why is a high SNR critical for my research using this compound?

A2: A high SNR is crucial for several reasons:

  • Accurate Segmentation: It allows for more precise differentiation between tissues or regions enhanced by this compound and the surrounding unenhanced areas. Low SNR can make it difficult to accurately segment structures of interest.[2]

  • Quantitative Accuracy: High noise levels can interfere with the accurate measurement of features such as volume, density, and the distribution of the contrast agent.

  • Detection of Fine Details: A clear signal, free from excessive noise, is essential for visualizing and analyzing small or subtle structures within your sample.

  • Reproducibility: Consistent and high SNR across scans is vital for the reproducibility of your experimental results.

Q3: What are the primary sources of noise in my micro-CT scans?

A3: Noise in micro-CT images originates from several sources:

  • Quantum Noise (Shot Noise): This is the dominant source of noise and arises from the statistical fluctuation in the number of X-ray photons detected. It is particularly prevalent in low-dose scans where fewer photons reach the detector.

  • Electronic Noise: The detector system itself introduces a certain level of electronic noise during the process of converting X-ray photons into a digital signal.

  • Reconstruction Artifacts: The mathematical algorithms used to reconstruct the 3D image from 2D projections can sometimes introduce or amplify noise.

  • Scatter: X-rays that scatter within the sample or the imaging chamber and reach the detector can degrade image quality and contribute to noise.

Q4: How does this compound work to enhance the signal in micro-CT?

A4: this compound is an iodine-based contrast agent. Iodine has a high atomic number, which makes it very effective at attenuating, or absorbing, X-rays.[4] When this compound is administered, it circulates within the subject and accumulates in different tissues or compartments, such as the blood pool. This accumulation significantly increases the X-ray attenuation in those areas compared to surrounding tissues. The micro-CT scanner detects this difference in attenuation, resulting in a much brighter "signal" and therefore higher contrast in the final image, making anatomical structures easier to visualize and analyze.[4]

Troubleshooting Guide: Improving SNR in this compound Scans

Issue 1: My micro-CT images appear grainy and noisy. How can I improve the SNR?

This is a common issue that can be addressed by optimizing acquisition parameters, refining your contrast administration protocol, or applying post-processing techniques.

Solution A: Optimize Scan Acquisition Parameters

Optimizing your scanner settings is the most effective way to improve SNR before any post-processing is applied.[1] There is a trade-off between SNR, spatial resolution, and scan time.[2]

Workflow for Troubleshooting Low SNR

G start Low SNR in Micro-CT Image param Optimize Acquisition Parameters start->param Is direct improvement possible? kvp Adjust kVp param->kvp mas Increase mAs param->mas projections Increase Projections param->projections resolution Adjust Voxel Size param->resolution protocol Refine this compound Protocol post Apply Post-Processing Techniques protocol->post If SNR is still insufficient end Improved SNR protocol->end If SNR is now sufficient post->end kvp->protocol mas->protocol projections->protocol resolution->protocol G cluster_quality Image Quality Metrics snr High SNR res High Resolution snr->res Trade-off time Short Scan Time res->time Trade-off time->snr Trade-off

References

Technical Support Center: Iosimenol Clearance in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the iso-osmolar contrast medium, iosimenol, in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically cleared from the body?

A1: this compound is a nonionic, dimeric, iso-osmolar iodinated contrast medium.[1] Like other agents in its class, its pharmacokinetic profile is characterized by rapid distribution into the extracellular fluid followed by elimination from the body.[2] The primary mechanism of clearance is renal excretion, where it is filtered through the glomeruli and excreted unchanged in the urine.[3][4] It is not metabolized, and its distribution is almost exclusively extracellular.[3]

Q2: What are the expected pharmacokinetic properties of an agent like this compound in common rodent models?

A2: Preclinical studies on this compound confirm its pharmacokinetic profile is identical to other standard angio- and urographic contrast media.[2] Therefore, data from structurally similar, well-characterized agents like iodixanol and iomeprol can provide a reliable baseline for experimental planning. These agents are rapidly excreted, primarily via the kidneys, with a short plasma half-life.[5][6]

Q3: Is there significant protein binding or biotransformation of this compound?

A3: No. Nonionic contrast media like this compound exhibit negligible binding to plasma proteins.[6] Studies have confirmed that this compound is not metabolized and is excreted from the body in its original, unchanged form.[3] While some research has shown that other nonionic contrast agents can undergo minor hepatic biotransformation under specific conditions (e.g., when encapsulated in liposomes), this is not a significant clearance pathway for standard intravenous administration.[7]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for well-characterized nonionic, dimeric contrast media in rats, which can be used as reference values for studies involving this compound.

Table 1: Representative Pharmacokinetic Parameters of Nonionic Contrast Media in Rodents

Parameter Species/Strain Agent Value Reference
Plasma Half-Life Rat Iodixanol 25 minutes [5]
Total Clearance Mouse (C57BL/6J) Iohexol 223.3 ± 64.3 µL/min [8]
Total Clearance Rat (Lewis) Iohexol 0.99 ± 0.27 mL/min/100g [9]
Urinary Excretion Rat Iodixanol 72% - 100% (within 24 hrs) [5]
Biliary Excretion Rat Iodixanol ~1.5% (within 4 hrs) [5]

| Fecal Excretion | Rat | Iodixanol | ~7% (within 24 hrs) |[5] |

Note: These values serve as a general guide. Actual results may vary depending on the specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound clearance studies in a question-and-answer format.

Q4: We are observing high inter-animal variability in our this compound clearance data. What are the potential causes?

A4: High variability is a common challenge in rodent studies and can stem from several intrinsic and extrinsic factors.[10]

  • Genetic Background: Inbred strains (e.g., C57BL/6) are genetically identical and tend to show less variability than outbred strains (e.g., Sprague-Dawley, Wistar), which have greater genetic diversity.[11] Ensure you are using a consistent strain for all animals in a study group.

  • Animal Health: Underlying health conditions, particularly subclinical kidney disease, can significantly impact renal clearance.[12][13] Use only healthy, pathogen-free animals and consider performing a baseline renal function check (e.g., serum creatinine) before the study.

  • Hydration Status: Dehydration can reduce renal blood flow and glomerular filtration rate (GFR), leading to slower clearance. Ensure all animals have ad libitum access to water before the experiment.[14]

  • Age and Sex: Pharmacokinetic parameters can vary with age and between sexes. Use animals of a consistent age and sex, or properly account for these variables in your study design and statistical analysis.

Q5: Our measured this compound clearance is consistently lower than expected. What should we investigate?

A5: Consistently low clearance values often point to compromised renal function or procedural issues.

  • Impaired Renal Function: This is the most significant factor affecting the clearance of iodinated contrast media.[13] If you are not using a disease model, re-evaluate the health of your animal colony. Unintended insults like dehydration or the use of nephrotoxic substances can reduce GFR.

  • Anesthesia: Some anesthetic agents can depress cardiovascular and renal function, leading to a temporary reduction in GFR. If possible, use methods for conscious animals or choose an anesthetic with minimal impact on renal hemodynamics.[15]

  • Drug-Drug Interactions: If co-administering other compounds, consider the possibility of interactions at the level of renal transporters. While this compound is cleared by filtration, other drugs could alter renal blood flow or tubular function, indirectly affecting its clearance. Inhibition of renal transporters by a co-administered drug could also be a factor for other substances, though this is less likely to be a primary issue for this compound itself.[16]

Q6: Could our experimental protocol itself be introducing variability?

A6: Yes, procedural inconsistencies are a major source of error.

  • Dose Administration: Ensure accurate and consistent intravenous injection. Infiltration of the dose outside the vein will lead to slow, unpredictable absorption and artificially low plasma concentrations, which will skew clearance calculations.

  • Blood Sampling: The timing of blood samples is critical for accurate pharmacokinetic analysis. Use a consistent and precise schedule for all animals. For rapid clearance, even minor deviations in early time points can significantly alter results.[8]

  • Sample Handling and Analysis: Ensure that blood or plasma samples are processed and stored correctly to prevent degradation. Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity.

Table 2: Troubleshooting Checklist for this compound Clearance Studies

Category Checkpoint Potential Action
Animal Model Rodent Strain & Supplier Use a single, consistent strain from a reputable supplier.
Health Status Perform health checks; exclude animals with signs of illness.
Age and Sex Standardize age and sex within experimental groups.
Hydration Ensure free access to water up to the time of the experiment.
Procedure Anesthesia Protocol If used, ensure it is consistent and minimally affects renal function.
Dose Calculation & Injection Double-check calculations; ensure complete IV administration.
Blood Sampling Times Adhere strictly to the predetermined sampling schedule.
Analysis Sample Processing Follow a standardized protocol for plasma/serum separation and storage.
Analytical Method Validate HPLC or other methods for accuracy and reproducibility.

| | Data Analysis | Use a consistent pharmacokinetic model (e.g., one- vs. two-compartment).[8] |

Experimental Protocols

Detailed Protocol: Measurement of this compound Clearance in Conscious Mice via Plasma Sampling

This protocol is adapted from established methods for measuring the clearance of similar contrast agents like iohexol.[8][15]

1. Animal Preparation:

  • Use adult mice (e.g., C57BL/6J, 8-12 weeks old) of a single sex.

  • House animals in standard conditions with ad libitum access to food and water.

  • Weigh each mouse immediately before the procedure for accurate dose calculation.

2. This compound Administration:

  • Prepare the this compound solution to the desired concentration. A typical dose might be in the range of 6-7 mg per mouse.

  • Briefly anesthetize the mouse with isoflurane (2-3% in oxygen) administered via a nose cone. Anesthesia should only be long enough for the injection.

  • Administer the calculated volume of this compound via a single bolus injection into the lateral tail vein.

3. Blood Sampling:

  • Blood samples are collected from the tail tip.

  • Collect approximately 5-10 µL of blood at each time point into heparinized capillary tubes.

  • A recommended sampling schedule for a two-compartment model analysis is: 1, 3, 7, 10, 15, 35, 55, and 75 minutes post-injection.[8]

  • For a simplified one-compartment model, later time points (e.g., 15, 35, 55, 75 minutes) can be used after establishing a correction factor.[8]

  • Immediately process the blood to separate plasma by centrifugation. Store plasma at -80°C until analysis.

4. Sample Analysis:

  • Determine the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

5. Pharmacokinetic Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Calculate the Area Under the Curve (AUC) from time zero to infinity.

  • Calculate total plasma clearance using the formula: Clearance = Dose / AUC .

  • The data can be fitted to a one- or two-compartment model to determine other parameters like half-life and volume of distribution.

Visualizations

Diagrams of Workflows and Influencing Factors

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimation & Health Check B Weigh Animal & Calculate Dose A->B C Prepare this compound Injection B->C D Brief Anesthesia (if required) C->D E IV Bolus Injection (Tail Vein) D->E F Serial Blood Sampling (Timed Intervals) E->F G Plasma Separation & Storage (-80°C) F->G H HPLC Analysis for This compound Concentration G->H I Pharmacokinetic Modeling (AUC, Clearance, t½) H->I

Caption: Experimental workflow for an this compound clearance study.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center This compound Clearance Variability A Genetics (Strain) A->center B Physiology (Age, Sex) B->center C Health Status (Renal Function) C->center D Environment (Housing, Stress) D->center E Experimental (Anesthesia, Hydration) E->center F Procedural (Dosing, Sampling) F->center

Caption: Key factors contributing to variability in this compound clearance.

G cluster_nephron cluster_transporters Potential DDI Sites blood Blood Capillary tubule Apical (Lumen) Proximal Tubule Cell Basolateral (Blood) glomerulus Glomerulus blood->glomerulus This compound Enters urine Urine tubule:f0->urine Excretion oat OATs tubule:f1->oat Secretion (Anions) oct OCTs tubule:f1->oct Secretion (Cations) glomerulus->tubule:f0 Glomerular Filtration (Primary Clearance Route) mate MATEs mate->tubule:f0 Secretion

Caption: Renal clearance and sites of potential drug interactions.

References

How to prevent Iosimenol precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention and troubleshooting of Iosimenol precipitation in solution.

Troubleshooting Guide

Issue: Observed Precipitation or Cloudiness in this compound Solution

This guide provides a step-by-step process to identify the potential cause of this compound precipitation and offers corrective actions.

Step 1: Immediate Actions

  • Quarantine the Solution: Do not use the solution for any experimental procedures.

  • Document Observations: Record the nature of the precipitation (e.g., crystalline, amorphous, cloudy), the storage conditions (temperature, light exposure), and the solution's history (age, preparation date, any additions).

Step 2: Identify the Cause

Consult the following troubleshooting chart to diagnose the potential cause of precipitation.

Potential Cause Description Recommended Action
Improper Storage This compound solutions can be sensitive to extreme temperatures. Freezing or excessive heat can lead to precipitation.Store this compound solutions in a dry, dark environment at controlled room temperature or as recommended by the manufacturer. For long-term storage, refer to the manufacturer's guidelines, which may include refrigeration (2-8°C) or freezing (-20°C).[1]
Contamination Introduction of foreign particles (dust, fibers) or microbial growth can act as nucleation sites for precipitation.Always use sterile techniques when handling this compound solutions. Prepare solutions in a clean environment, such as a laminar flow hood. Visually inspect for any signs of contamination.
Solvent Evaporation Over time, especially if not sealed properly, solvent evaporation can increase the concentration of this compound, potentially exceeding its solubility limit.Ensure solution containers are tightly sealed. For long-term storage, consider using parafilm to seal caps. If evaporation is suspected, it may be possible to redissolve the precipitate by adding a small amount of the original solvent, but the final concentration will be altered.
pH Shift Although this compound is stable over a range of pH values, significant deviations from its optimal pH could potentially reduce its solubility.If other substances have been added to the this compound solution, measure the pH. This compound formulations are often buffered, for instance with TRIS and citric acid, to maintain a stable pH.[2]
Incompatibility with Other Agents While non-ionic contrast media like this compound generally have low incompatibility, mixing with other drugs or solutions could potentially lead to precipitation.Review the composition of all solutions mixed with this compound. As a best practice, avoid co-administering other drugs in the same line without prior compatibility data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solutions?

For short-term storage (days to weeks), keep this compound solutions in a dry, dark place at controlled room temperature (typically 20-25°C) or under refrigeration (2-8°C). For long-term storage (months to years), freezing at -20°C is often recommended.[1] Always refer to the manufacturer's specific instructions.

Q2: Can I autoclave this compound solutions?

Yes, this compound solutions have been shown to be stable to autoclave sterilization.[2]

Q3: Is this compound compatible with other common laboratory reagents?

This compound, as a non-ionic contrast medium, is generally considered to have low chemical reactivity and fewer incompatibilities compared to ionic contrast agents.[3] However, it is always best practice to not mix this compound with other drugs or solutions unless their compatibility is known.

Q4: What should I do if I observe a precipitate in my this compound solution?

Do not use the solution. Quarantine it immediately and follow the troubleshooting guide above to try and identify the cause. If the cause cannot be determined or rectified, the solution should be discarded.

Q5: How can I prevent precipitation when preparing this compound solutions?

To prevent precipitation, use high-purity solvents (e.g., sterile water for injection), ensure all glassware is clean and free of contaminants, and prepare the solution in a clean environment. Follow a validated experimental protocol for solution preparation and storage.

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Weight 1478.08 g/mol [4][5]
Iodine Content 51.5%
Osmolality (at 300 mg I/mL) Iso-osmolar (~290 mOsm/kg H₂O)
Viscosity (at 37°C) Low compared to other iso-osmolar dimers[3]
Solubility Highly water-soluble; Soluble in DMSO[3]

Experimental Protocol: Preparation of a Stable this compound Solution

This protocol outlines a general procedure for preparing a stable this compound solution for research purposes.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection (or other suitable solvent)

  • Sterile glassware (beakers, graduated cylinders)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm filter and syringe

  • Sterile storage vials

Procedure:

  • Environment: Perform all steps in a laminar flow hood or other controlled clean environment to minimize particulate contamination.

  • Preparation of Glassware: Ensure all glassware is scrupulously clean and has been depyrogenated.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution:

    • Add the desired volume of solvent to a sterile beaker with a sterile magnetic stir bar.

    • Slowly add the this compound powder to the solvent while stirring continuously.

    • Continue stirring until the this compound is completely dissolved. Avoid excessive vortexing which can introduce air bubbles.

  • pH Adjustment (if necessary): If preparing a buffered solution, add the buffering agents (e.g., TRIS, citric acid) and adjust the pH to the desired range.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm filter into a sterile collection vessel. This will remove any potential microbial or particulate contamination.

  • Aliquoting and Storage: Aliquot the sterile solution into sterile storage vials. Seal the vials tightly and label them clearly with the contents, concentration, preparation date, and storage conditions. Store as recommended.

Visualizations

Troubleshooting_Workflow start Precipitation Observed quarantine Quarantine Solution & Document start->quarantine check_storage Review Storage Conditions (Temp, Light, Age) quarantine->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_contamination Inspect for Contamination (Visual, Microbial) check_storage->check_contamination No correct_storage Action: Correct Storage Conditions Discard Compromised Solution improper_storage->correct_storage contamination_found Contamination Identified check_contamination->contamination_found Yes check_additives Review Solution Additives (pH, Other Drugs) check_contamination->check_additives No discard_contaminated Action: Discard Solution Review Handling Procedures contamination_found->discard_contaminated incompatibility Potential Incompatibility or pH Shift check_additives->incompatibility Yes unknown Cause Not Identified check_additives->unknown No consult_literature Action: Consult Literature for Compatibility Discard Solution incompatibility->consult_literature

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve ph_adjust Adjust pH (if needed) dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter inspect Visual Inspection filter->inspect aliquot Aliquot into Sterile Vials inspect->aliquot store Store at Recommended Temperature aliquot->store

Caption: Workflow for preparing stable this compound solutions.

References

Technical Support Center: Managing Adverse Events of Iosimenol in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing adverse events associated with the use of Iosimenol in animal research. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in animal research?

This compound is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium. In animal research, it is primarily used to enhance the visibility of vascular structures and organs during imaging studies such as computed tomography (CT) and angiography. Its iso-osmolar nature is designed to improve tolerability compared to higher osmolality contrast agents.

Q2: What are the most common adverse events observed with this compound and similar contrast media in animals?

Preclinical data for this compound suggest a favorable safety profile.[1] Generally, for non-ionic, iso-osmolar contrast media, the most commonly reported adverse events in animals are mild and transient. These can include:

  • Physiological Changes: Temporary changes in heart rate, respiratory rate, and blood pressure.[2][3]

  • Behavioral Changes: Mild agitation or lethargy immediately following injection.

  • Injection Site Reactions: Minimal and transient irritation at the injection site.

It is important to note that severe reactions are rare with this class of contrast agents.[2]

Q3: Are certain animal species more susceptible to adverse events from this compound?

While there is limited species-specific data for this compound, general knowledge of contrast media in animal research suggests that underlying health conditions are a more significant factor than species alone. Animals with pre-existing renal impairment, cardiovascular disease, or a history of allergic reactions may be at a higher risk for adverse events.[3] Close monitoring is crucial in all animals, especially those with compromised health.

Q4: Can this compound induce an immune response?

Preclinical studies using the popliteal lymph node assay in mice indicated that this compound did not show any immunological effects, suggesting a low potential for inducing an immune response.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and managing potential adverse events during and after this compound administration.

Issue 1: Immediate Hypersensitivity-like Reactions (Anaphylactoid Reactions)
  • Symptoms: Occurring within minutes of injection, signs may include sudden changes in breathing (respiratory distress), significant drop in blood pressure (hypotension), swelling (angioedema), hives (urticaria), and pale mucous membranes.

  • Immediate Action Plan:

    • Stop the Infusion: Immediately cease the administration of this compound.

    • Ensure Airway and Administer Oxygen: Ensure the animal has a clear airway and provide oxygen supplementation.

    • Administer Epinephrine: This is the first-line treatment for severe anaphylactoid reactions. Consult with the attending veterinarian for appropriate dosing.

    • Fluid Therapy: Administer intravenous fluids to manage hypotension.

    • Antihistamines and Corticosteroids: These may be administered as adjunctive therapy under veterinary guidance.

  • Prevention:

    • For animals with a known history of hypersensitivity to other contrast agents, consider premedication with corticosteroids and/or antihistamines, although this may not prevent all reactions.[4]

    • Ensure that emergency drugs and equipment are readily accessible before starting the procedure.

Issue 2: Contrast-Induced Nephropathy (CIN)
  • Symptoms: CIN is a delayed effect, characterized by a decline in renal function occurring 24-72 hours post-contrast administration. Clinical signs in animals may be subtle and include decreased urine output, lethargy, or loss of appetite. Diagnosis is primarily through monitoring serum creatinine and blood urea nitrogen (BUN) levels.

  • Management and Prevention:

    • Hydration: Ensure the animal is well-hydrated before, during, and after the procedure. Intravenous fluid administration is a key preventive measure.

    • Use the Lowest Effective Dose: Minimize the volume of this compound administered to what is necessary for diagnostic imaging.

    • Avoid Nephrotoxic Drugs: Concomitant use of other nephrotoxic agents should be avoided.

    • Monitoring: In high-risk animals (e.g., those with pre-existing renal disease), monitor renal function (serum creatinine, BUN) before the procedure and at 24 and 48 hours post-administration.

Issue 3: Minor Physiological and Behavioral Changes
  • Symptoms: Transient changes in heart rate, blood pressure, or respiration; mild restlessness or lethargy.

  • Management:

    • Monitor Vital Signs: Continuously monitor the animal's vital signs during and immediately after the injection.

    • Provide a Calm Environment: Ensure the animal is in a quiet and comfortable setting to minimize stress.

    • Observation: These minor changes are often self-limiting and resolve without intervention. Continue to observe the animal until it returns to its baseline state.

Data on Adverse Events

Quantitative data specifically for this compound in animal research is limited in publicly available literature. However, data from studies on other non-ionic iodinated contrast agents in dogs and cats can provide an estimate of the expected incidence and severity of adverse reactions.

Table 1: Incidence of Adverse Reactions to Non-Ionic Iodinated Contrast Media (Iohexol) in Anesthetized Dogs and Cats

SpeciesMild Reaction (10-20% change in vitals)Moderate Reaction (>20% change in vitals)Severe Reaction (requiring immediate treatment)
Dogs 18.0%18.3%0.8%
Cats 13.8%17.2%0%

Source: Adapted from Scarabelli et al., Veterinary Anaesthesia and Analgesia, 2016.[2] It is important to note that these are general figures for a similar class of contrast agent and may not be directly representative of this compound.

Experimental Protocols

General Protocol for Intravenous Administration of this compound in Rodents (Mouse/Rat)
  • Animal Preparation:

    • Acclimatize animals to the facility for a minimum of 72 hours.

    • Fast the animal for 4-6 hours prior to the procedure, with free access to water.

    • Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane inhalation or injectable anesthetics).

  • Catheterization:

    • Place a catheter (e.g., 24-27 gauge) into the lateral tail vein.

  • Dosage and Administration:

    • The dose of this compound will depend on the specific imaging application. A common starting point for vascular imaging is in the range of 300-600 mg Iodine/kg body weight.

    • Administer this compound as a bolus injection or a controlled infusion using a syringe pump. For bolus injections, the maximum volume should not exceed 1 ml/kg.

  • Monitoring and Recovery:

    • Monitor vital signs (heart rate, respiratory rate, temperature) throughout the procedure.

    • After imaging, discontinue anesthesia and monitor the animal until fully recovered.

    • Ensure free access to water to facilitate renal clearance of the contrast agent.

    • Observe the animal for any signs of adverse reactions for at least 24 hours post-procedure.

General Protocol for Intravenous Administration of this compound in Canines and Felines
  • Animal Preparation:

    • Fast the animal for 12 hours prior to the procedure, with free access to water.

    • Place an intravenous catheter in a suitable peripheral vein (e.g., cephalic or saphenous vein).

    • Administer pre-anesthetic medication and induce general anesthesia as per standard institutional protocols.

  • Dosage and Administration:

    • A typical intravenous dose for CT angiography is approximately 400 mg of Iodine per kg of body weight. The total dose should not exceed 60 mL for most applications.

    • The contrast agent should be administered as a rapid intravenous bolus to achieve optimal vascular enhancement.

  • Monitoring and Recovery:

    • Monitor vital signs (ECG, blood pressure, heart rate, respiratory rate, temperature) continuously during anesthesia and the immediate post-procedural period.

    • Provide intravenous fluids to maintain hydration and promote diuresis.

    • Monitor for any signs of adverse reactions during recovery and for 24 hours post-procedure.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways in Immediate Hypersensitivity Reactions

Immediate hypersensitivity reactions to contrast media, though rare, can be life-threatening. They can be IgE-mediated (true allergy) or non-IgE-mediated (anaphylactoid). The diagram below illustrates the general cellular mechanisms.

G cluster_0 IgE-Mediated (Type I Hypersensitivity) cluster_1 Non-IgE-Mediated (Anaphylactoid) Iosimenol_IgE This compound (Antigen) B_Cell B Cell Iosimenol_IgE->B_Cell Initial Exposure Mast_Cell_IgE Mast Cell / Basophil (IgE-sensitized) Iosimenol_IgE->Mast_Cell_IgE Re-exposure Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE IgE Antibodies Plasma_Cell->IgE IgE->Mast_Cell_IgE Sensitization Mediators_IgE Release of Histamine, Leukotrienes, Prostaglandins Mast_Cell_IgE->Mediators_IgE Cross-linking of IgE Symptoms_IgE Clinical Symptoms (Urticaria, Angioedema, Bronchospasm, Hypotension) Mediators_IgE->Symptoms_IgE Iosimenol_NonIgE This compound Mast_Cell_Direct Mast Cell / Basophil Iosimenol_NonIgE->Mast_Cell_Direct Direct Activation Complement Complement System Iosimenol_NonIgE->Complement Activation Mediators_NonIgE Release of Histamine, Leukotrienes, Prostaglandins Mast_Cell_Direct->Mediators_NonIgE Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Anaphylatoxins->Mast_Cell_Direct Activation Symptoms_NonIgE Clinical Symptoms Mediators_NonIgE->Symptoms_NonIgE G Start This compound Administration Monitor Continuous Monitoring of Vital Signs & Behavior Start->Monitor AdverseEvent Adverse Event Suspected? Monitor->AdverseEvent StopInfusion Stop this compound Infusion AdverseEvent->StopInfusion Yes NoAdverseEvent Continue Procedure AdverseEvent->NoAdverseEvent No AssessSeverity Assess Severity (Mild, Moderate, Severe) StopInfusion->AssessSeverity Mild Mild Reaction AssessSeverity->Mild ModerateSevere Moderate/Severe Reaction AssessSeverity->ModerateSevere ContinueMonitoring Continue Close Monitoring Mild->ContinueMonitoring Observe SupportiveCare Provide Supportive Care (Oxygen, Fluids) ModerateSevere->SupportiveCare VeterinaryConsult Consult Veterinarian SupportiveCare->VeterinaryConsult SpecificTreatment Administer Specific Treatment (Epinephrine, Antihistamines, Corticosteroids) VeterinaryConsult->SpecificTreatment SpecificTreatment->ContinueMonitoring Document Document Event Thoroughly End Procedure End / Recovery Document->End ContinueMonitoring->Document NoAdverseEvent->Monitor

References

Adjusting Iosimenol protocols for different preclinical scanner types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Iosimenol, an iso-osmolar, dimeric iodinated contrast agent, in preclinical imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in preclinical imaging?

A1: this compound is a non-ionic, dimeric, iso-osmolar radiographic contrast medium.[1][2][3] Its properties make it a valuable tool for enhancing the contrast of soft tissues and vascular structures in preclinical imaging modalities like micro-computed tomography (micro-CT). The use of contrast agents is essential for delineating tissues with similar X-ray attenuation, which would otherwise be indistinguishable.

Q2: For which preclinical imaging modalities is this compound suitable?

A2: this compound is an iodinated contrast agent primarily designed for X-ray-based imaging techniques. Therefore, it is most effective for micro-CT. While it can be used in conjunction with other modalities in hybrid systems (e.g., micro-PET/CT or micro-SPECT/CT), its function is to provide anatomical context through CT imaging.[4]

Q3: What are the key advantages of this compound's iso-osmolarity?

A3: Iso-osmolar contrast agents have an osmolality similar to that of blood. This characteristic is associated with a better safety profile, including a reduced incidence of adverse events such as sensations of warmth or pain upon injection, as compared to higher osmolality agents.[1][2][3] In preclinical studies, this can translate to better tolerability in animal models and potentially less impact on physiological parameters during imaging.

Q4: How does the viscosity of this compound compare to other contrast agents?

A4: this compound is noted to have a lower viscosity compared to some other iso-osmolar contrast media.[5] This can be advantageous for injection through small-gauge catheters commonly used in preclinical studies with small animals, potentially allowing for more controlled and rapid administration.

Q5: Can this compound be used for dynamic contrast-enhanced imaging (DCE-CT)?

A5: Yes, the pharmacokinetic properties of this compound, similar to other iodinated contrast agents, allow for its use in dynamic contrast-enhanced studies to assess tissue perfusion and vascular permeability. The injection protocol, including flow rate and volume, will need to be optimized for the specific application and animal model.

Troubleshooting Guide

Issue 1: Poor vascular enhancement in micro-CT images.

  • Possible Cause 1: Suboptimal Injection Protocol. The injection rate or volume may be insufficient for the scanner's acquisition speed.

    • Solution: Increase the injection rate or the total volume of this compound. For bolus tracking applications, a rapid injection is crucial. Refer to the suggested protocols in Table 1 and optimize based on pilot scans.

  • Possible Cause 2: Incorrect Timing of Scan Acquisition. The scan was initiated too early (before peak enhancement) or too late (after the contrast has washed out).

    • Solution: Perform a test scan with a small bolus to determine the time to peak enhancement in the region of interest. Alternatively, use a scanner with a test-bolus tracking feature.

  • Possible Cause 3: Catheter Placement or Patency Issues. The catheter may be misplaced, or there may be a blockage preventing the contrast from reaching the systemic circulation effectively.

    • Solution: Verify catheter placement and ensure it is flushed with saline to confirm patency before this compound injection.

Issue 2: Motion artifacts in the reconstructed images.

  • Possible Cause 1: Animal Movement During Acquisition. Anesthesia may not be sufficient, or the animal may not be properly secured.

    • Solution: Ensure the animal is adequately anesthetized and securely positioned in a holder. Use of physiological monitoring can help maintain a stable anesthetic plane. Respiratory and cardiac gating can also be employed to minimize motion artifacts.[6]

  • Possible Cause 2: Physiological Motion. Respiratory and cardiac movements can cause blurring, especially in thoracic and abdominal imaging.

    • Solution: Utilize prospective or retrospective gating techniques available on most modern preclinical scanners. This synchronizes image acquisition with the respiratory and cardiac cycles to reduce motion artifacts.[6]

Issue 3: Beam hardening artifacts.

  • Possible Cause: High Concentration of this compound. A high concentration of iodine can lead to beam hardening, where lower energy X-rays are preferentially absorbed, resulting in artifacts such as streaking or cupping.

    • Solution: If artifacts are severe, consider diluting the this compound with sterile saline. Additionally, many preclinical CT scanners have built-in beam hardening correction algorithms that should be enabled during reconstruction. Adjusting the X-ray tube voltage (kVp) can also help mitigate these artifacts.[7]

Experimental Protocols

Table 1: Suggested Starting Protocols for this compound in Preclinical Micro-CT
ParameterMouse (20-30g)Rat (200-300g)
This compound Concentration 340 mgI/mL (undiluted)340 mgI/mL (undiluted)
Administration Route Intravenous (tail vein)Intravenous (tail vein or jugular)
Injection Volume 100 - 200 µL0.5 - 1.5 mL
Injection Rate 1 - 2 mL/min2 - 4 mL/min
Scanner kVp 40 - 60 kVp50 - 70 kVp
Scanner Exposure Time 100 - 500 ms per projection100 - 500 ms per projection
Number of Projections 360 - 720360 - 720
Voxel Size 50 - 100 µm80 - 150 µm

Note: These are starting recommendations and should be optimized for the specific scanner, animal model, and research question.

Detailed Methodology: Vascular Imaging with Micro-CT
  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Place a catheter in the tail vein (or other appropriate vessel) and ensure its patency with a saline flush.

    • Position the animal in the scanner bed and secure it to prevent movement.

    • Set up physiological monitoring (respiration, ECG) if available.

  • Image Acquisition:

    • Perform a non-contrast scout scan to confirm the field of view.

    • Set the micro-CT acquisition parameters according to the recommendations in Table 1, adjusting for the specific scanner and desired image quality.

    • Initiate the this compound injection using a programmable syringe pump for a controlled infusion rate.

    • Start the micro-CT scan immediately after the start of the injection for dynamic studies, or at a predetermined time point for static angiography.

    • If available, use respiratory and/or cardiac gating to minimize motion artifacts.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection data using the scanner's software. Apply appropriate corrections for beam hardening and ring artifacts.

    • Analyze the reconstructed 3D images to visualize and quantify vascular parameters.

Visualizations

Preclinical_Imaging_Workflow cluster_prep Animal Preparation cluster_acq Image Acquisition cluster_analysis Data Processing & Analysis Anesthesia Anesthetize Animal Catheter Catheter Placement Anesthesia->Catheter Positioning Position in Scanner Catheter->Positioning ScoutScan Scout Scan Positioning->ScoutScan SetParams Set Scan Parameters ScoutScan->SetParams Inject Inject this compound SetParams->Inject Scan Acquire Data Inject->Scan Recon Image Reconstruction Scan->Recon Correction Apply Corrections Recon->Correction Analysis Data Analysis Correction->Analysis Conclusion Conclusion Analysis->Conclusion Results & Conclusion

Caption: General workflow for a preclinical contrast-enhanced imaging experiment.

References

Technical Support Center: Optimizing Imaging Parameters for Iosimenol at Low kVp Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing imaging parameters for Iosimenol at low kilovolt peak (kVp) settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound at low kVp settings.

Issue 1: Suboptimal Vascular Enhancement or Low Contrast-to-Noise Ratio (CNR)

Question: My images exhibit poor vascular enhancement and a low CNR despite using a low kVp setting. How can I improve this?

Answer:

Suboptimal vascular enhancement at low kVp settings can be due to several factors related to the injection protocol and scanner parameters. Here is a step-by-step troubleshooting guide:

  • Evaluate the Iodine Delivery Rate (IDR): The IDR is a critical factor for achieving adequate arterial enhancement. It is calculated as: IDR (g I/s) = Iodine Concentration (g I/mL) x Flow Rate (mL/s)

    At lower kVp settings, a lower IDR may be sufficient to achieve diagnostic image quality. However, if the enhancement is too low, a modest increase in the IDR may be necessary. For instance, for CT angiography (CTA), an IDR of 1.2 gI/s has been shown to be effective at 80 kVp for non-obese patients.[1]

  • Adjust the Injection Volume and Flow Rate: While reducing the contrast medium volume is a primary advantage of low kVp imaging, excessive reduction can lead to insufficient enhancement. Ensure the total iodine dose is adequate for the anatomical region being imaged. A study on thoraco-abdominal CTA in a porcine model demonstrated that with a 70 kVp protocol, the total contrast media volume could be reduced by 50% while maintaining a sufficient bolus profile by adjusting the flow rate.[2]

  • Optimize Scan Timing: Precise timing of the scan acquisition with the peak arterial enhancement is crucial. Employ bolus tracking or a test bolus to determine the optimal scan delay for each experimental setup.

  • Consider Patient or Subject Factors: Body weight and cardiac output significantly influence contrast enhancement. Larger subjects may require an increased total iodine dose or a higher IDR to achieve the desired vascular opacification.

  • Utilize Iterative Reconstruction Algorithms: Low kVp imaging can increase image noise. Modern CT scanners are equipped with iterative reconstruction algorithms that can effectively reduce noise and improve the CNR, which is particularly beneficial at lower tube voltages.[3]

Issue 2: Presence of Image Artifacts

Question: I am observing significant streaking or beam hardening artifacts in my images when using this compound at low kVp. What can I do to mitigate these?

Answer:

Artifacts such as streaking and beam hardening are more common at low kVp settings, especially with high concentrations of contrast media. Here are some troubleshooting steps:

  • Slightly Increase Tube Voltage (kVp): While the goal is to use low kVp, if severe beam hardening artifacts compromise image quality, a modest increase in kVp (e.g., from 70 to 80 or 80 to 100 kVp) can help. This will "harden" the x-ray beam, increasing its penetration and reducing artifacts. However, this will also decrease the degree of contrast enhancement, so a balance must be found.

  • Optimize Contrast Medium Concentration and Saline Flush: Using a saline flush immediately following the contrast injection can help to push the contrast bolus and reduce the concentration of contrast in the subclavian and brachiocephalic veins, which is a common source of streaking artifacts in thoracic imaging.[4]

  • Employ Artifact Reduction Algorithms: Many modern CT scanners have specific software algorithms designed to reduce artifacts from high-contrast objects. Check your scanner's capabilities and apply the appropriate artifact reduction software.[4]

  • Utilize Dual-Energy CT (DECT): If available, DECT can be a powerful tool for reducing artifacts. Virtual monoenergetic images (VMI) reconstructed at higher energy levels (e.g., 100-140 keV) can significantly reduce beam hardening artifacts.[4] Iodine density images from DECT can also help in reducing out-of-field artifacts.[5]

  • Adjust Patient/Subject Positioning: Ensure the area of interest is centered in the scanner's field of view (FOV). Off-center positioning can exacerbate artifacts. For larger subjects where parts of the body may be outside the FOV, out-of-field artifacts can occur.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound at low kVp settings?

A1: The primary advantages are:

  • Increased Iodine Attenuation: Lowering the kVp brings the mean photon energy of the x-ray beam closer to the k-edge of iodine (33.2 keV), resulting in a significant increase in the attenuation of this compound.[6][7] This leads to greater contrast enhancement for the same iodine concentration.

  • Potential for Contrast Dose Reduction: Due to the increased attenuation at low kVp, it is often possible to reduce the total volume of this compound administered while maintaining diagnostic image quality.[6][8] This is particularly beneficial for subjects with renal impairment or those requiring multiple contrast-enhanced scans.

  • Potential for Radiation Dose Reduction: Low kVp scanning inherently uses a lower energy x-ray beam, which can lead to a reduction in the overall radiation dose delivered to the subject.[1][7]

Q2: What are the key physicochemical properties of this compound to consider for low kVp imaging?

A2: this compound is a non-ionic, dimeric, iso-osmolar contrast medium.[9][10] A key property is its lower viscosity compared to other iso-osmolar agents like Iodixanol at the same iodine concentration. This lower viscosity can be advantageous for injection through smaller catheters and may influence the bolus shape.

Q3: How does this compound 340 mgI/mL compare to other contrast agents like Iodixanol 320 mgI/mL in terms of enhancement?

A3: In a phase 2 clinical trial, aortic attenuation achieved with this compound 340 mgI/mL was slightly higher than with Iodixanol 320 mgI/mL, although this difference was not statistically significant.[9] The higher iodine concentration of this compound 340 likely contributed to this trend.[9]

Q4: Are there established injection protocols for this compound at specific low kVp settings like 70 kVp or 80 kVp?

A4: While specific, standardized protocols for this compound at each low kVp setting are not widely published, general principles for optimizing iodinated contrast media at these settings can be applied. The key is to adjust the Iodine Delivery Rate (IDR) and total iodine dose based on the kVp level and the diagnostic task. For example, a study demonstrated that for an 80 kVp CTA, an IDR of 1.2 gI/s provided diagnostic image quality in non-obese patients, leading to a reduction in both radiation and iodine dose.[1] Another study found that for a 70 kVp CTA, moderate iodine concentrations (300 mgI/mL) were superior to high concentrations (400 mgI/mL) when maintaining a constant IDR.[11]

Q5: What is the impact of low kVp settings on image noise and how can it be managed?

A5: Lowering the kVp can lead to an increase in image noise due to a lower photon flux reaching the detector.[3] This can be managed by:

  • Increasing the tube current-time product (mAs): This will increase the number of photons and reduce noise, but it will also increase the radiation dose.

  • Utilizing iterative reconstruction algorithms: These advanced reconstruction techniques are very effective at reducing image noise without a corresponding increase in radiation dose.[3]

  • Using a higher concentration of this compound: A higher iodine concentration can improve the signal and thus the contrast-to-noise ratio.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
ClassificationNon-ionic, dimeric, iso-osmolar contrast medium[9][10]
Iodine Concentration340 mgI/mL[9]
OsmolalityIso-osmolar to blood[9]
ViscosityLower than Iodixanol at the same concentration

Table 2: General Recommendations for Adjusting Injection Parameters at Low kVp Settings

kVp SettingRecommended Iodine Delivery Rate (IDR)Contrast Volume AdjustmentRationaleReferences
120 kVp (Standard)1.5 - 2.0 gI/s (for CTA)Standard VolumeBaseline for comparison[2]
100 kVp1.2 - 1.6 gI/s~15-25% reductionIncreased iodine attenuation allows for lower IDR and volume.[12]
80 kVp1.0 - 1.2 gI/s~25-40% reductionFurther increase in iodine attenuation. Lower IDR is often sufficient.[1]
70 kVp0.8 - 1.0 gI/sUp to 50% reductionSignificant increase in iodine attenuation allows for substantial dose reduction.[2][8][11]

Note: These are general recommendations. The optimal parameters will depend on the specific scanner, the anatomical region of interest, and the subject's characteristics.

Table 3: Comparison of Aortic Attenuation (HU) in a Phase 2 CT Trial

Contrast MediumMean Aortic Attenuation (HU) - Center 1Mean Aortic Attenuation (HU) - Center 2Reference
This compound 340 mgI/mL258.1 ± 66.0345.5 ± 80.9[9]
Iodixanol 320 mgI/mL246.0 ± 59.7322.0 ± 76.7[9]

Note: The specific kVp settings for this trial were not detailed in the provided search results.

Experimental Protocols

Protocol 1: Phantom Study for Optimizing this compound Injection at Various Low kVp Settings

Objective: To determine the optimal injection parameters (flow rate, volume, and IDR) for this compound 340 mgI/mL at 70, 80, and 100 kVp to achieve a target vascular enhancement of 300-350 Hounsfield Units (HU).

Materials:

  • CT scanner with variable kVp settings (70, 80, 100, 120 kVp).

  • Anthropomorphic vascular phantom with a simulated aorta.

  • Power injector.

  • This compound 340 mgI/mL.

  • Saline solution.

  • Image analysis software.

Methodology:

  • Phantom Setup: Place the vascular phantom on the CT scanner table and position the simulated aorta within the scan field of view.

  • Baseline Scan: Perform a non-contrast scan of the phantom at each kVp setting (120, 100, 80, and 70 kVp) to establish baseline attenuation values.

  • Injection Series at 120 kVp (Reference):

    • Set the power injector to a standard protocol (e.g., 50 mL of this compound 340 at 5 mL/s, IDR = 1.7 gI/s).

    • Initiate a dynamic scan sequence over the simulated aorta and start the injection.

    • Acquire images every 2 seconds for 60 seconds.

    • Measure the peak enhancement in HU in the aorta.

  • Injection Series at Low kVp Settings (70, 80, 100 kVp):

    • For each low kVp setting, systematically vary the injection parameters (flow rate and volume) to achieve the target peak enhancement of 300-350 HU.

    • Start with a reduced volume (e.g., 30% reduction from the 120 kVp protocol) and adjust as necessary.

    • Maintain a constant injection duration for comparability if desired.

    • Record the flow rate, volume, and calculated IDR for each successful protocol.

  • Data Analysis:

    • For each kVp setting, plot the time-attenuation curves.

    • Determine the minimum this compound volume and IDR required to reach the target enhancement at each low kVp level.

    • Measure the image noise in a uniform region of the phantom for each protocol.

    • Calculate the Contrast-to-Noise Ratio (CNR) for each optimal protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ref Reference Protocol cluster_low_kvp Low kVp Optimization cluster_analysis Data Analysis phantom_setup Phantom Setup on CT Scanner baseline_scan Acquire Baseline Non-Contrast Scans (120, 100, 80, 70 kVp) phantom_setup->baseline_scan protocol_120 Inject this compound at 120 kVp (Standard Protocol) baseline_scan->protocol_120 scan_120 Dynamic Scan Acquisition protocol_120->scan_120 measure_120 Measure Peak Enhancement scan_120->measure_120 protocol_low Inject this compound at 70, 80, 100 kVp (Varying Flow Rate & Volume) measure_120->protocol_low scan_low Dynamic Scan Acquisition protocol_low->scan_low measure_low Measure Peak Enhancement scan_low->measure_low achieve_target Achieve Target HU (300-350) measure_low->achieve_target plot_curves Plot Time-Attenuation Curves achieve_target->plot_curves determine_params Determine Optimal Volume & IDR plot_curves->determine_params calc_cnr Calculate CNR determine_params->calc_cnr

Caption: Experimental workflow for optimizing this compound injection protocols at low kVp settings.

troubleshooting_workflow cluster_enhancement Low Enhancement / Low CNR cluster_artifacts Image Artifacts cluster_paths start Image Quality Issue Identified (Low Enhancement or Artifacts) check_idr Evaluate IDR start->check_idr Low Enhancement increase_kvp Slightly Increase kVp start->increase_kvp Artifacts adjust_volume Adjust Injection Volume/Flow check_idr->adjust_volume check_timing Optimize Scan Timing adjust_volume->check_timing use_ir Utilize Iterative Reconstruction check_timing->use_ir end Image Quality Improved use_ir->end use_saline Optimize Saline Flush increase_kvp->use_saline use_ara Apply Artifact Reduction Algorithm use_saline->use_ara use_dect Consider Dual-Energy CT use_ara->use_dect use_dect->end

Caption: Troubleshooting workflow for common issues with this compound at low kVp settings.

References

Validation & Comparative

A Preclinical Comparison of Iosimenol and Iohexol for Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical research, the selection of an appropriate contrast agent is paramount for obtaining high-quality angiographic images while ensuring the welfare of animal subjects. This guide provides an objective comparison of two iodinated contrast agents, Iosimenol and Iohexol, focusing on their performance in preclinical angiography based on available experimental data.

Executive Summary

This compound is a newer, iso-osmolar, non-ionic dimeric contrast medium, while Iohexol is a well-established low-osmolar, non-ionic monomeric agent. The fundamental mechanism of action for both is the attenuation of X-rays by the iodine atoms within their structure, leading to enhanced visualization of blood vessels.[1][2] While direct head-to-head preclinical studies are limited, this guide synthesizes available data to draw a comparative analysis of their physicochemical properties, preclinical efficacy, and safety profiles.

Physicochemical Properties

The physicochemical characteristics of a contrast agent, such as osmolality and viscosity, play a crucial role in its performance and safety profile.

PropertyThis compoundIohexol
Molecular Structure Non-ionic, DimericNon-ionic, Monomeric
Osmolality Iso-osmolar (e.g., ~290 mOsm/kg H₂O)[3]Low-osmolar (e.g., 322-844 mOsm/kg H₂O)[4]
Viscosity Lower than other iso-osmolar agents[3][5]Varies with concentration
Hydrophilicity Extremely hydrophilic[6]Hydrophilic[7]

Preclinical Performance and Safety

Efficacy and Image Quality
Safety and Tolerability

Preclinical evaluations of this compound in animal models have indicated good neural tolerance and a lack of immunosensitizing effects.[6] Pharmacokinetic studies in rats and dogs show that it is excreted unchanged, similar to other angio- and urographic contrast media.[6]

Iohexol has been extensively studied in various animal models, including dogs, rats, and mice.[3][9][10][11] Studies in dogs have shown that non-ionic media like Iohexol produce significantly less reduction in myocardial contractility compared to ionic contrast agents.[9][10] However, like other contrast media, Iohexol has been shown to have direct effects on renal cells. Preclinical studies have demonstrated that Iohexol can induce apoptosis in renal tubular cells.[6][12] This effect is considered a potential mechanism contributing to contrast-induced acute kidney injury (CI-AKI).[1][12]

Experimental Protocols

Below is a generalized experimental protocol for preclinical angiography in a rodent model, based on common practices cited in the literature.

Animal Model and Preparation
  • Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).[1][13]

  • Anesthesia: Anesthesia is induced and maintained throughout the procedure (e.g., using isoflurane).

  • Catheterization: A catheter is inserted into a major blood vessel, such as the femoral artery or jugular vein, for contrast agent administration.

Angiography Procedure
  • Baseline Imaging: Acquire baseline images of the region of interest before contrast administration.

  • Contrast Administration: Inject a bolus of either this compound or Iohexol at a specified dose and rate. The dosage is typically calculated based on the animal's body weight.

  • Image Acquisition: Acquire a series of images during and after the injection to visualize the vascular structures.

  • Data Analysis: Analyze the images to assess vascular enhancement, vessel diameter, and any abnormalities. Quantitative analysis may include measuring signal intensity in Hounsfield Units (HU) in regions of interest.

Visualizations

Experimental Workflow for Preclinical Angiography

G cluster_prep Animal Preparation cluster_imaging Angiography Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) anesthesia Induce and Maintain Anesthesia animal_model->anesthesia catheterization Catheterize Blood Vessel (e.g., Femoral Artery) anesthesia->catheterization baseline_imaging Acquire Baseline Images contrast_injection Inject Contrast Agent (this compound or Iohexol) baseline_imaging->contrast_injection image_acquisition Acquire Angiographic Images contrast_injection->image_acquisition qualitative Qualitative Assessment (Image Quality) image_acquisition->qualitative quantitative Quantitative Analysis (e.g., Hounsfield Units) image_acquisition->quantitative G cluster_effects Cellular Effects contrast_agent Iodinated Contrast Media (e.g., Iohexol) renal_cell Renal Tubular Epithelial Cell contrast_agent->renal_cell Direct Interaction ros Reactive Oxygen Species (ROS) Generation renal_cell->ros cell_cycle Cell Cycle Arrest renal_cell->cell_cycle apoptosis Induction of Apoptosis ros->apoptosis cell_cycle->apoptosis

References

A Comparative Guide to Iosimenol and Iodixanol for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of iodinated contrast media for in vivo imaging, researchers and clinicians seek agents that provide optimal image quality while ensuring patient safety. This guide offers a detailed comparison of two iso-osmolar, non-ionic dimeric contrast agents: Iosimenol and Iodixanol. The information presented is based on available clinical trial data to assist researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Imaging Efficacy

A key phase 2 clinical trial directly compared the imaging efficacy of this compound (340 mg iodine/mL) and Iodixanol (320 mg iodine/mL) in computed tomography (CT) and arteriography. The primary quantitative measure in the CT trial was X-ray attenuation, measured in Hounsfield Units (HU). While the study concluded that there were no statistically significant differences in efficacy between the two agents, some variations were observed.[1]

The aortic attenuation in the CT trial was slightly higher with this compound 340 compared to Iodixanol 320, with an average difference of 5% to 7% in favor of this compound, though this difference was not statistically significant.[1] For the arteriography trial, the efficacy was assessed qualitatively, with both contrast media producing diagnostic quality enhancement in at least 97% of abdominal, pelvic, and thigh images.[1] Notably, the higher iodine concentration in this compound was suggested as a potential contributor to a slightly higher rate of "excellent" image ratings in the angiography trial.[1]

ParameterThis compound 340Iodixanol 320Key Findings
Computed Tomography
Mean Aortic Attenuation (HU)Slightly higher than Iodixanol 320Data not explicitly provided in HUNo statistically significant difference; average difference of 5-7% in favor of this compound.[1]
Arteriography
Diagnostic Image Quality≥97% diagnostic quality≥97% diagnostic qualityBoth agents produced high-quality diagnostic images.[1]
"Excellent" Image RatingsPotentially higher rate-The higher iodine content of this compound may contribute to more "excellent" ratings.[1]

Experimental Protocols

The pivotal phase 2 study was conducted as two randomized, controlled trials involving 144 adult patients.[1]

Computed Tomography (CT) Trial:

  • Patient Cohort: 80 adult patients scheduled for CT were randomized.[1]

  • Contrast Agents:

    • This compound 340 mg iodine/mL (42 patients).[1]

    • Iodixanol 320 mg iodine/mL (38 patients).[1]

  • Administration: A total of 100 mL of the contrast medium was administered using an automatic injector at a mean rate of 2.3 mL/s.[1]

  • Efficacy Assessment: X-ray attenuation in the aorta was measured.[1]

Arteriography Trial:

  • Patient Cohort: Adult patients scheduled for arteriography.[1]

  • Efficacy Assessment: The quality of contrast enhancement was evaluated by three independent readers who rated the images.[1] Both agents produced diagnostic quality enhancement in the vast majority of images.[1]

Visualizing the Experimental Workflow

To better understand the methodology of the comparative clinical trial, the following diagram illustrates the experimental workflow.

G cluster_enrollment Patient Enrollment & Randomization cluster_ct Computed Tomography Trial (n=80) cluster_angio Arteriography Trial (n=64) cluster_outcomes Efficacy & Safety Outcomes p 144 Adult Patients rand Randomization p->rand ct_ios This compound 340 (n=42) 100mL @ 2.3 mL/s rand->ct_ios ct_iod Iodixanol 320 (n=38) 100mL @ 2.3 mL/s rand->ct_iod angio_ios This compound rand->angio_ios angio_iod Iodixanol rand->angio_iod ct_scan CT Scan ct_ios->ct_scan ct_iod->ct_scan ct_analysis Analysis: X-ray Attenuation (HU) ct_scan->ct_analysis safety Adverse Events, Vital Signs, ECG, Lab Parameters ct_scan->safety efficacy Comparative Efficacy ct_analysis->efficacy angio_proc Arteriography Procedure angio_ios->angio_proc angio_iod->angio_proc angio_analysis Analysis: Image Quality Rating (3 Readers) angio_proc->angio_analysis angio_proc->safety angio_analysis->efficacy

Caption: Workflow of the phase 2 clinical trial comparing this compound and Iodixanol.

Safety and Tolerability

Both this compound and Iodixanol were well-tolerated in the clinical trials, with no statistically significant differences in safety profiles.[1] The most frequently reported adverse event for both contrast media was a feeling of warmth.[1]

References

A Head-to-Head Comparison of Iosimenol and Iopamidol in Animal Models: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data on the iodinated contrast agents Iosimenol and Iopamidol reveals a notable absence of direct head-to-head comparative studies in animal models. However, by synthesizing findings from individual preclinical investigations, an indirect comparison can be drawn to guide researchers, scientists, and drug development professionals. This guide provides a summary of the existing animal data for both agents, focusing on pharmacokinetics and safety, presented in a structured format for ease of comparison.

While direct comparative efficacy and safety studies in the same animal models under identical conditions are not publicly available, the following sections detail the key preclinical findings for both this compound and Iopamidol. It is important to note that cross-study comparisons should be interpreted with caution due to inherent differences in experimental protocols, animal species, and dosing regimens.

Pharmacokinetic Profile

The pharmacokinetic properties of a contrast agent are crucial in determining its window of diagnostic efficacy and its clearance from the body. Preclinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) of both this compound and Iopamidol.

This compound: Preclinical data for this compound, a newer iso-osmolar, dimeric, non-ionic iodinated contrast medium, is primarily referenced in clinical trial documentation. These documents consistently state that preclinical testing confirmed pharmacokinetic properties similar to other currently used contrast media.[1] Like other agents in its class, this compound is expected to be distributed in the extracellular fluid, not metabolized, and rapidly excreted by the kidneys.[1]

Iopamidol: Extensive preclinical research has been conducted on Iopamidol, a low-osmolar, non-ionic monomeric iodinated contrast agent. Studies in various animal models, including dogs, rabbits, and rats, have established its pharmacokinetic profile. Following intravenous administration, Iopamidol is rapidly distributed and excreted primarily unchanged through the kidneys.[2][3] In dogs and rabbits, the elimination of Iopamidol is almost exclusively via renal excretion.[2] The elimination half-life in mammals is approximately two hours.[4] Interestingly, pharmacokinetic studies in fish (common carp) have shown a markedly prolonged elimination half-life compared to mammals.[5][6]

Table 1: Summary of Pharmacokinetic Parameters in Animal Models

ParameterThis compoundIopamidolAnimal Model(s)
Primary Route of Elimination Renal (Expected)Renal[2]Dogs, Rabbits
Metabolism Not Metabolized (Expected)[1]Not Significantly Metabolized[2][3]Dogs, Rabbits
Distribution Extracellular Fluid (Expected)[1]Extracellular Fluid[3]General
Elimination Half-Life Similar to other contrast media (Expected)[1]~2 hours (Mammals)[4], Prolonged in fish[5]Mammals, Fish
Safety and Tolerability Profile

The safety of contrast agents is a paramount concern, with a particular focus on renal tolerance. Animal models are instrumental in assessing potential adverse effects before clinical use.

This compound: Preclinical evaluations of this compound have been described as "promising".[7][8] While specific animal safety data is not detailed in the available literature, clinical studies report that the nature of adverse events observed in humans is similar to those seen with other contrast media.[1]

Iopamidol: The preclinical safety of Iopamidol has been well-documented. In rabbits, hemodynamic effects following intracardiac injection were found to be less severe than those of other contrast media.[9] Reproduction studies in rats and rabbits revealed no evidence of impaired fertility or harm to the fetus.[10][11] Animal studies also indicate that Iopamidol does not significantly cross the blood-brain barrier.[10][12] A study comparing Iopamidol and Ioversol in various in vitro and in vivo animal models suggested Iopamidol had a superior tolerance profile in most tests.[13] Furthermore, in a study on rats, Iopamidol demonstrated a better renal safety profile compared to the iso-osmolar contrast agent Iodixanol, particularly in non-hydrated subjects, due to a stronger diuretic effect and a smaller increase in urine viscosity.[14]

Table 2: Summary of Safety Findings in Animal Models

Safety AspectThis compoundIopamidolAnimal Model(s)
General Tolerability "Promising" in preclinical evaluation[7]Superior tolerance in some comparative animal studies[13]General, Rats, Rabbits
Hemodynamic Effects -Less severe than other contrast media[9]Rabbits
Reproductive Toxicity -No evidence of impaired fertility or fetal harm[11]Rats, Rabbits
Neurotoxicity -Does not significantly cross the blood-brain barrier[10][12]General
Renal Safety -Better renal safety profile than Iodixanol in non-hydrated rats[14]Rats

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of scientific findings. Below are representative experimental workflows for the assessment of contrast agents in animal models, based on the available literature.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of an iodinated contrast agent in an animal model.

G cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration Sampling cluster_3 Analysis animal_acclimation Animal Acclimation baseline_sampling Baseline Blood/Urine Sampling animal_acclimation->baseline_sampling contrast_injection Intravenous Injection of Contrast Agent (e.g., Iopamidol) baseline_sampling->contrast_injection serial_sampling Serial Blood Sampling at Pre-defined Time Points contrast_injection->serial_sampling urine_collection Urine Collection over Time contrast_injection->urine_collection sample_analysis Quantification of Contrast Agent in Plasma and Urine (e.g., HPLC) serial_sampling->sample_analysis urine_collection->sample_analysis pk_modeling Pharmacokinetic Modeling and Parameter Calculation sample_analysis->pk_modeling

A typical workflow for a pharmacokinetic study of a contrast agent in an animal model.
Renal Safety Study Workflow

This diagram outlines a common experimental design for evaluating the renal safety of a contrast agent in a rat model.

G cluster_0 Animal Preparation cluster_1 Intervention cluster_2 Monitoring and Data Collection cluster_3 Endpoint Analysis animal_model Use of Euhydrated or Dehydrated Rat Model group_allocation Allocation to Treatment Groups (e.g., Iopamidol, Saline Control) animal_model->group_allocation contrast_admin Administration of Contrast Agent or Saline group_allocation->contrast_admin urine_monitoring Continuous Urine Collection for Flow Rate and Viscosity contrast_admin->urine_monitoring gfr_measurement Measurement of Glomerular Filtration Rate (GFR) contrast_admin->gfr_measurement data_comparison Comparison of Urine Flow, Viscosity, and GFR between Groups urine_monitoring->data_comparison gfr_measurement->data_comparison

Experimental workflow for assessing the renal safety of a contrast agent in a rat model.

Conclusion

Based on the available preclinical data, both this compound and Iopamidol exhibit pharmacokinetic and safety profiles consistent with other iodinated contrast agents used in clinical practice. Iopamidol has been extensively studied in a variety of animal models, providing a robust dataset on its disposition and tolerability. While direct preclinical comparisons with this compound are lacking, the latter's progression through clinical trials suggests a favorable preclinical profile. Future research involving direct head-to-head studies in standardized animal models would be invaluable for a more definitive comparison of these two agents.

References

Validating Iosimenol-Based Imaging: A Comparative Guide with Histological Correlation Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast medium, in the context of imaging validation through histological analysis. While direct, publicly available preclinical studies validating this compound-based imaging with histopathology are limited, this document outlines the established principles and methodologies for such validation by drawing parallels with other iodinated contrast agents used in preclinical research. Furthermore, it presents available clinical comparative data for this compound against another iso-osmolar agent, Iodixanol.

Comparative Performance of this compound

Clinical studies have primarily focused on the safety and efficacy of this compound in comparison to other contrast agents, such as Iodixanol. These studies provide insights into its imaging performance characteristics, although they do not offer a direct correlation with histological findings.

A phase 2 clinical trial comparing this compound (340 mgI/mL) with Iodixanol (320 mgI/mL) in patients undergoing computed tomography (CT) or digital subtraction angiography (DSA) provides key comparative data.[1]

ParameterThis compound (n=74)Iodixanol (n=70)Key Findings
Adverse Drug Reactions (ADRs) 56.9% of patients54.3% of patientsNo statistically significant difference in the frequency of ADRs.[1]
Most Common ADR (Feeling of Warmth) 35.1% of patients44.3% of patientsBoth agents were well-tolerated.[1]
Contrast Enhancement (Aortic Attenuation in CT) Slightly higher mean attenuationSlightly lower mean attenuationThe difference was not statistically significant. The higher iodine concentration of this compound may contribute to this trend.[1]
Image Quality (Angiography) High rate of "excellent" imagesHigh rate of "excellent" imagesThis compound's higher iodine content potentially contributed to a slightly higher rate of excellent images.[1]
Contrast-Induced Nephropathy (CIN) 10.8% of patients17.1% of patientsThe incidence of CIN was comparable between the two groups.[1]

Experimental Protocols for Imaging Validation with Histology

Validating imaging findings with histology is a crucial step in preclinical research to ensure that the patterns observed in imaging accurately reflect the underlying tissue microanatomy and pathology.[2][3] The following protocols are based on established methodologies for iodine-based contrast-enhanced micro-CT imaging and subsequent histological analysis.[4][5][6]

I. Contrast-Enhanced Micro-CT Imaging

This protocol is designed for ex vivo specimen imaging, which allows for high-resolution scanning and optimal contrast agent penetration.

  • Tissue Preparation:

    • Harvest tissue of interest (e.g., tumor, organ, or specific tissue construct) from the animal model.

    • Fix the tissue in 10% neutral buffered formalin for 24-48 hours to preserve tissue architecture.

    • Rinse the tissue with phosphate-buffered saline (PBS) to remove residual fixative.

  • Contrast Staining:

    • Immerse the fixed tissue in an iodine-based contrast solution. While specific protocols for this compound in this context are not detailed in the provided literature, other agents like Iohexol or Lugol's iodine are commonly used.[4][5][6]

    • The concentration and incubation time will depend on the tissue type and size. For example, a study using Iohexol on porcine coronary arteries found a minimum effective concentration of 240 mgI/mL for 1 hour.[5]

    • Incubation is typically performed at room temperature with gentle agitation to ensure even distribution of the contrast agent.

  • Micro-CT Scanning:

    • Mount the stained specimen in a sample holder, ensuring it remains hydrated (e.g., wrapped in gauze soaked in PBS or submerged in a sealed tube).

    • Perform a high-resolution micro-CT scan. Scanning parameters will vary based on the system and desired resolution but may include a voxel size of a few micrometers.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection images into a 3D volumetric dataset.

    • Analyze the 3D data to assess tissue morphology, identify regions of interest, and quantify parameters such as tissue density, volume, and contrast enhancement.

II. Histological Processing and Analysis

Following micro-CT imaging, the same tissue specimen can be processed for histological analysis to provide a direct comparison.

  • Contrast Agent Washout:

    • To prevent interference with histological staining, the iodine-based contrast agent must be removed.

    • This can be achieved by incubating the tissue in a solution like sodium thiosulfate, which has been shown to effectively remove iodine without altering tissue morphology or antigenicity.[6] The washout duration can be up to 48 hours.[6]

  • Standard Histological Processing:

    • Dehydrate the tissue through a series of graded ethanol solutions.

    • Clear the tissue using an agent like xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissue block into thin slices (e.g., 4-5 µm) using a microtome.

    • Mount the sections on microscope slides.

    • Perform standard histological staining, such as Hematoxylin and Eosin (H&E), to visualize cellular morphology and tissue architecture.

    • Specialized stains (e.g., Masson's trichrome for collagen) or immunohistochemistry (IHC) for specific protein markers can also be used.[2][4]

  • Microscopy and Correlation:

    • Digitize the stained histological slides using a whole-slide scanner.

    • Co-register the 2D histological images with the corresponding 2D slices from the 3D micro-CT dataset.

    • This allows for a direct visual and quantitative comparison of the imaging findings with the "gold standard" of histopathology.

Visualizing the Workflow and Relationships

To clarify the process of validating imaging data with histology, the following diagrams illustrate the experimental workflow and the logical relationship between the different stages of analysis.

G cluster_imaging Contrast-Enhanced Imaging cluster_histology Histological Analysis A Tissue Harvest & Fixation B Iodine-Based Contrast Staining (e.g., with this compound) A->B C High-Resolution Micro-CT Scan B->C D 3D Image Reconstruction & Analysis C->D E Contrast Agent Washout D->E Proceed with same specimen I Data Correlation & Validation (Co-registration of Imaging and Histology) D->I F Paraffin Embedding & Sectioning E->F G Staining (H&E, IHC, etc.) F->G H Microscopy & Digital Pathology G->H H->I G Imaging Imaging Findings (e.g., Contrast Enhancement Pattern) Validation Validated Interpretation Imaging->Validation Correlates with Histo Histological Features (e.g., Cellularity, Necrosis, Fibrosis) Histo->Validation Confirms

References

Reproducibility of Iosimenol Enhancement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the available data on the contrast agent Iosimenol reveals a need for more extensive studies to definitively establish the reproducibility of its enhancement characteristics across different clinical trials. While a key phase 2 study provides valuable initial data, a broader evidence base is required for a comprehensive understanding. This guide synthesizes the current knowledge on this compound's performance, comparing it with other iodinated contrast agents and outlining the experimental protocols used in pivotal studies.

This compound Enhancement: Quantitative Insights from a Phase 2 Clinical Trial

A significant source of quantitative data on this compound's enhancement properties comes from a phase 2, randomized, controlled clinical trial that compared this compound 340 (340 mg iodine/mL) with Iodixanol 320 (320 mg iodine/mL) in patients undergoing computed tomography (CT). The study measured X-ray attenuation in the abdominal aorta in Hounsfield Units (HU) at various time points post-injection.

The results, as detailed in the table below, show that this compound 340 led to slightly higher mean aortic attenuation compared to Iodixanol 320, although the difference was not statistically significant.[1] This suggests a comparable, if not slightly greater, enhancement profile for this compound in this specific experimental setting.

Treatment GroupTime Post-InjectionMean Aortic Attenuation (HU) ± SD
This compound 34030-40 seconds240.2 ± 50.9
41-50 seconds245.5 ± 51.5
51-60 seconds239.5 ± 49.8
Iodixanol 32030-40 seconds228.8 ± 48.7
41-50 seconds230.4 ± 49.1
51-60 seconds224.1 ± 47.9

Data from Meurer et al. (2014). The study involved 42 patients in the this compound group and 38 in the Iodixanol group. A total of 100 mL of the contrast medium was administered at a mean rate of 2.3 mL/s.[1]

Assessing Reproducibility: The Need for More Data

While the data from this phase 2 trial is crucial, the assessment of the reproducibility of this compound's enhancement characteristics is limited by the lack of multiple, independent studies providing comparable quantitative data. To establish robust reproducibility, data from various studies conducted under similar, well-defined protocols are necessary. Factors such as patient populations, injection protocols (e.g., injection rate, total iodine dose), and CT scanner parameters can all influence contrast enhancement. Without additional studies on this compound that report quantitative outcomes like HU, a direct comparison to assess inter-study variability remains challenging.

Comparative Performance with Other Contrast Agents

Although direct reproducibility data for this compound is scarce, its performance can be contextualized by comparing it with other commonly used iodinated contrast agents. Studies comparing different contrast media have highlighted that factors like iodine concentration and delivery rate are critical determinants of vascular and parenchymal enhancement.

For instance, a study comparing iomeprol-400 and iodixanol-320 in liver multidetector CT (MDCT) found that iomeprol-400 produced significantly greater enhancement of the aorta during the arterial phase.[2] Another study comparing different concentrations of iopromide found that with a fixed iodine delivery rate and total iodine load, comparable enhancement could be achieved. These findings underscore the importance of standardizing injection protocols when comparing the performance of different contrast agents.

Experimental Protocols: A Closer Look

To facilitate future comparative studies and enhance the reproducibility of findings, it is essential to adhere to detailed and standardized experimental protocols. The following outlines the key methodological aspects from the pivotal phase 2 trial of this compound.

This compound Phase 2 CT Trial Methodology
  • Study Design: A randomized, controlled, multicenter, phase 2 clinical trial.

  • Patient Population: 80 adult patients scheduled for CT.

  • Treatment Arms:

    • This compound 340 (340 mg iodine/mL), n=42

    • Iodixanol 320 (320 mg iodine/mL), n=38

  • Injection Protocol:

    • Volume: 100 mL of contrast medium.

    • Injection Rate: Mean of 2.3 mL/s (±0.31) using an automatic injector.

  • Imaging Protocol:

    • Scanner: TomoScan AV (Philips) and GE Hi Speed (GE Healthcare).

    • Measurement: X-ray attenuation (Hounsfield Units) in the aorta.

    • Timing: 30–60 seconds after the start of injection.

    • Region of Interest (ROI): 1.0–1.5 cm in diameter in the aortic arch, descending thoracic, and/or suprarenal abdominal aorta.[1]

Visualizing the Path to Reproducibility

To better understand the workflow for assessing the reproducibility of contrast agent enhancement, the following diagram illustrates the key steps involved, from study identification to data analysis and interpretation.

G cluster_0 Study Identification and Selection cluster_1 Data Extraction and Structuring cluster_2 Analysis and Interpretation A Identify Studies with this compound B Filter for Quantitative Enhancement Data (e.g., HU) A->B C Select Studies with Comparable Protocols B->C D Extract Quantitative Enhancement Data C->D F Tabulate Data for Comparison D->F E Extract Detailed Experimental Protocols E->F G Compare Enhancement Values Across Studies F->G I Assess Reproducibility G->I H Analyze Influence of Protocol Variations H->I

Workflow for assessing reproducibility.

Conclusion and Future Directions

The available evidence from a single phase 2 clinical trial suggests that this compound provides effective contrast enhancement, comparable to other established agents like Iodixanol. However, to robustly establish the reproducibility of its enhancement characteristics, further studies are imperative. Future research should focus on conducting multicenter trials with standardized protocols that report quantitative enhancement data. Such studies will be invaluable for drug development professionals and researchers in making informed decisions about the selection and application of contrast agents in clinical and research settings. The generation of a more extensive and directly comparable dataset will be the key to unlocking a comprehensive understanding of this compound's performance profile.

References

Iosimenol's effect on blood coagulation compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of the non-ionic, iso-osmolar, dimeric iodinated contrast medium, Iosimenol, on blood coagulation. Direct in-vitro comparative studies detailing the specific effects of this compound on standard coagulation parameters such as activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) were not identified in the current literature search. However, based on its classification and the established properties of similar non-ionic, iso-osmolar contrast agents, its anticipated impact on coagulation can be inferred. This guide synthesizes available data on other contrast agents to provide a comparative context for this compound.

Comparison of Contrast Agents on Coagulation Parameters

The anticoagulant effects of iodinated contrast media are well-documented, with non-ionic agents generally exhibiting a lesser anticoagulant effect than ionic agents. This effect is primarily attributed to the inhibition of fibrin polymerization and interference with platelet function. The following table summarizes in-vitro data from studies on various contrast agents. It is anticipated that this compound, as a non-ionic, iso-osmolar agent similar to Iodixanol, would exhibit a minimal effect on coagulation parameters, likely prolonging clotting times to a lesser extent than ionic and higher-osmolar non-ionic agents.

Contrast AgentTypeOsmolalityaPTT (seconds)PT (seconds)Thrombin Time (seconds)Reference
Iohexol Non-ionic, monomericLow-osmolar40 (Normal: 36)--[1]
Iodixanol Non-ionic, dimericIso-osmolar---
Iopromide Non-ionic, monomericLow-osmolar---
Diatrizoate Ionic, monomericHigh-osmolar50 (Normal: 36)--[1]
Ioxaglate Ionic, dimericLow-osmolar54 (Normal: 36)--[1]

Note: The table is populated with data from available studies. A direct head-to-head comparison of all agents under identical experimental conditions is not available. The absence of data for a specific agent indicates that it was not found in the performed search.

Experimental Protocols

The following is a generalized experimental protocol for assessing the in-vitro effects of contrast media on blood coagulation, based on methodologies described in the literature.[1][2]

1. Blood Collection and Preparation:

  • Venous blood is drawn from healthy volunteers with minimal stasis.

  • Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant, with a blood-to-anticoagulant ratio of 9:1.

  • Platelet-poor plasma (PPP) is prepared by centrifuging the citrated whole blood at approximately 2000 x g for 15 minutes at room temperature.

2. Incubation with Contrast Media:

  • Aliquots of PPP are incubated with various concentrations of the contrast media (e.g., this compound, Iodixanol, Iohexol) or a saline control for a specified period (e.g., 5 minutes) at 37°C. The ratio of plasma to contrast medium is typically 9:1.

3. Coagulation Assays:

  • Activated Partial Thromboplastin Time (aPTT): PPP pre-incubated with the contrast agent is mixed with a contact activator (e.g., silica) and a phospholipid reagent and incubated for a specific time at 37°C. Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured. This assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Prothrombin Time (PT): PPP pre-incubated with the contrast agent is mixed with a thromboplastin reagent (containing tissue factor and phospholipids) at 37°C. Clotting is initiated, and the time to clot formation is measured. This assay evaluates the extrinsic and common pathways.

  • Thrombin Time (TT): A known concentration of thrombin is added to the PPP pre-incubated with the contrast agent at 37°C, and the time to clot formation is measured. This test assesses the final step of the coagulation cascade, the conversion of fibrinogen to fibrin.

4. Data Analysis:

  • The clotting times for each contrast agent are compared to the saline control.

  • Statistical analysis is performed to determine the significance of any observed differences.

Visualizing Methodologies and Pathways

To better understand the experimental process and the biological pathways involved, the following diagrams are provided.

G cluster_collection Blood Collection & Preparation cluster_incubation Incubation cluster_assay Coagulation Assays cluster_analysis Data Analysis start Venous Blood Draw (Sodium Citrate) centrifuge Centrifugation (2000 x g, 15 min) start->centrifuge ppp Platelet-Poor Plasma (PPP) centrifuge->ppp incubate Incubate PPP with Contrast Media (37°C) ppp->incubate aptt aPTT Assay incubate->aptt pt PT Assay incubate->pt tt TT Assay incubate->tt analysis Compare Clotting Times to Control aptt->analysis pt->analysis tt->analysis

In-vitro Coagulation Assay Workflow

G cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway (aPTT & PT) cluster_final_step Final Step (TT) XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa VIII VIII VIIIa VIIIa VIII->VIIIa Xa Xa X->Xa X->Xa TF TF VIIa_TF VIIa_TF TF->VIIa_TF VIIa_TF->X VII VII VII->VIIa_TF Tissue Factor Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin_TT Fibrin Fibrinogen_TT Fibrinogen Fibrinogen_TT->Fibrin_TT Thrombin

Blood Coagulation Cascade

Conclusion

References

A Comparative Analysis of Iosimenol and Non-ionic Dimeric Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between Iosimenol, a newer iso-osmolar, non-ionic, dimeric iodinated contrast medium, and other established non-ionic dimeric contrast media, with a primary focus on Iodixanol. The comparison is based on physicochemical properties, clinical performance data, and cellular mechanisms of action, supported by experimental evidence.

Physicochemical Properties: A Focus on Viscosity

A key differentiator among iso-osmolar contrast media is viscosity. While both this compound and Iodixanol are designed to be iso-osmolar with blood (approximately 290 mOsm/kg H₂O) to improve physiological tolerance, they exhibit notable differences in viscosity.[1] Non-ionic dimeric media like Iodixanol are known to be more viscous, which can make intravascular injection more challenging, especially at high flow rates or through thin catheters.[2] this compound was developed to address this limitation, offering iso-osmolality with a lower viscosity.[1]

Preclinical studies have confirmed that this compound is less viscous than other isotonic contrast media, affording it a viscosity profile more akin to hypertonic monomeric agents.[3] This lower viscosity is a significant physicochemical advantage.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundIodixanol
Iodine Concentration (mg I/mL) 340270
Osmolality (mOsm/kg H₂O) ~290 (Iso-osmolar)290
Viscosity at 20°C (mPa·s) Lower than Iodixanol¹26.6
Viscosity at 37°C (mPa·s) Lower than Iodixanol¹[1]11.8

¹Specific values from a product monograph are not available in the cited search results, but preclinical and clinical studies consistently report that this compound has a significantly lower viscosity than Iodixanol at equivalent iodine concentrations.[1][2][3]

Experimental Protocols

The quantitative data presented in this guide are derived from standard experimental methodologies.

Viscosity Measurement

The viscosity of contrast media is determined using a commercially available viscometer. The protocol involves:

  • Calibrating the instrument according to the manufacturer's instructions.

  • Placing a defined volume of the contrast medium sample into the instrument.

  • Maintaining a constant, controlled temperature (e.g., 20°C for room temperature and 37°C for body temperature).

  • Measuring the resistance to flow, from which the dynamic viscosity is calculated and typically expressed in millipascal-seconds (mPa·s).

  • Performing multiple measurements for each sample to ensure reproducibility.

Osmolality Measurement

The osmolality of solutions is measured using an osmometer, most commonly employing the freezing-point depression method. The general procedure is as follows:

  • The apparatus is calibrated using standard solutions of known osmolality that span the expected range of the test solution. The zero point is set using pure water.

  • A small volume (typically 50-150 µL) of the contrast medium is introduced into the measurement cell.

  • The sample is super-cooled to a temperature below its expected freezing point.

  • Freezing is initiated (e.g., by stirring with a wire), causing the sample to partially crystallize. The heat of fusion raises the sample's temperature to its precise freezing point.

  • A thermistor measures this freezing point. The depression of the freezing point compared to that of pure water is directly proportional to the osmolality of the solution. The result is expressed in milliosmoles per kilogram of water (mOsm/kg H₂O).

Clinical Performance Comparison

Phase II clinical trials have directly compared this compound and Iodixanol in both intra-arterial and intravenous applications, providing data on safety and efficacy.

Safety and Tolerability

In a randomized, controlled study involving 144 adult patients, both this compound and Iodixanol were well tolerated.[2] The most frequently reported adverse drug reaction for both agents was a sensation of warmth.[2] this compound was associated with a lower incidence of this sensation compared to Iodixanol, particularly following intra-arterial injection.[2]

Table 2: Incidence of Warmth Sensation (Adverse Drug Reaction)

Administration RouteThis compoundIodixanol
Intravenous (CT) 26.2%31.6%
Intra-arterial (Angiography) 43.7%59.4%
Overall 33.8%44.3%
(Data sourced from a Phase 2 clinical trial comparing this compound and Iodixanol)[2]
Efficacy

Efficacy, assessed by X-ray attenuation in a Computed Tomography (CT) trial, was found to be comparable between the two contrast media.[2] A slightly higher aortic attenuation was observed with this compound 340 compared to Iodixanol 320, though this difference was not statistically significant.[2] This small difference is likely attributable to the higher iodine concentration of the this compound formulation used in the trial.[2]

Table 3: Aortic Attenuation in Computed Tomography

Contrast MediumAortic Attenuation (Hounsfield Units, HU)
This compound 340 Slightly higher than Iodixanol 320
Iodixanol 320 Baseline for comparison
(Data sourced from a Phase 2 clinical trial. The average difference was 5% and 7% in favor of this compound across two centers, but was not statistically significant)[2]

Cellular Mechanisms in Contrast Media-Induced Nephrotoxicity

A primary safety concern with all iodinated contrast media is the risk of contrast-induced acute kidney injury (CI-AKI). The pathophysiology is complex, but a key mechanism involves oxidative stress and the generation of reactive oxygen species (ROS) in renal tubular cells. This can trigger inflammatory pathways and lead to programmed cell death, such as pyroptosis.

One identified signaling pathway involves the activation of the NLRP3 inflammasome. ROS can activate this complex, leading to the cleavage of Caspase-1, which in turn cleaves Gasdermin D. The N-terminal fragment of Gasdermin D then forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines—a process known as pyroptosis.

G cluster_0 Contrast Medium Exposure cluster_1 Cellular Stress & Signaling cluster_2 Cellular Outcome CM Iodinated Contrast Medium ROS ↑ Reactive Oxygen Species (ROS) CM->ROS Induces NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Activates Casp1 Caspase-1 Cleavage & Activation NLRP3->Casp1 Mediates GSDMD Gasdermin D (GSDMD) Cleavage Casp1->GSDMD Cleaves Pore GSDMD-NT Pore Formation in Membrane GSDMD->Pore Leads to Pyroptosis Pyroptosis (Cell Lysis & Inflammation) Pore->Pyroptosis Results in

References

Assessing the Immunogenic Potential of Iosimenol in Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenic potential of Iosimenol, a non-ionic, iso-osmolar, dimeric iodinated contrast medium, with other commercially available contrast agents. The information presented is based on available preclinical and clinical data to assist researchers in selecting the appropriate contrast agent for their studies.

Executive Summary

Iodinated contrast media (ICM) are essential for various diagnostic and interventional imaging procedures. However, they are not without risks, including the potential to elicit an immune response, ranging from mild allergic-like reactions to severe anaphylaxis. The immunogenic potential of an ICM is a critical consideration in both clinical practice and preclinical research, where a clean safety profile is paramount to avoid confounding experimental results. This compound has been developed as a next-generation iso-osmolar contrast agent with a favorable safety profile. This guide assesses its immunogenic potential in comparison to other commonly used ICMs.

In Vivo Immunogenicity Assessment: The Popliteal Lymph Node Assay (PLNA)

The popliteal lymph node assay (PLNA) is a validated method in mice to assess the sensitizing potential of a substance. It measures the enlargement of the popliteal lymph node draining the injection site as an indicator of a local immune response.

A key preclinical study directly compared the immunoreactivity of this compound to another iso-osmolar, dimeric, non-ionic contrast agent, Iodixanol, using the PLNA in mice. The known immune-reactive substance streptozotocin (STZ) served as a positive control, and vehicle injections were used as a negative control. The study concluded that this compound did not induce any significant immunological effect, similar to the negative control.[1]

Table 1: Comparative Immunogenicity of this compound and Iodixanol in the Popliteal Lymph Node Assay (PLNA)

Test SubstanceMean Popliteal Lymph Node Weight (mg)Mean Popliteal Lymph Node Cell Count (x 10^6)Stimulation Index (Weight)Stimulation Index (Cell Count)Immunogenic Potential
This compound Data not publicly availableData not publicly availableNo significant increase reported[1]No significant increase reported[1]Low
Iodixanol Data not publicly availableData not publicly availableNo significant increase reported[1]No significant increase reported[1]Low
Positive Control (STZ) Data not publicly availableData not publicly availableSignificant increase reported[1]Significant increase reported[1]High
Negative Control (Vehicle) Data not publicly availableData not publicly availableBaselineBaselineNegligible

Note: While the study by [Reference 7] concluded that this compound and Iodixanol did not show immunological effects, the specific quantitative data for lymph node weight and cell count were not available in the public domain to be included in this table.

Comparison with Other Non-Ionic Contrast Media

Direct comparative studies on the immunogenic potential of this compound versus other commonly used non-ionic monomeric contrast agents like Iohexol, Iopromide, and Iomeprol using standardized immunogenicity assays were not identified in the public domain. However, the general safety and adverse event profiles of these agents from clinical studies can provide some insights into their potential for causing hypersensitivity reactions. Non-ionic, low-osmolar contrast media are generally associated with a lower incidence of adverse reactions compared to older ionic, high-osmolar agents.[2]

Table 2: General Comparison of Adverse Drug Reactions (as a proxy for immunogenicity)

Contrast AgentClassOsmolalityReported Incidence of Mild Allergic-Like Reactions (e.g., nausea, vomiting, urticaria)Reported Incidence of Severe Allergic-Like Reactions
This compound Non-ionic, DimericIso-osmolarLow; comparable to Iodixanol[2]Very Low[2]
Iodixanol Non-ionic, DimericIso-osmolarLow[3][4][5][6]Very Low[3][4][5][6]
Iohexol Non-ionic, MonomericLow-osmolarLow[3][4][5][6][7][8]Very Low[3][4][5][6][7][8]
Iopromide Non-ionic, MonomericLow-osmolarLow[8][9][10]Very Low[8][9][10]
Iomeprol Non-ionic, MonomericLow-osmolarLow[9][10][11][12][13]Very Low[9][10][11][12][13]

Experimental Protocols

Popliteal Lymph Node Assay (PLNA) Protocol for Assessing Contrast Media Immunogenicity

This protocol is a generalized procedure based on established methodologies for the PLNA.[14][15][16]

Objective: To determine the local lymph node reaction following subcutaneous injection of a test article into the footpad of mice.

Materials:

  • Test articles: this compound, comparator contrast media, positive control (e.g., Streptozotocin), and negative control (vehicle, e.g., saline).

  • Animals: Inbred mice (e.g., BALB/c or C57BL/6), 6-10 weeks old.

  • Sterile syringes and needles (e.g., 27-30 gauge).

  • Dissection tools.

  • Cell counting device (e.g., hemocytometer or automated cell counter).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Groups: Randomly assign animals to treatment groups (n=5-8 per group):

    • Group 1: Negative Control (Vehicle)

    • Group 2: Positive Control (e.g., Streptozotocin)

    • Group 3: this compound

    • Group 4: Comparator Contrast Medium (e.g., Iodixanol)

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the respective test article subcutaneously into the plantar surface of one hind footpad. The contralateral footpad can be left untreated or injected with the vehicle as an internal control.

  • Observation Period: House the animals for a specified period, typically 7 days.

  • Lymph Node Excision: On day 7, humanely euthanize the animals. Carefully dissect the popliteal lymph nodes from both hind legs.

  • Endpoint Measurement:

    • Lymph Node Weight: Weigh the individual lymph nodes immediately after excision.

    • Lymph Node Cellularity: Prepare a single-cell suspension from each lymph node by gently disrupting the tissue in a known volume of PBS. Count the total number of viable cells.

  • Data Analysis: Calculate the stimulation index (SI) for each animal by dividing the weight or cell count of the draining lymph node from the treated paw by that of the contralateral (or control group) paw. An SI significantly greater than the negative control group indicates a positive immunogenic response.

In Vitro Cytokine Release Assay Protocol

This protocol is a generalized procedure for assessing the potential of contrast media to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).[17][18][19][20]

Objective: To measure the release of pro-inflammatory and immunomodulatory cytokines from human PBMCs upon exposure to contrast media.

Materials:

  • Test articles: this compound and comparator contrast media at various concentrations.

  • Positive control (e.g., Lipopolysaccharide - LPS).

  • Negative control (cell culture medium).

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donor blood.

  • Complete RPMI-1640 cell culture medium.

  • 96-well cell culture plates.

  • Cytokine detection kits (e.g., ELISA or multiplex bead array) for key cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-10.

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in 96-well plates at a density of approximately 1-2 x 10^6 cells/mL.

  • Treatment: Add different concentrations of this compound, comparator contrast media, positive control (LPS), and negative control to the wells in triplicate.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the concentration of selected cytokines in the supernatants using appropriate assay kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines released in response to the different contrast media with the negative and positive controls. A significant increase in pro-inflammatory cytokine levels compared to the negative control suggests an immunogenic potential.

Signaling Pathways in Contrast Media-Induced Immune Responses

Hypersensitivity reactions to iodinated contrast media can be broadly categorized into immediate (Type I-like) and non-immediate (Type IV-like) reactions.

Immediate Reactions: These are often not true IgE-mediated allergies but are rather "anaphylactoid" or "pseudo-allergic" reactions. They are thought to be caused by the direct activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[21][22]

Immediate_Reaction_Pathway ICM Iodinated Contrast Medium MastCell Mast Cell / Basophil ICM->MastCell Direct Activation MRGPRX2 MRGPRX2 ICM->MRGPRX2 Complement Complement System ICM->Complement Activation Mediators Release of Histamine, Tryptase, etc. MastCell->Mediators MRGPRX2->MastCell Activation C3a_C5a C3a, C5a (Anaphylatoxins) Complement->C3a_C5a C3a_C5a->MastCell Activation Symptoms Urticaria, Angioedema, Bronchospasm Mediators->Symptoms

Figure 1: Signaling in Immediate Hypersensitivity Reactions to ICM.

Non-Immediate (Delayed) Reactions: These reactions are thought to be T-cell mediated (Type IV hypersensitivity).[21][23] In this scenario, the contrast medium or its metabolites may act as haptens, binding to endogenous proteins to form immunogenic complexes that are processed and presented by antigen-presenting cells (APCs) to T-cells.

Delayed_Reaction_Pathway ICM Iodinated Contrast Medium (Hapten) HaptenCarrier Hapten-Carrier Complex ICM->HaptenCarrier Protein Endogenous Protein Protein->HaptenCarrier APC Antigen Presenting Cell (e.g., Dendritic Cell) HaptenCarrier->APC Uptake & Processing TCell T-Cell APC->TCell Antigen Presentation Cytokines Cytokine Release (e.g., IFN-γ, IL-5) TCell->Cytokines Activation Inflammation Maculopapular Exanthema, Delayed Urticaria Cytokines->Inflammation

Figure 2: T-Cell Mediated Delayed Hypersensitivity to ICM.

Experimental Workflow

The assessment of the immunogenic potential of a new contrast agent like this compound typically follows a tiered approach, starting with in silico and in vitro assessments, followed by in vivo studies in animal models.

Experimental_Workflow InSilico In Silico Assessment (Structural alerts for reactivity) InVitro In Vitro Assays InSilico->InVitro CytokineRelease Cytokine Release Assay (Human PBMCs) InVitro->CytokineRelease MastCellActivation Mast Cell Degranulation Assay InVitro->MastCellActivation InVivo In Vivo Studies (Animal Models) InVitro->InVivo RiskAssessment Immunogenicity Risk Assessment InVitro->RiskAssessment PLNA Popliteal Lymph Node Assay (Mice) InVivo->PLNA SystemicHypersensitivity Systemic Hypersensitivity Models (e.g., Guinea Pig) InVivo->SystemicHypersensitivity InVivo->RiskAssessment

References

The Cross-Modality Effects of Iodinated Contrast Agents on Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Guide for Researchers

In the landscape of medical imaging, the distinct roles of X-ray/computed tomography (CT) and magnetic resonance imaging (MRI) are well-established, largely defined by their respective contrast agents. Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast medium, is designed for X-ray-based procedures, including angiography and CT scans.[1][2][3] It is not a gadolinium-based contrast agent (GBCA) and is therefore not used for primary contrast enhancement in MRI.[4]

However, in clinical and research settings, patients often undergo multiple imaging studies. The administration of an iodinated contrast agent for a CT scan followed by an MRI in a short timeframe can lead to incidental findings on the MRI due to the presence of the iodinated agent. Understanding these cross-modality effects is crucial for accurate image interpretation and for designing research protocols involving multi-modal imaging.

This guide provides a comparison of the effects of iodinated contrast media on MRI, drawing on experimental data from in vitro studies of agents with similar properties to this compound.

Quantitative Effects of Iodinated Contrast Media on MRI Signal

The presence of iodinated contrast media (ICM) in tissues can alter the T1 and T2 relaxation times of surrounding water protons, leading to changes in signal intensity on MRI scans.[5][6] The magnitude of these changes depends on the concentration of the ICM, the specific MRI pulse sequence used, and the magnetic field strength.[5]

An in vitro study comparing the effects of two ICMs, iopamidol and iodixanol, at different concentrations and field strengths (1.5T and 3T) provides valuable quantitative insights.[5] The results demonstrate that ICMs cause an increase in signal intensity on T1-weighted images and a decrease in signal intensity on T2-weighted, Gradient-Echo (GRE), and Fluid-Attenuated Inversion Recovery (FLAIR) sequences as the concentration of the agent increases.[5]

The conspicuity of these effects, measured by the contrast-to-noise ratio (CNR), varies significantly across different pulse sequences.

Table 1: Contrast-to-Noise Ratio (CNR) of Iodinated Contrast Media on Various MRI Sequences at 1.5T

Contrast AgentConcentrationSE-T1SE-T2GREFLAIR
Iopamidol 100%15.2 ± 0.649.3 ± 1.0 15.3 ± 0.715.9 ± 0.8
50%12.3 ± 0.632.5 ± 0.910.9 ± 0.811.2 ± 0.9
Iodixanol 100%20.8 ± 4.023.0 ± 1.718.2 ± 1.216.0 ± 1.1
50%17.5 ± 1.018.1 ± 1.314.1 ± 1.112.4 ± 1.0
Data adapted from Morales et al.[5] Values represent mean CNR ± standard deviation. Higher values indicate greater conspicuity.

Table 2: Contrast-to-Noise Ratio (CNR) of Iodinated Contrast Media on Various MRI Sequences at 3T

Contrast AgentConcentrationSE-T1SE-T2GREFLAIR
Iopamidol 100%22.7 ± 0.592.6 ± 0.3 39.4 ± 0.428.5 ± 0.4
50%18.2 ± 0.560.5 ± 0.329.5 ± 0.420.8 ± 0.4
Iodixanol 100%18.3 ± 0.977.5 ± 0.9 33.5 ± 0.824.3 ± 0.8
50%15.4 ± 0.953.6 ± 0.826.2 ± 0.818.2 ± 0.8
Data adapted from Morales et al.[5] Values represent mean CNR ± standard deviation. Higher values indicate greater conspicuity.

These data clearly show that the most significant effect of high concentrations of ICM is a profound signal hypointensity (signal loss) on T2-weighted images, an effect that is more pronounced at a higher field strength of 3T.[5] This T2 shortening effect is more conspicuous than the T1 shortening (signal increase) on T1-weighted images.[5]

Experimental Protocols

To understand the basis of the presented data, the following experimental methodology was employed in the cited in vitro study.[5]

Preparation of Contrast Agent Phantoms:

  • Aliquots of iopamidol (300 mgI/mL) and iodixanol (320 mgI/mL) were prepared.

  • Serial dilutions of each contrast agent were made with normal saline to achieve concentrations of 100% (full strength), 50%, 25%, 12.5%, and 6.25%.

  • A control vial containing 100% normal saline (0% concentration) was also prepared.

  • These vials served as the imaging phantoms.

Magnetic Resonance Imaging Acquisition:

  • The prepared vials were scanned using two different MRI systems: a 1.5T scanner and a 3T scanner.

  • Standard clinical pulse sequences were used to acquire images at both field strengths:

    • Spin-Echo (SE) T1-weighted

    • Spin-Echo (SE) T2-weighted

    • Gradient-Echo (GRE)

    • Fluid-Attenuated Inversion Recovery (FLAIR)

  • Imaging parameters were kept consistent for the respective sequences on each scanner.

Data Analysis:

  • Signal intensity (SI) was measured from the images for each contrast agent concentration and each pulse sequence.

  • Contrast-to-noise ratio (CNR) was calculated to quantify the conspicuity of the signal changes.

Below is a graphical representation of the experimental workflow.

G cluster_prep Phantom Preparation cluster_mri MRI Acquisition cluster_seq1 Pulse Sequences (1.5T) cluster_seq2 Pulse Sequences (3T) cluster_analysis Data Analysis start Stock Iodinated Contrast Media (Iopamidol, Iodixanol) dilution Serial Dilution with Normal Saline start->dilution Step 1 concentrations Create Concentrations: 100%, 50%, 25%, 12.5%, 6.25%, 0% dilution->concentrations Step 2 scan1_5T Scan Phantoms at 1.5T concentrations->scan1_5T Step 3a scan3T Scan Phantoms at 3T concentrations->scan3T Step 3b seq1_t1 SE-T1 seq1_t2 SE-T2 seq1_gre GRE seq1_flair FLAIR measure_si Measure Signal Intensity (SI) from all images scan1_5T->measure_si Step 4 seq2_t1 SE-T1 seq2_t2 SE-T2 seq2_gre GRE seq2_flair FLAIR scan3T->measure_si Step 4 calc_cnr Calculate Contrast-to-Noise Ratio (CNR) measure_si->calc_cnr Step 5 compare Compare Effects across Concentrations, Sequences, and Field Strengths calc_cnr->compare Step 6

Workflow for in vitro analysis of ICM effects on MRI.

Implications for Researchers and Clinicians

The primary takeaway is that the presence of an iodinated contrast agent can significantly alter MRI signal, most notably causing signal loss on T2-weighted sequences.[5] This effect could potentially be mistaken for other pathological processes that also cause T2 hypointensity, such as hemorrhage.[5] However, the study by Morales et al. suggests a potential differentiating feature: while both ICM and hemorrhage can appear hypointense, the effect of ICM is less conspicuous on GRE images compared to T2-weighted images, whereas hemorrhage is well-known for its prominent hypointensity on GRE sequences.[5]

For researchers designing studies that involve both CT with iodinated contrast and subsequent MRI, these findings are critical. The timing between scans and the potential for residual ICM to influence MRI-based quantitative measurements should be carefully considered. For example, if the research endpoint is a T2-based measurement, the presence of ICM could confound the results.

References

Correlating Iosimenol Enhancement with Molecular Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of advanced imaging techniques has opened new avenues for non-invasively characterizing disease states. Iodinated contrast agents, such as Iosimenol, are pivotal in enhancing the visualization of anatomical structures and assessing physiological processes. A key area of emerging research is the correlation of contrast enhancement patterns with underlying molecular biomarkers. This guide provides a comparative overview of this compound, discusses the potential for correlating its enhancement with molecular markers, and presents a generalized experimental framework for such investigations.

This compound: Performance and Comparison

This compound is a non-ionic, dimeric, iso-osmolar contrast medium used in X-ray-based imaging modalities like computed tomography (CT) and angiography. Its physicochemical properties are designed to offer a favorable safety and efficacy profile. In clinical studies, this compound has been compared to other contrast agents, such as Iodixanol, another iso-osmolar, dimeric contrast medium.

Quantitative Comparison of Contrast Enhancement

The efficacy of a contrast agent is often measured by the degree of enhancement it provides, quantified in Hounsfield Units (HU) in CT imaging. The following table summarizes data from a phase 2 clinical trial comparing the aortic enhancement of this compound and Iodixanol.

Contrast AgentMean Aortic Attenuation (HU) - Site 1Mean Aortic Attenuation (HU) - Site 2
This compound 340 185.34263.21
Iodixanol 320 176.0256.4

Data from a phase 2 trial comparing this compound and Iodixanol. The differences in aortic attenuation between the two contrast media were not statistically significant.

Correlating Contrast Enhancement with Molecular Biomarkers

While iodinated contrast agents like this compound are not designed to target specific molecular markers, their distribution and enhancement patterns can reflect the underlying pathophysiology of tissues, which is governed by molecular processes. For instance, the degree of contrast enhancement in tumors is largely dependent on vascularization and vessel permeability, processes driven by angiogenic and inflammatory biomarkers.

A study investigating the effects of the iodinated contrast agents Iodixanol and Iopamidol on patients undergoing coronary angiography found a significant increase in the serum levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) following the procedure.[1] This suggests a potential link between the administration of these agents and the expression of inflammatory biomarkers. While this study focused on systemic biomarker levels rather than tissue-specific enhancement, it opens the door for investigating direct correlations within imaged tissues.

Future research could explore how this compound enhancement patterns in specific tissues, such as tumors, correlate with the expression of biomarkers related to:

  • Angiogenesis: Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF)

  • Inflammation: Interleukins (e.g., IL-6), Tumor Necrosis Factor-alpha (TNF-α), ICAM-1, VCAM-1

  • Hypoxia: Hypoxia-Inducible Factor 1-alpha (HIF-1α)

  • Fibrosis: Transforming Growth Factor-beta (TGF-β), Collagen subtypes

Experimental Protocols

To investigate the correlation between this compound enhancement and molecular biomarkers, a robust experimental protocol is essential. The following is a generalized workflow for a preclinical study in an animal model of cancer.

Experimental Workflow for Correlating this compound Enhancement with Immunohistochemical Biomarkers
  • Animal Model and Tumor Induction:

    • Select an appropriate animal model (e.g., mouse, rat) and cancer cell line.

    • Induce tumor growth (e.g., subcutaneous injection of cancer cells).

    • Monitor tumor growth until a predetermined size is reached.

  • Contrast-Enhanced Imaging:

    • Administer this compound intravenously to the tumor-bearing animal.

    • Perform imaging (e.g., micro-CT) at specific time points post-injection to capture peak enhancement and washout phases.

    • Acquire pre-contrast images for baseline comparison.

    • Quantify the contrast enhancement in Hounsfield Units within the tumor and surrounding tissues.

  • Tissue Collection and Processing:

    • Immediately following the final imaging session, euthanize the animal.

    • Excise the tumor and surrounding tissues.

    • Fix the tissues in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissues through a series of alcohol and xylene washes and embed in paraffin wax.

  • Immunohistochemistry (IHC):

    • Section the paraffin-embedded tissue blocks at 4-5 µm thickness and mount on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the target epitopes.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate with a primary antibody specific for the molecular biomarker of interest (e.g., anti-VEGF).

    • Incubate with a labeled secondary antibody.

    • Apply a chromogen (e.g., DAB) to visualize the antibody-antigen complex.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Data Analysis and Correlation:

    • Digitize the stained slides using a slide scanner.

    • Quantify the biomarker expression in the IHC images (e.g., percentage of positive cells, staining intensity).

    • Spatially correlate the quantitative biomarker data with the contrast enhancement data from the imaging.

    • Perform statistical analysis to determine the strength and significance of the correlation.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Model cluster_imaging Imaging Protocol cluster_histology Histological Analysis cluster_correlation Data Correlation Animal_Model Tumor-Bearing Animal Model Iosimenol_Admin Administer this compound Animal_Model->Iosimenol_Admin CT_Scan Perform Contrast-Enhanced CT Iosimenol_Admin->CT_Scan Image_Analysis Quantify Enhancement (HU) CT_Scan->Image_Analysis Tissue_Harvest Harvest and Fix Tissue CT_Scan->Tissue_Harvest Stat_Analysis Statistical Correlation Analysis Image_Analysis->Stat_Analysis IHC Immunohistochemistry for Biomarker Tissue_Harvest->IHC Histo_Analysis Quantify Biomarker Expression IHC->Histo_Analysis Histo_Analysis->Stat_Analysis

Caption: Experimental workflow for correlating contrast enhancement with biomarkers.

Signaling_Pathway cluster_tumor Tumor Microenvironment Hypoxia Hypoxia (e.g., HIF-1α) Angiogenesis Angiogenesis (e.g., VEGF) Hypoxia->Angiogenesis Vascular_Perm Increased Vascular Permeability Angiogenesis->Vascular_Perm Inflammation Inflammation (e.g., ICAM-1) Inflammation->Vascular_Perm Iosimenol_Accum This compound Accumulation Vascular_Perm->Iosimenol_Accum CT_Enhancement Increased CT Enhancement Iosimenol_Accum->CT_Enhancement

Caption: Hypothetical pathway linking molecular biomarkers to this compound enhancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iosimenol
Reactant of Route 2
Iosimenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.